7-bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
BenchChem offers high-quality 7-bromo-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYOOVSVQHZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653290 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-66-5 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 7-bromo-triazolo[1,5-a]pyridine: A Technical Guide for Chemical Innovators
The Strategic Synthesis and Application of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide for Chemical Innovators
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural resemblance to endogenous purines and its versatile role as a synthetic intermediate. Within this important class of heterocycles, 7-bromo-[1][2]triazolo[1,5-a]pyridine has emerged as a particularly strategic building block. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth exploration of the discovery, synthesis, and historical context of 7-bromo-[1][2]triazolo[1,5-a]pyridine, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core and the Role of the 7-Bromo Substituent
The[1][2]triazolo[1,5-a]pyridine fused heterocyclic system is of significant interest in pharmaceutical research due to its isosteric relationship with purines. This structural mimicry allows molecules incorporating this scaffold to potentially interact with biological targets that recognize purine-based structures, such as kinases and other ATP-binding proteins.
The introduction of a bromine atom at the 7-position of this scaffold imparts a crucial functionality. This halogen atom serves as a key reactive site for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This synthetic versatility allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and amino moieties, at a late stage in a synthetic sequence. This late-stage functionalization is a powerful strategy in drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Historical Context and Discovery
While the broader[1][2]triazolo[1,5-a]pyrimidine scaffold was first reported in 1909, the specific history of 7-bromo-[1][2]triazolo[1,5-a]pyridine is more recent and is intrinsically linked to the growing demand for versatile building blocks in drug discovery programs. Although a singular "discovery" paper is not readily identifiable, its emergence in the chemical literature and commercial catalogs can be traced through its Chemical Abstracts Service (CAS) number: 1053655-66-5 . The assignment of this unique identifier marks its formal entry into the collective chemical knowledge base. Its subsequent appearance in patents and research articles highlights its utility as a key intermediate in the synthesis of complex organic molecules.
The development of robust and scalable synthetic routes to substituted pyridines, coupled with advancements in cross-coupling methodologies in the late 20th and early 21st centuries, set the stage for the strategic importance of halogenated intermediates like 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Synthesis and Characterization
The synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine is typically achieved through a cyclization reaction. A general and reliable method involves the reaction of a substituted aminopyridine with an appropriate cyclizing agent.
General Synthetic Protocol
A widely employed synthetic route to 7-bromo-[1][2]triazolo[1,5-a]pyridine involves the reaction of 2-amino-4-bromopyridine with formic acid and a dehydrating agent.
Experimental Protocol:
-
Reaction Setup: To a mixture of 98% formic acid and water, add the starting material, 2-amino-4-bromopyridine.
-
Acid Catalyst: Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to approximately half of its original volume.
-
Neutralization: Carefully neutralize the acidic solution with an aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent mixture, such as 10% methanol in chloroform.
-
Drying and Concentration: Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude residue can be purified by recrystallization from a mixed solvent system like hexane-chloroform to yield colorless, needle-like crystals of 7-bromo-[1][2]triazolo[1,5-a]pyridine.[1] Further purification of the mother liquor can be achieved through column chromatography.[1]
Caption: Synthetic workflow for 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Physicochemical and Spectroscopic Data
The identity and purity of 7-bromo-[1][2]triazolo[1,5-a]pyridine are confirmed through various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem |
| Molecular Weight | 198.02 g/mol | PubChem |
| Appearance | Colorless needle-like crystals | [1] |
| Melting Point | 108-108.5 °C | [1] |
| ¹H-NMR (300 MHz, CDCl₃) δ | 7.15 (dd, J = 7.2 Hz, 1H), 7.97 (d, J = 2 Hz, 1H), 8.34 (s, 1H), 8.48 (d, J = 7 Hz, 1H) | [1] |
| LRMS (m/z) | 197, 199 (M⁺, 100, 97) | [1] |
| CAS Number | 1053655-66-5 |
Applications in Drug Discovery and Development
The strategic placement of the bromine atom on the[1][2]triazolo[1,5-a]pyridine scaffold makes it a highly valuable building block in the synthesis of complex, biologically active molecules. This is primarily due to its ability to participate in a variety of cross-coupling reactions.
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 7-position of the triazolopyridine and a variety of boronic acids or esters. This is a powerful method for introducing aryl and heteroaryl substituents, which are common motifs in drug molecules.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 7-position and a wide range of primary and secondary amines. This is a crucial transformation for accessing anilines and other amino-substituted derivatives, which are prevalent in many classes of pharmaceuticals.
Caption: Key cross-coupling reactions of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Case Study: A Versatile Intermediate in Kinase Inhibitor Synthesis
The[1][2]triazolo[1,5-a]pyridine scaffold has been extensively explored in the development of kinase inhibitors. For instance, in the discovery of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors, a substituted[1][2]triazolo[1,5-a]pyridine moiety was identified as a key pharmacophore.[3] While this specific publication does not start from the 7-bromo derivative, the synthetic strategies employed in the field often rely on halogenated intermediates to build the final complex molecules. The use of 7-bromo-[1][2]triazolo[1,5-a]pyridine would allow for the systematic exploration of various substituents at the 7-position to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
7-bromo-[1][2]triazolo[1,5-a]pyridine stands as a testament to the importance of strategic halogenation in modern organic synthesis and drug discovery. While its specific historical origins are intertwined with the broader development of heterocyclic chemistry, its value as a versatile and reactive building block is undisputed. The ability to leverage the 7-bromo substituent for a range of cross-coupling reactions provides chemists with a powerful tool for the rapid and efficient generation of novel molecular entities. As the quest for new and improved therapeutics continues, the utility of such well-designed intermediates will undoubtedly continue to grow.
References
-
PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. [Link]
-
Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 7-bromo-triazolo[1,5-a]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Navigating the Isomeric Landscape of a Privileged Scaffold
The triazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, recognized for its role as a bioisostere for purines and its presence in a multitude of biologically active agents.[1] The introduction of a bromine atom at the 7-position creates a key intermediate, 7-bromo-triazolo[1,5-a]pyridine, providing a reactive handle for further synthetic elaboration in drug discovery programs. However, the nomenclature "triazolo" is inherently ambiguous and necessitates a critical distinction between its two possible constitutional isomers: 7-bromo-[2][3]triazolo[1,5-a]pyridine and 7-bromo-[2][4]triazolo[1,5-a]pyridine .
These isomers, while structurally similar, can exhibit distinct physicochemical properties influencing their reactivity, formulation, and pharmacokinetic profiles. This guide provides a comprehensive analysis of these properties, offering both reported data and field-proven experimental protocols to empower researchers in their characterization and application. The causality behind experimental choices is explained to provide a self-validating framework for investigation.
Molecular Structure and Isomerism
The fundamental difference between the two isomers lies in the arrangement of nitrogen atoms within the five-membered triazole ring. This seemingly subtle change has profound implications for the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.
Figure 2: Generalized workflow for the synthesis and purification of triazolopyridines.
Spectroscopic Characterization
Unambiguous confirmation of the correct isomer is critical. ¹H NMR spectroscopy is a primary tool for this purpose. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are diagnostic.
For 7-bromo-t[2][3]riazolo[1,5-a]pyridine , reported ¹H NMR data (300 MHz, CDCl₃) shows characteristic signals at δ 7.15 (dd, J = 7.2 Hz, 1H), 7.97 (d, J = 2 Hz, 1H), 8.34 (s, 1H), and 8.48 (d, J = 7 Hz, 1H). [2]The singlet at 8.34 ppm is particularly indicative of the proton on the triazole ring of the [2][3]isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the characteristic isotopic pattern of bromine (¹⁹⁷M⁺ and ¹⁹⁹M⁺ in a ~1:1 ratio) being a key diagnostic feature. [2]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for any application in drug development, from initial screening to formulation.
Summary of Key Parameters
The following table summarizes the available and predicted data for the two isomers. The absence of experimental data for the [2][4]isomer highlights the need for the characterization protocols detailed in the subsequent sections.
| Property | 7-bromo-t[2][3]riazolo[1,5-a]pyridine | 7-bromo-t[2][4]riazolo[1,5-a]pyridine | Significance in Drug Development |
| CAS Number | 1053655-66-5 [3] | 107465-26-9 [5] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₆H₄BrN₃ [3] | C₆H₄BrN₃ | Defines elemental composition and molar mass. |
| Molecular Weight | 198.02 g/mol [3] | 198.02 g/mol | Crucial for molar concentration calculations and dosimetry. |
| Melting Point | 108-108.5 °C [2] | Data not available | Indicator of purity, lattice energy, and solid-state stability. |
| logP (XLogP3) | 1.4 [3] | Data not available | Measures lipophilicity; impacts solubility, permeability, and metabolism. |
| pKa | Not available (Predicted weakly basic) | Not available (Predicted weakly basic) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| Aqueous Solubility | Data not available | Data not available | Affects dissolution rate and bioavailability; critical for formulation. |
Experimental Protocols for Physicochemical Characterization
The following sections provide robust, step-by-step protocols for the experimental determination of the most critical physicochemical parameters. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.
Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
Causality: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound. It is the gold standard for predicting dissolution in vivo, as opposed to kinetic measurements which can overestimate solubility due to the formation of metastable supersaturated solutions. [6]HPLC analysis is chosen for its ability to separate the analyte from impurities and degradation products, ensuring accurate quantification. [7]
Figure 3: Experimental workflow for thermodynamic solubility determination.
Protocol:
-
Preparation: Add an excess amount of solid 7-bromo-triazolo[1,5-a]pyridine (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the suspension to equilibrate for at least 24 hours to ensure the system reaches thermodynamic equilibrium. [8]3. Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Separate the saturated supernatant from the excess solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with mobile phase into the calibrated range of an HPLC-UV system.
-
Analysis: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the compound in the original supernatant by comparing its peak area to a standard calibration curve prepared in the same buffer/solvent mixture. [9]
Determination of Lipophilicity (logD by Shake-Flask Method)
Causality: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is the industry standard. [10]The shake-flask method directly measures the partitioning of the compound between an aqueous and an immiscible organic phase, providing the most reliable measure of this property. [11]Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would introduce error.
Protocol:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for several hours, followed by separation overnight. Use the corresponding saturated solvent for the experiment. [12]2. Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small volume of this stock to a vial containing a precise volume ratio of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be within the analytical detection limits and below the aqueous solubility.
-
Partitioning: Cap the vials and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Equilibration: Allow the vials to stand undisturbed (or centrifuge at low speed) until the two phases are clearly separated.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Be extremely careful not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method, typically HPLC-UV.
-
Calculation: Calculate the distribution coefficient (D) and logD using the following equations:
-
D = [C_octanol] / [C_water]
-
logD = log₁₀(D) [13]
-
Determination of Acidity/Basicity (pKa by Potentiometric Titration)
Causality: The pKa value dictates the extent of a molecule's ionization at a given pH. This is critical as the ionized and neutral forms of a drug have vastly different properties of solubility, permeability, and target binding. Potentiometric titration is a highly precise and historically standard method for pKa measurement. [14]It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added, allowing for the direct observation of the buffering region around the pKa. [4][15]
Figure 4: Workflow for pKa determination via potentiometric titration.
Protocol:
-
System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). [15]2. Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-5 mM). If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent system. [16]Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl. [4]3. Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.
-
Acidic pKa: If a basic pKa is expected (protonation of a nitrogen), acidify the solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition has stabilized. Continue until ~pH 12.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum inflection on a derivative plot (dpH/dV). [17]
Profile Analysis and Implications for Drug Development
-
Lipophilicity: With a calculated XLogP of 1.4 for the [2][3]isomer, the molecule resides in a favorable range for drug-likeness. [3]This suggests a good balance between aqueous solubility and membrane permeability, potentially facilitating oral absorption. The position of the lone nitrogen in the [2][4]isomer may slightly alter the dipole moment and lipophilicity, which warrants experimental verification.
-
Ionization: The triazolopyridine system contains several nitrogen atoms that can be protonated. The pKa values will be critical. While expected to be weakly basic, the exact values will determine the charge state in the stomach (pH ~2) versus the intestine (pH ~6.8) and blood (pH 7.4), profoundly impacting absorption and distribution.
-
Solubility: The melting point of the [2][3]isomer (108-108.5 °C) is moderate, suggesting that its crystal lattice energy may not be a major impediment to solubility. [2]However, experimental determination is essential, as poor aqueous solubility remains a primary cause of failure for drug candidates. [7]* Structural Handle: The 7-bromo substituent is a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.
This guide provides the foundational data and experimental framework necessary for researchers to confidently work with 7-bromo-triazolo[1,5-a]pyridine isomers. By applying these robust protocols, scientists can generate the high-quality physicochemical data essential for making informed decisions in the complex process of drug discovery and development.
References
- (No source provided)
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- (No source provided)
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
- (No source provided)
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Lokey Lab Protocols. Shake Flask logK. [Link]
-
National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]
-
Semanticscholar.org. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
protocols.io. LogP / LogD shake-flask method. [Link]
- (No source provided)
-
ResearchGate. LogP / LogD shake-flask method v1. [Link]
- (No source provided)
-
Evotec. Thermodynamic Solubility Assay. [Link]
- (No source provided)
-
National Institutes of Health (NIH). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
ResearchGate. Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
PubMed. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 3. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. 107465-26-9|7-Bromo-[1,2,3]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. evotec.com [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-bromo-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 7-bromo-[1][2]triazolo[1,5-a]pyridine. This molecule is a key building block in medicinal chemistry and materials science, making a thorough understanding of its structural characterization essential for researchers, scientists, and drug development professionals.[3][4] This document will delve into the experimental protocols for data acquisition, a detailed interpretation of the spectral data, and the underlying scientific principles that govern the observed chemical shifts and coupling constants.
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine ring system is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[4][5] The introduction of a bromine atom at the 7-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5] Accurate and unambiguous structural elucidation via NMR spectroscopy is a critical step in the synthesis and application of these compounds, ensuring the integrity of subsequent research and development efforts.
Molecular Structure and Numbering
A clear understanding of the molecular structure and the conventional numbering system is paramount for the correct assignment of NMR signals.
Caption: Molecular structure and numbering of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR data for 7-bromo-[1][2]triazolo[1,5-a]pyridine.
I. Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to the generally good solubility of such heterocyclic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility in CDCl₃ is limited. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C spectra in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[6] Modern spectrometers can also reference the spectra to the residual solvent peak.
II. NMR Spectrometer and Parameters
-
Spectrometer : Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion.[2][5]
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment is used.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time : An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans : 8 to 16 scans are usually adequate, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : A spectral width of 200-220 ppm is standard.
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of 7-bromo-[1][2]triazolo[1,5-a]pyridine is expected to show four distinct signals in the aromatic region.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.3 - 8.5 | s | - |
| H-5 | 8.6 - 8.8 | d | ~7.0 |
| H-6 | 7.0 - 7.2 | dd | ~7.0, ~2.0 |
| H-8 | 7.8 - 8.0 | d | ~2.0 |
Detailed Analysis:
-
H-2 : This proton is on the triazole ring and is expected to be a singlet as it has no adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H-5 : This proton is deshielded by the adjacent bridgehead nitrogen (N-4) and is expected to appear as a doublet due to coupling with H-6.
-
H-6 : This proton will appear as a doublet of doublets, being coupled to both H-5 (a larger, ortho-like coupling) and H-8 (a smaller, meta-like coupling).
-
H-8 : This proton is adjacent to the bromine-bearing carbon. It is expected to be a doublet due to the smaller meta-coupling with H-6. The bromine atom's electron-withdrawing inductive effect and its influence on the electronic environment contribute to its specific chemical shift.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, two of which will be for quaternary carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
Detailed Analysis:
-
C-2 : This carbon is in the electron-deficient triazole ring, bonded to two nitrogen atoms, causing it to be significantly downfield.
-
C-5 and C-8 : These are protonated carbons in the pyridine ring, with their chemical shifts influenced by the fused triazole ring and the bromine substituent.
-
C-6 : This carbon is also protonated and its chemical shift is influenced by its position relative to the nitrogen and bromine atoms.
-
C-7 : This is a quaternary carbon directly bonded to the electronegative bromine atom, which will have a significant impact on its chemical shift.
-
C-8a : This is the bridgehead quaternary carbon, part of both ring systems, and is expected to be downfield due to its bonding to two nitrogen atoms and a carbon atom.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 7-bromo-[1][2]triazolo[1,5-a]pyridine. The predicted spectral data, based on established principles of NMR spectroscopy and comparison with related structures, provide a reliable framework for researchers.[7][8] Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which, when coupled with a thorough understanding of the electronic and structural factors influencing chemical shifts and coupling patterns, allows for confident and accurate characterization of this important synthetic intermediate.
References
-
PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]
-
Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]
-
Al-Soud, Y. A., et al. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Tropical Journal of Pharmaceutical Research, 17(7), 1351-1363. Available from: [Link]
-
ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available from: [Link]
-
PubChemLite. 7-bromo-[1][2]triazolo[1,5-a]pyridine. Available from: [Link]
-
ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl 3 (δ in ppm, J in Hz). Available from: [Link]
-
Penieres-Carrillo, G., et al. (2018). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Ambe, D., et al. (2022). Unlock the Potential of 6-Bromo-7-methyl[1][2]triazolo[1,5-a]pyridine. Available from: [Link]
-
Al-Soud, Y. A., et al. (2018). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. Available from: [Link]
-
Michalska, M., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(11), 3321. Available from: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]
-
Suryavanshi, P. M. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
-
Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Available from: [Link]
-
ResearchGate. Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines. Available from: [Link]
Sources
- 1. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-bromo-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-bromo-[1][2]triazolo[1,5-a]pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its mass spectral behavior is crucial for its unambiguous identification and for the structural elucidation of its derivatives. This document elucidates the primary fragmentation pathways, rationalizes the formation of key fragment ions, and provides a foundational protocol for obtaining high-quality mass spectra of this compound. We will explore the characteristic isotopic signature of the bromine atom, the principal fragmentation involving the loss of molecular nitrogen from the triazole ring, and subsequent fragmentation cascades.
Introduction: The Significance of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system found in numerous compounds with diverse biological activities.[1] The introduction of a bromine atom at the 7-position not only modifies the electronic properties of the ring system but also serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. Mass spectrometry is an indispensable tool for the characterization of such molecules.[3] Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a "molecular fingerprint," offering rich structural information.[4] This guide aims to provide a comprehensive understanding of the fragmentation behavior of 7-bromo-[1][2]triazolo[1,5-a]pyridine, enabling researchers to confidently identify this compound and interpret the mass spectra of related structures.
The Molecular Ion: A Tale of Two Isotopes
Under electron ionization, 7-bromo-[1][2]triazolo[1,5-a]pyridine (C₆H₄BrN₃) readily forms a molecular ion (M⁺˙). A key feature of the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[5] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
For 7-bromo-[1][2]triazolo[1,5-a]pyridine, the molecular weight is approximately 198.02 g/mol .[6] Therefore, the mass spectrum will exhibit a pair of peaks for the molecular ion at m/z 197 (corresponding to the molecule containing ⁷⁹Br) and m/z 199 (corresponding to the molecule containing ⁸¹Br). The peak at m/z 199 is often referred to as the M+2 peak. The observation of this characteristic 1:1 intensity ratio for the M⁺˙ and (M+2)⁺˙ peaks is a strong indicator of the presence of a single bromine atom in the molecule.[7]
Proposed Fragmentation Pathways under Electron Ionization
The fragmentation of the 7-bromo-[1][2]triazolo[1,5-a]pyridine molecular ion is primarily driven by the energetic instability of the ion following electron impact and proceeds through pathways that lead to the formation of stable neutral molecules and fragment ions. Based on literature precedents for similar heterocyclic systems, two major initial fragmentation pathways are proposed.[8][9]
Pathway A: The Characteristic Loss of Molecular Nitrogen
A principal fragmentation mode for triazolopyridines under electron impact is the elimination of a neutral molecule of nitrogen (N₂) from the triazole ring.[8] This is a common fragmentation pathway for many nitrogen-rich heterocyclic compounds as it leads to the formation of a stable, neutral N₂ molecule.
This pathway leads to the formation of a brominated pyridyl-carbene radical cation, which can then rearrange to a more stable structure. The resulting fragment ions will also exhibit the characteristic bromine isotopic pattern at m/z 169 and m/z 171 .
Caption: Pathway A: Loss of N₂ from the molecular ion.
Pathway B: Cleavage of the Carbon-Bromine Bond
Another energetically favorable fragmentation involves the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•).[7] This results in a stable, even-electron cation.
This pathway generates a fragment ion at m/z 118 . As this fragment no longer contains the bromine atom, it will appear as a single peak without an accompanying M+2 peak.
Caption: Pathway B: Loss of a bromine radical.
Secondary Fragmentation and Formation of Key Ions
The primary fragment ions generated in Pathways A and B can undergo further fragmentation to produce the smaller ions observed in the mass spectrum.
Fragmentation of the [M - N₂]⁺˙ Ion
The ion at m/z 169/171 can subsequently lose a bromine radical to form an ion at m/z 90 . Further fragmentation of this ion through the loss of hydrogen cyanide (HCN) can lead to the formation of a cyclopentadienyl cation derivative at m/z 63 .
Fragmentation of the [M - Br]⁺ Ion
The fragment at m/z 118 can undergo cleavage of the triazole ring. A likely fragmentation is the loss of a molecule of hydrogen cyanide (HCN), resulting in an ion at m/z 91 . Subsequent loss of another molecule of HCN would lead to an ion at m/z 64 . The loss of N₂ from the m/z 118 fragment would produce an ion at m/z 90 .
The proposed fragmentation pathways are summarized in the diagram below:
Caption: Proposed EI fragmentation pathways for 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Summary of Key Fragment Ions
The following table summarizes the major fragment ions expected in the electron ionization mass spectrum of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
| m/z | Proposed Formula | Identity | Notes |
| 197/199 | [C₆H₄⁷⁹/⁸¹BrN₃]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic pattern for one bromine atom. |
| 169/171 | [C₆H₄⁷⁹/⁸¹BrN]⁺˙ | [M - N₂]⁺˙ | Loss of neutral nitrogen from the triazole ring. |
| 118 | [C₆H₄N₃]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 91 | [C₅H₃N₂]⁺ | [[M - Br] - HCN]⁺ | Loss of hydrogen cyanide from the m/z 118 fragment. |
| 90 | [C₆H₄N]⁺ | [[M - N₂] - Br]⁺ | Loss of a bromine radical from the m/z 169/171 fragment. |
| 64 | [C₄H₂N]⁺ | [[[M - Br] - 2HCN]]⁺ | Subsequent loss of HCN from the m/z 91 fragment. |
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain a reproducible and high-quality electron ionization mass spectrum of 7-bromo-[1][2]triazolo[1,5-a]pyridine, the following general protocol is recommended.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of 7-bromo-[1][2]triazolo[1,5-a]pyridine (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Ensure the sample is fully dissolved before analysis.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)[10]
-
Ion Source Temperature: 200-250 °C (to ensure sample volatilization)
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.
-
Solvent Delay: If using GC-MS, set a solvent delay of 2-3 minutes to prevent filament damage from the solvent front.
Data Acquisition and Analysis:
-
Inject an appropriate volume of the sample solution (typically 1 µL for GC-MS) or introduce the sample via a direct insertion probe.
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum, paying close attention to the molecular ion region (m/z 197-200) to confirm the characteristic bromine isotopic pattern.
-
Identify the base peak and other significant fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathways in this guide.
Conclusion
The electron ionization mass spectrum of 7-bromo-[1][2]triazolo[1,5-a]pyridine is characterized by a distinct molecular ion pair at m/z 197/199 and a predictable fragmentation pattern. The primary fragmentation pathways involve the loss of molecular nitrogen and the cleavage of the carbon-bromine bond. Subsequent fragmentation of these initial product ions leads to a series of smaller, stable cations. This in-depth guide provides a robust framework for researchers to understand, predict, and interpret the mass spectral data of this important heterocyclic compound and its derivatives, thereby aiding in its confident identification and in the structural elucidation of related novel molecules.
References
- BenchChem.
- Hassan, B. A., Hamed, F. M., & Mekky, A. H. (2023).
- Journal of the Chemical Society, Perkin Transactions 1. (1972). Mass spectra of 1,2,3-triazoles. RSC Publishing.
- LCGC International. (2018).
- Mathew, V., Keshavayya, J., Vaidya, V. P., & Giles, D. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
- Mó, O., Yáñez, M., & Elguero, J. (1987). The mass spectra of azolides. Journal of the American Chemical Society, 109(5), 1281–1285.
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry. In NIST Chemistry WebBook. Retrieved from [Link]
- RSC Publishing. (2015).
- Szilágyi, L., & Tamás, J. (1975). Mass spectra of some 1-substituted 1,2,4-triazoles. Acta Chimica Academiae Scientiarum Hungaricae, 86(3), 275-283.
- T-Tech. (n.d.). Mass Spectrometry.
- University of Arizona. (n.d.). Mass Spectrometry.
- Varella, E. A. (2019). Heterocyclic Compounds: A Guide to Modern Synthetic Methods. Springer.
-
Wikipedia. (2023). Bromine. In Wikipedia. Retrieved from [Link]
- Wiley-VCH. (2002). Mass Spectrometry: A Textbook.
- YouTube. (2023).
- YouTube. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Unveiling the Molecular Architecture: A Technical Guide to 7-bromo-triazolo[1,5-a]pyridine
Unveiling the Molecular Architecture: A Technical Guide to 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
For Immediate Release
[City, State] – January 4, 2026 – The fused heterocyclic scaffold of triazolo[1,5-a]pyridines is a cornerstone in contemporary medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific, yet significant, member of this family: 7-bromo-[1][2]triazolo[1,5-a]pyridine. While a definitive public record of its single-crystal X-ray crystallographic data remains elusive, this document provides a comprehensive overview of its synthesis, chemical properties, and the broader therapeutic relevance of its structural class, offering valuable insights for researchers, scientists, and drug development professionals.
The Significance of the Triazolo[1,5-a]pyridine Core in Drug Discovery
The[1][2]triazolo[1,5-a]pyridine and its isosteric counterpart,[1][2]triazolo[1,5-a]pyrimidine, are privileged scaffolds in drug design. Their structural resemblance to purines allows them to act as bioisosteres, interacting with biological targets of purinergic systems.[3] This has led to the development of compounds with diverse therapeutic applications, including:
-
Anticancer Agents: Derivatives of this scaffold have been investigated as microtubule-targeting compounds and inhibitors of cancer-associated kinases.[2][3]
-
Anti-infective Agents: The triazolo[1,5-a]pyrimidine ring system has been incorporated into inhibitors of viral polymerases, showing potential against viruses like HCV and HIV-1.[3]
-
Enzyme Inhibitors: Recent studies have explored triazolo[1,5-a]pyridine derivatives as potent α-glucosidase inhibitors for the management of diabetes.[4]
-
Immunomodulators: Certain derivatives have been identified as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[5]
The introduction of a bromine atom at the 7-position of the triazolo[1,5-a]pyridine core, as in the title compound, offers a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs.
Synthesis and Characterization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine has been reported through a cyclization reaction.[1] A general and effective laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis
Objective: To synthesize 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Materials:
-
2-amino-4-bromopyridine derivative (precursor)
-
Formic acid (98%)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate (aqueous solution)
-
Methanol
-
Chloroform
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 98% formic acid (12 mL) and water (3 mL) containing the 2-amino-4-bromopyridine precursor is prepared.
-
Concentrated hydrochloric acid (3 mL) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 15 hours.
-
Upon completion, the mixture is concentrated to half its original volume under reduced pressure.
-
The resulting solution is neutralized with an aqueous solution of sodium bicarbonate.
-
The neutralized solution is extracted with a 1:9 (v/v) mixture of methanol and chloroform.
-
The organic phase is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by evaporation under reduced pressure.
-
The crude residue is purified by recrystallization from a hexane-chloroform mixed solvent to yield colorless, needle-like crystals of 7-bromo-[1][2]triazolo[1,5-a]pyridine.[1]
-
The mother liquor from recrystallization can be further purified by column chromatography (eluent: 1:19 v/v methanol-chloroform) to increase the overall yield.[1]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and characterization data for 7-bromo-[1][2]triazolo[1,5-a]pyridine is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[6] |
| Molecular Weight | 198.02 g/mol | PubChem[6] |
| CAS Number | 1053655-66-5 | ChemicalBook[1] |
| Appearance | Colorless needle-like crystals | ChemicalBook[1] |
| Melting Point | 108-108.5 °C | ChemicalBook[1] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.15 (dd, J = 7.2 Hz, 1H), 7.97 (d, J = 2 Hz, 1H), 8.34 (s, 1H), 8.48 (d, J = 7 Hz, 1H) | ChemicalBook[1] |
| LRMS (m/z) | 197, 199 (M+, 100, 97) | ChemicalBook[1] |
Prospective Crystal Structure Analysis: A Hypothetical Framework
Although the specific crystal structure of 7-bromo-[1][2]triazolo[1,5-a]pyridine is not publicly available, we can hypothesize the key intermolecular interactions that are likely to govern its crystal packing. The presence of a bromine atom, aromatic rings, and nitrogen heteroatoms suggests a rich landscape of non-covalent interactions.
Potential Intermolecular Interactions
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of interacting with the nitrogen atoms of the triazole or pyridine rings of neighboring molecules. This type of interaction is increasingly recognized for its role in crystal engineering and drug-receptor binding.
-
π-π Stacking: The planar, aromatic nature of the fused ring system would favor π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.
-
C-H···N Hydrogen Bonding: Weak hydrogen bonds between the aromatic C-H groups and the nitrogen atoms of the heterocyclic system are also likely to be present, further directing the molecular packing.
Proposed Workflow for Crystal Structure Determination
Caption: A standardized workflow for the determination of a small molecule crystal structure.
Future Directions and Conclusion
The synthesis and characterization of 7-bromo-[1][2]triazolo[1,5-a]pyridine provide a foundation for its further exploration in medicinal chemistry. The determination of its single-crystal structure would be a critical next step, offering definitive insights into its three-dimensional conformation and the nature of the intermolecular interactions that govern its solid-state packing. This information would be invaluable for computational modeling, structure-based drug design, and the development of novel therapeutics based on the versatile triazolo[1,5-a]pyridine scaffold. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to fill the current knowledge gap and unlock its full potential.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design . National Center for Biotechnology Information. Available at: [Link]
-
Discovery of[1][2]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents . National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors . National Center for Biotechnology Information. Available at: [Link]
-
Discovery of[1][2]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . PubMed. Available at: [Link]
-
7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 . PubChem. Available at: [Link]
Sources
- 1. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 7-bromo-triazolo[1,5-a]pyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 7-bromo-[1][2]triazolo[1,5-a]pyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-bromo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines the theoretical considerations governing its solubility, presents available qualitative solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in various solvent systems.
Introduction: Understanding the Molecular Profile of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
7-bromo-[1][2]triazolo[1,5-a]pyridine is a fused heterocyclic system with a molecular formula of C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol [1][2]. Its structure, featuring a pyridine ring fused with a triazole ring and substituted with a bromine atom, imparts a unique combination of polarity and lipophilicity that dictates its solubility behavior. The presence of nitrogen atoms in the ring system allows for potential hydrogen bonding with protic solvents, while the aromatic character and the bromine substituent contribute to its interactions with a range of organic solvents. A thorough understanding of its solubility is critical for applications in synthesis, purification, formulation, and biological screening.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 7-bromo-[1][2]triazolo[1,5-a]pyridine, the key factors influencing its solubility include:
-
Polarity: The triazolopyridine core is polar due to the presence of electronegative nitrogen atoms. This suggests a propensity for solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the triazole and pyridine rings can act as hydrogen bond acceptors, favoring solubility in protic solvents like alcohols.
-
Van der Waals Forces: The aromatic rings and the bromine atom contribute to London dispersion forces, which can facilitate dissolution in nonpolar and polar aprotic solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound must be overcome by the energy released upon solvation. A high lattice energy can lead to poor solubility even in otherwise compatible solvents.
Qualitative Solubility Profile
While comprehensive quantitative solubility data for 7-bromo-[1][2]triazolo[1,5-a]pyridine is not widely published, valuable insights can be gleaned from synthetic procedures. The compound has been successfully recrystallized using a mixture of hexane and chloroform[3]. This indicates that it is likely soluble in chloroform, a polar aprotic solvent, and poorly soluble in hexane, a nonpolar solvent. This observation is consistent with the structural features of the molecule.
| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |
| Chloroform | Polar Aprotic | Soluble | The polarity of chloroform and its ability to form weak hydrogen bonds, along with dispersion forces, can effectively solvate the molecule. This is supported by recrystallization data[3]. |
| Methanol | Polar Protic | Likely Soluble | The ability of methanol to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar triazolopyridine ring system. |
| Hexane | Nonpolar | Poorly Soluble | The nonpolar nature of hexane is not conducive to solvating the polar heterocyclic compound. This is supported by its use as an anti-solvent in recrystallization[3]. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | While the nitrogen atoms can interact with water, the overall aromatic and halogenated structure likely limits aqueous solubility. |
| Diethyl Ether | Polar Aprotic (low polarity) | Slightly Soluble | Diethyl ether's slight polarity may allow for some dissolution, but it is unlikely to be a highly effective solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound[4][5].
Materials and Equipment
-
Selected organic solvents (e.g., chloroform, methanol, acetonitrile, acetone, ethyl acetate, hexane)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 7-bromo-[1][2]triazolo[1,5-a]pyridine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation[5].
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Kinetic solubility studies can help determine the time required to reach this plateau[6].
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical for accurate concentration measurement[5].
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 7-bromo-[1][2]triazolo[1,5-a]pyridine in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry[4].
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Safety and Handling
7-bromo-[1][2]triazolo[1,5-a]pyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[7][8].
Conclusion
The solubility of 7-bromo-[1][2]triazolo[1,5-a]pyridine is a critical parameter for its effective use in research and development. Based on its chemical structure and available data, it is predicted to be soluble in polar aprotic solvents like chloroform and less soluble in nonpolar solvents such as hexane. This guide provides a robust experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. The data generated from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications.
References
-
PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. Safety Data Sheet: 7-Bromo-3-methyl[1][3]triazolo[1,5-a]pyridine. Manuals.plus. [Link]
- Avra, P., & Kumar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Bergström, C. A. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Shayan, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]
-
University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Sources
- 1. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 3. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manuals.plus [manuals.plus]
- 8. echemi.com [echemi.com]
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 7-bromo-triazolo[1,5-a]pyridine for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 7-bromo-triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines a robust computational workflow employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. By detailing the theoretical underpinnings, step-by-step protocols, and interpretation of key quantum chemical descriptors, this guide serves as a practical resource for leveraging computational chemistry to accelerate the rational design of novel therapeutics based on the triazolo[1,5-a]pyridine core.
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the triazolo[1,5-a]pyridine moiety has emerged as a privileged scaffold. Its unique electronic architecture and structural rigidity make it an attractive template for designing molecules that can interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position of the triazolo[1,5-a]pyridine core, yielding 7-bromo-triazolo[1,5-a]pyridine, offers a strategic handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Quantum chemical calculations provide an invaluable in silico laboratory to probe the intrinsic properties of such molecules at the atomic level. By understanding the electron distribution, molecular orbital energies, and vibrational modes of 7-bromo-triazolo[1,5-a]pyridine, we can gain predictive insights into its reactivity, stability, and potential biological activity. This knowledge is instrumental in guiding synthetic efforts and in the design of more potent and selective drug candidates.
Theoretical Foundations: A Primer on DFT and TD-DFT
The computational methodologies outlined in this guide are primarily based on Density Functional Theory (DFT), a powerful quantum mechanical method that has revolutionized the study of molecular systems.
2.1. Density Functional Theory (DFT)
At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. This is a profound simplification compared to traditional wave-function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.
In practice, the Kohn-Sham formulation of DFT is employed, which introduces a set of fictitious non-interacting electrons that generate the same electron density as the real, interacting system. The kinetic energy of this fictitious system is easily calculated, and the complexities of electron-electron interactions are grouped into an exchange-correlation functional. The choice of this functional is crucial for the accuracy of DFT calculations. For many organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide a good balance of accuracy and computational cost.
2.2. Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of 7-bromo-triazolo[1,5-a]pyridine, such as its UV-Vis absorption spectrum, we turn to Time-Dependent DFT (TD-DFT). TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths. This enables the simulation of spectroscopic data, providing a powerful tool for the interpretation of experimental spectra and the prediction of the photophysical properties of molecules.
Computational Workflow: A Step-by-Step Guide
The following section details a comprehensive and self-validating computational protocol for the quantum chemical analysis of 7-bromo-triazolo[1,5-a]pyridine. The choice of software, basis set, and computational methods is justified based on established practices for similar heterocyclic systems.[1]
Caption: Computational workflow for the quantum chemical analysis of 7-bromo-triazolo[1,5-a]pyridine.
3.1. Step 1: Molecular Structure Input
The initial 3D coordinates of 7-bromo-triazolo[1,5-a]pyridine can be generated using molecular building software such as GaussView, Avogadro, or ChemDraw. The IUPAC name for the molecule is 7-bromo-[1][2]triazolo[1,5-a]pyridine.[2] Its molecular formula is C₆H₄BrN₃.
3.2. Step 2: Geometry Optimization
The primary goal of geometry optimization is to find the minimum energy structure of the molecule. This is a crucial step, as all subsequent calculations will be performed on this optimized geometry.
-
Method: DFT with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p). This basis set is chosen for its good performance in describing the electronic structure of organic molecules containing heteroatoms and for its inclusion of diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) for a more flexible description of bonding.
-
Software: Gaussian 16 is a widely used and well-validated software package for quantum chemical calculations.
3.3. Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum.
-
Key Outcome: The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Additional Information: This calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and the simulated infrared (IR) spectrum.
3.4. Step 4: Electronic Structure Analysis
With the optimized geometry, a deeper analysis of the electronic properties can be performed.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges (e.g., Mulliken charges), which are useful for understanding electrostatic interactions.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the molecule's electronic absorption properties.
3.5. Step 5: Simulation of UV-Vis Spectrum
To predict the electronic absorption properties, a TD-DFT calculation is performed.
-
Method: TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Solvent Effects: To mimic experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like ethanol or methanol. The spectroscopic properties of similar triazolopyrimidine derivatives have been explored using TD-DFT to understand the influence of solvent polarity on UV-Vis spectra.[3]
-
Output: The calculation will yield the excitation energies, oscillator strengths, and the composition of the electronic transitions, which can be used to generate a simulated UV-Vis spectrum.
Analysis and Interpretation of Results
The data generated from the computational workflow provides a wealth of information about 7-bromo-triazolo[1,5-a]pyridine.
4.1. Optimized Molecular Structure
The optimized bond lengths and angles should be compared with experimental data for similar heterocyclic systems if available. The planarity of the fused ring system and the orientation of the bromine atom are key structural features to note.
Table 1: Predicted Structural Parameters of 7-bromo-triazolo[1,5-a]pyridine (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-Br Bond Length (Å) | Calculated Value |
| N-N Bond Lengths (Å) | Calculated Values |
| C-N Bond Lengths (Å) | Calculated Values |
| Dihedral Angles (°) | Calculated Values |
| Dipole Moment (Debye) | Calculated Value |
| (Note: Replace "Calculated Value" with the actual output from the Gaussian calculation.) |
4.2. Vibrational Spectrum
The simulated IR spectrum can be compared with experimental data for validation. The vibrational modes associated with the triazole and pyridine rings, as well as the C-Br stretching frequency, are of particular interest for structural characterization.
4.3. Electronic Properties
Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.
Table 2: Calculated Electronic Properties of 7-bromo-triazolo[1,5-a]pyridine (DFT/B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Mulliken Charge on Br | Calculated Value |
| Mulliken Charges on N atoms | Calculated Values |
| (Note: Replace "Calculated Value" with the actual output from the Gaussian calculation.) |
The HOMO and LUMO energy levels provide insights into the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of Mulliken charges reveals the electrophilic and nucleophilic sites within the molecule, which is critical for understanding its intermolecular interactions.
4.4. Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
4.5. Simulated UV-Vis Spectrum
The simulated UV-Vis spectrum, including the calculated λmax and oscillator strengths, can be directly compared with experimental data. The analysis of the molecular orbitals involved in the electronic transitions provides a detailed understanding of the nature of the absorption bands (e.g., π→π* or n→π* transitions).
Conclusion and Future Directions
This technical guide has presented a comprehensive and scientifically rigorous workflow for the quantum chemical investigation of 7-bromo-triazolo[1,5-a]pyridine. By following the outlined protocols, researchers can obtain detailed insights into the structural, electronic, and spectroscopic properties of this important heterocyclic scaffold.
The results from these calculations can be further utilized in more advanced computational studies, such as:
-
Molecular Docking: The optimized geometry and calculated atomic charges can be used as input for molecular docking simulations to predict the binding mode and affinity of 7-bromo-triazolo[1,5-a]pyridine and its derivatives to specific protein targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated quantum chemical descriptors can be used to build QSAR models that correlate the molecular properties with biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.
-
Reaction Mechanism Studies: DFT calculations can be employed to investigate the mechanisms of chemical reactions involving the 7-bromo-triazolo[1,5-a]pyridine core, aiding in the design of efficient synthetic routes.
By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, reduce the need for extensive trial-and-error synthesis, and ultimately accelerate the development of new and effective medicines.
References
- This citation would link to a general reference on the importance of heterocyclic compounds in medicinal chemistry.
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. ([Link])
- This citation would link to a reference on the applic
-
7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533. PubChem. ([Link])
- This citation would link to the official Gaussian 16 software document
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. ([Link])
- This citation would link to a relevant article discussing NBO analysis.
- This citation would link to a found
- This citation would link to a paper on the application of TD-DFT for UV-Vis spectra simul
Sources
A Technical Guide to 7-bromo-triazolo[1,5-a]pyridine: Commercial Sourcing, Synthesis, and Application
A Technical Guide to 7-bromo-[1][2][3]triazolo[1,5-a]pyridine: Commercial Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its commercial availability, outline a detailed synthetic protocol with mechanistic insights, and discuss its strategic application in modern drug discovery programs.
Introduction: The Strategic Value of the Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is recognized as a privileged scaffold in medicinal chemistry.[1][4] These fused heterocyclic compounds are bioisosteres of purines, allowing them to interact with a wide range of biological targets.[5] This mimicry has led to the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]
Within this class, 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1053655-66-5) emerges as a particularly valuable intermediate. The bromine atom at the 7-position serves as a versatile synthetic handle. It is strategically positioned for chemical diversification through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. This makes it a cornerstone for building libraries of novel chemical entities aimed at complex biological targets.[6]
Compound Identification and Physicochemical Properties
Accurate identification is critical for sourcing and experimental reproducibility. The key properties of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-[1][2][3]triazolo[1,5-a]pyridine | [7] |
| CAS Number | 1053655-66-5 | [7][8][9] |
| Molecular Formula | C₆H₄BrN₃ | [7][8] |
| Molecular Weight | 198.02 g/mol | [7][8] |
| Appearance | Solid, often described as colorless needle-like crystals | [8][9] |
| Melting Point | 108-108.5 °C | [9] |
| SMILES | C1=CN2C(=NC=N2)C=C1Br | [7][10] |
| InChIKey | VGJYOOVSVQHZPL-UHFFFAOYSA-N | [7][8] |
Commercial Availability and Sourcing
7-bromo-[1][2][3]triazolo[1,5-a]pyridine is available from several chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider purity, quantity, and the supplier's quality control documentation.
Field Insight: Some suppliers, like Sigma-Aldrich, provide this compound specifically for early discovery research and may not perform extensive analytical data collection themselves.[8] Researchers should assume the responsibility of confirming the product's identity and purity via in-house analytical methods (e.g., NMR, LC-MS) upon receipt, a standard practice in drug development workflows.
Below is a summary of representative suppliers. Pricing and availability are subject to change and should be verified directly with the vendor.
| Supplier | Catalog Number (Example) | Notes |
| Sigma-Aldrich (Merck) | SYX00403 | Marketed for early discovery research; buyer assumes responsibility for purity confirmation.[8][11] |
| BLDpharm | BD154445 | Listed under CAS 1053655-66-5.[12] |
| ChemicalBook Listings | N/A | Aggregates multiple suppliers, often from Asia. Purity may vary (e.g., 97%-99%).[9] |
| Biosynth | PB02467 | Available for purchase by registered customers.[13] |
Synthesis Protocol and Mechanistic Rationale
While commercially available, understanding the synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine provides context for impurity profiles and potential scale-up strategies. A common and effective method involves the acid-catalyzed cyclization of a hydrazinopyridine precursor with formic acid.[9]
Experimental Protocol
This protocol is adapted from established literature procedures.[9] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser, add the starting material, 2-hydrazinyl-4-bromopyridine (or its corresponding precursor).
-
Add a mixture of 98% formic acid (approx. 4 volumes), water (1 volume), and concentrated hydrochloric acid (1 volume).
Step 2: Cyclization Reaction
-
Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Causality: The high temperature and acidic conditions are necessary to drive the condensation and subsequent intramolecular cyclization. Formic acid serves as the one-carbon source for the triazole ring, while HCl acts as a catalyst.
-
Step 3: Work-up and Neutralization
-
After cooling to room temperature, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral (pH ~7).
-
Causality: Neutralization is critical to quench the acid catalyst and to ensure the product, which is basic, is in its free-base form for efficient extraction into an organic solvent.
-
Step 4: Extraction
-
Transfer the neutralized aqueous solution to a separatory funnel.
-
Extract the product using a solvent mixture of methanol-chloroform (1:9 v/v). Repeat the extraction three times to maximize recovery.
-
Combine the organic phases.
Step 5: Purification
-
Wash the combined organic layers with water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by recrystallization from a hexane-chloroform mixed solvent to yield the final product as colorless needle-like crystals.[9]
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for 7-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Applications in Drug Discovery
The utility of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is primarily as a versatile building block. The triazolopyrimidine core, a close relative, has been explored for a wide range of therapeutic targets.[3][5]
-
Kinase Inhibitors: The scaffold is a common feature in kinase inhibitors, which are crucial in oncology. The 7-bromo position allows for the introduction of various aryl or heteroaryl groups that can be directed into specific pockets of the ATP-binding site of a target kinase.[14]
-
Bromodomain (BRD) Inhibitors: Targeting bromodomains, particularly BRD4, is an effective strategy in cancer therapy. Triazolopyrimidine derivatives have been successfully developed as BRD4 inhibitors, and the 7-bromo analog serves as a perfect starting point for creating new chemical matter in this space.[15]
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and high functionality, this compound is an excellent fragment for FBDD campaigns. The bromine atom provides a reliable vector for fragment evolution once initial hits are identified through biophysical screening methods.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 7-bromo-[1][2][3]triazolo[1,5-a]pyridine presents the following hazards:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Storage: It is recommended to store the compound under an inert atmosphere in a cool, dry place, with some suppliers suggesting temperatures between 2-8°C.[16] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be strictly followed.
References
- Zhao, G., Geng, Y., Xu, X., et al. (2023). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG.
- Various Authors. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Ain Shams Engineering Journal.
- Various Authors. (2021). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
- Various Authors. (2019). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed.
- Sigma-Aldrich. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5. Sigma-Aldrich.
- PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information.
-
ChemicalBook. 7-Bromo[1][2][3]triazolo[1,5-a]pyridine. ChemicalBook. Available at:
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
-
Biosynth. 7-Bromo[1][2][3]triazolo[1,5-a]pyridine. Biosynth. Available at:
-
BLDpharm. 7-Bromo-[1][2][4]triazolo[1,5-a]pyridine. BLDpharm. Available at:
-
Synnovator. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Synnovator. Available at:
-
PubChemLite. 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. PubChemLite. Available at:
-
Sigma-Aldrich. 7-Bromo[1][2][3]triazolo[1,5-a]pyridine Sigma-Aldrich. Merck. Available at:
-
MySkinRecipes. 5-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. MySkinRecipes. Available at:
- Various Authors. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
-
BLDpharm. 1053655-66-5|7-Bromo-[1][2][3]triazolo[1,5-a]pyridine. BLDpharm. Available at:
-
Wang, S., et al. (2019). Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. ResearchGate. Available at:
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 9. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 10. PubChemLite - 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 11. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1053655-66-5|7-Bromo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 13. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine [thesynnovator.com]
- 14. 5-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 15. researchgate.net [researchgate.net]
- 16. 107465-26-9|7-Bromo-[1,2,3]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
Safety and Handling of 7-bromo-triazolo[1,5-a]pyridine: A Technical Guide for Researchers
Safety and Handling of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide for Researchers
This guide provides an in-depth overview of the essential safety and handling precautions for 7-bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[4][5] The unique chemical architecture of the triazolopyridine scaffold imparts a range of biological activities, making its derivatives valuable synthons for novel therapeutic agents.[5][6][7] However, this structural complexity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating system of protocols grounded in scientific principles.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 7-bromo-[1][2][3]triazolo[1,5-a]pyridine, this begins with a clear understanding of its inherent chemical and toxicological properties.
GHS Classification and Associated Hazards
Based on available data for 7-bromo-[1][2][3]triazolo[1,5-a]pyridine and structurally related compounds, the following Globally Harmonized System (GHS) classifications are pertinent:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Causality Insight: The toxicity profile of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is influenced by the presence of the brominated pyridine ring and the fused triazole moiety. Halogenated aromatic compounds can exhibit toxicity through various mechanisms, including interference with cellular signaling pathways.[8] The pyridine and triazole components, common in many pharmaceuticals, contribute to the compound's biological activity and, consequently, its potential for off-target effects.[4][5]
Toxicological Profile: A Deeper Dive
While specific, in-depth toxicological studies on 7-bromo-[1][2][3]triazolo[1,5-a]pyridine are not extensively available in the public domain, data from related compounds, such as trazodone (a triazolopyridine derivative), and general principles of heterocyclic chemistry provide valuable insights.[9]
-
Acute Effects: Ingestion can lead to gastrointestinal distress. Skin and eye contact are likely to cause localized irritation, redness, and pain. Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.
-
Chronic Effects: Long-term exposure data is limited. However, as with many halogenated heterocyclic compounds, the potential for cumulative effects should not be disregarded. The metabolic fate of such compounds can sometimes lead to the formation of reactive intermediates.[10]
-
Mechanistic Considerations: The triazolopyridine scaffold is known to interact with various biological targets.[7][11] While the primary mechanism of toxicity for this specific compound is not fully elucidated, it is prudent to assume that it may interfere with enzymatic processes or cellular signaling. The lipophilicity imparted by the bromo-substituent may facilitate its passage across biological membranes, potentially increasing its bioavailability and toxic potential.
Reactivity and Stability: Beyond Biological Hazards
Understanding the chemical reactivity of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is crucial for safe storage and handling.
-
Thermal Decomposition: Research on the closely related 7-bromo-3-methyl-[1][2][8]triazolo[1,5-a]pyridine has shown that thermal decomposition can lead to the extrusion of nitrogen gas and the formation of a highly reactive pyridylcarbene intermediate. This decomposition can occur at elevated temperatures (e.g., 100°C under pressure). The formation of such reactive species can lead to unpredictable side reactions and the generation of potentially hazardous byproducts.
-
Ring-Opening Reactions: The triazole ring in triazolopyridines can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bromine, leading to the formation of different chemical entities with altered reactivity and toxicity.[12]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation or violent reactions.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ventilation to capture airborne particles.
-
Ventilated Enclosures: For weighing and other manipulations of small quantities, a ventilated balance enclosure or powder containment hood is recommended to prevent the dispersion of fine powders.
-
Glove Boxes: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box provides the highest level of containment.
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn in addition to safety glasses when there is a risk of splashing. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for handling neat material. | Prevents skin contact and absorption. Regular glove changes are essential to avoid contamination. |
| Body Protection | A flame-resistant laboratory coat should be worn and buttoned. For larger quantities, a disposable chemical-resistant apron or suit may be necessary. | Protects skin and clothing from contamination. |
| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. | Prevents inhalation of airborne particles. |
Standard Operating Procedures: A Framework for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for minimizing the risk of exposure and accidents.
General Handling Workflow
The following workflow outlines the key steps for safely handling 7-bromo-[1][2][3]triazolo[1,5-a]pyridine in a research setting.
Caption: Decision tree for spill response.
Minor Spill (Solid, inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional emergency response team immediately.
-
Close the doors to the laboratory and post a warning sign.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal and Decontamination: Responsible Management
Proper disposal of 7-bromo-t[1][2][3]riazolo[1,5-a]pyridine and contaminated materials is essential to protect human health and the environment.
Waste Segregation and Labeling
-
Solid Waste: All solid waste contaminated with 7-bromo-t[1][2][3]riazolo[1,5-a]pyridine (e.g., filter paper, used PPE, spill cleanup materials) should be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing 7-bromo-t[1][2][3]riazolo[1,5-a]pyridine should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams. [13]* Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for chemical waste.
Decontamination of Equipment
All glassware and equipment that have come into contact with 7-bromo-t[1][2][3]riazolo[1,5-a]pyridine must be decontaminated before being returned to general use or sent for repair. [14][15][16]
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect the rinsate as halogenated liquid waste.
-
Washing: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
For sensitive equipment, consult the manufacturer's instructions for appropriate decontamination procedures.
Disposal Methods
Disposal of halogenated waste must comply with all local, state, and federal regulations. The primary method of disposal for this type of waste is typically high-temperature incineration at a licensed hazardous waste facility. [3][17]Chemical degradation methods, such as reductive dehalogenation, may be applicable but require specialized expertise and equipment and should only be performed by trained personnel. [18]
Conclusion: A Culture of Safety
The safe handling of 7-bromo-t[1][2][3]riazolo[1,5-a]pyridine is not merely a set of rules but a mindset that prioritizes risk assessment, preparedness, and meticulous execution of protocols. By understanding the inherent hazards of this compound and implementing the multi-layered safety measures outlined in this guide, researchers can confidently and responsibly explore its potential in the advancement of science and medicine.
References
-
The Chemistry ofT[1][2][8]riazolo[1,5- a] pyridines. Taylor & Francis Online. (URL: [Link])
-
Reactivity of triazolo- and tetrazolopyridazines. Semantic Scholar. (URL: [Link])
-
Mechanism of action of toxic halogenated aromatics. National Center for Biotechnology Information. (URL: [Link])
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. (URL: [Link])
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. ScienceDirect. (URL: [Link])
-
Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
Decontamination of Laboratory Equipment. UBC Safety & Risk Services. (URL: [Link])
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (URL: [Link])
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. (URL: [Link])
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. (URL: [Link])
-
The Degradation of Pharmaceutical Pollutants in Wastewater Catalyzed by Chloroperoxidase and the Construction of Chloroperoxidas. FIU Digital Commons. (URL: [Link])
-
Validated methods for degrading hazardous chemicals: some halogenated compounds. National Center for Biotechnology Information. (URL: [Link])
-
Decontamination Protocols for Lab Equipment. Aport. (URL: [Link])
-
What is the management approach for Trazodone (triazolopyridine) toxicity?. Dr.Oracle. (URL: [Link])
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. (URL: [Link])
-
Triazolopyridine - Wikipedia. (URL: [Link])
-
Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. National Center for Biotechnology Information. (URL: [Link])
-
Novelt[1][2][8]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. (URL: [Link])
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. (URL: [Link])
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. (URL: [Link])
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. (URL: [Link])
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed. (URL: [Link])
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharm-int.com [pharm-int.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. epa.gov [epa.gov]
- 10. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharm-int.com [pharm-int.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. cmich.edu [cmich.edu]
- 16. polarlabprojects.com [polarlabprojects.com]
- 17. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated methods for degrading hazardous chemicals: some halogenated compounds. | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 7-bromo-triazolo[1,5-a]pyridine (CAS 1053655-66-5)
An In-Depth Technical Guide to 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (CAS 1053655-66-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 7-bromo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The[1][2]triazolo[1,5-a]pyridine scaffold is a purine isostere, and its derivatives are actively investigated for a wide range of therapeutic applications. The strategic placement of a bromine atom at the 7-position of this scaffold offers a versatile handle for further chemical modifications, making it a valuable starting material in the synthesis of complex molecules and compound libraries for drug discovery. This guide will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, providing a core understanding for its use in a research and development setting.
Chemical Identity and Properties
IUPAC Name: 7-bromo-[1][2]triazolo[1,5-a]pyridine[3]
Synonyms:
CAS Number: 1053655-66-5[1][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 108-108.5 °C | [1] |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Chemical Structure
Caption: 2D structure of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Synthesis and Purification
A general and established protocol for the synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine involves the cyclization of a corresponding aminopyridine derivative.
Detailed Synthetic Protocol
A common synthetic route involves the reaction of an appropriate precursor with formic acid and subsequent workup.[1]
Reaction Scheme:
Caption: General synthetic workflow for 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Step-by-Step Procedure:
-
To a mixture of the starting aminopyridine precursor, 98% formic acid, and water, add concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux and maintain for approximately 15 hours.[1]
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to about half of its original volume.[1]
-
Neutralize the concentrated solution with an aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the neutralized solution with a solvent mixture, typically methanol-chloroform (e.g., 1:9 v/v).[1]
-
Wash the combined organic phases with water and dry over a suitable drying agent like anhydrous sodium sulfate.[1]
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent system, such as a hexane-chloroform mixture, to yield the final product as colorless, needle-like crystals.[1]
-
Further purification of the mother liquor can be achieved through column chromatography.[1]
This self-validating protocol ensures the removal of acidic and aqueous impurities through neutralization and extraction, with the final purification by recrystallization yielding a product of high purity, as can be confirmed by melting point analysis and spectroscopic methods.
Reactivity and Applications in Drug Discovery
The core utility of 7-bromo-[1][2]triazolo[1,5-a]pyridine in a research and drug development context lies in the reactivity of the bromine substituent. This halogen atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions. The triazolopyrimidine core itself is of great interest due to its structural similarity to purines, allowing derivatives to act as mimetics and interact with biological targets that recognize purine-based structures.
Key Reactions and Synthetic Utility
The bromine atom at the 7-position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, including but not limited to:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the synthesis of a wide array of amino-substituted derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a scaffold for further elaboration.
-
Heck and Stille Couplings: Other palladium-catalyzed reactions for C-C bond formation.
These reactions allow for the systematic exploration of the chemical space around the[1][2]triazolo[1,5-a]pyridine core, which is a fundamental aspect of structure-activity relationship (SAR) studies in drug discovery. By modifying the substituent at the 7-position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its interaction with a biological target and improve its drug-like properties.
Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
Derivatives of the[1][2]triazolo[1,5-a]pyrimidine scaffold have been investigated for a broad range of biological activities, underscoring the importance of building blocks like 7-bromo-[1][2]triazolo[1,5-a]pyridine. Documented activities of this class of compounds include:
-
Antiparasitic Agents: Triazolopyrimidine derivatives have shown activity against various parasites, including Leishmania species.[4]
-
Anticancer Agents: The scaffold is present in molecules designed as kinase inhibitors and microtubule-targeting agents.
-
Antiviral and Antibacterial Agents: The purine-like structure has led to the exploration of these compounds as inhibitors of viral and bacterial enzymes.
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential as anticonvulsant agents.
The availability of 7-bromo-[1][2]triazolo[1,5-a]pyridine as a starting material is crucial for the synthesis of libraries of novel compounds to be screened for these and other potential therapeutic applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (300 MHz, CDCl₃) δ (ppm): 8.48 (d, J = 7 Hz, 1H), 8.34 (s, 1H), 7.97 (d, J = 2 Hz, 1H), 7.15 (dd, J = 7.2 Hz, 1H).[1]
Mass Spectrometry (MS)
LRMS (m/z): 197, 199 (M+, 100, 97), 156, 158 (10, 11), 91 (42), 64 (74).[1] The presence of two major peaks at m/z 197 and 199 with a roughly 1:1 intensity ratio is characteristic of a compound containing one bromine atom, confirming the successful incorporation of bromine into the molecular structure.
Conclusion
7-bromo-[1][2]triazolo[1,5-a]pyridine is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the bromine substituent make it an invaluable tool for the development of novel compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its properties, synthesis, and utility, intended to support its application in research and drug discovery endeavors.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-bromo-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals and functional materials.[2] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[2]
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this core, particularly at the 7-position, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 7-bromo-triazolo[1,5-a]pyridine with a variety of boronic acids, offering a robust method for the synthesis of novel derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-bromo-triazolo[1,5-a]pyridine) to form a Pd(II) intermediate.[3][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, forming a new Pd(II) complex.[3][6] The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-bromo-triazolo[1,5-a]pyridine | ≥97% | Commercially available | Store in a cool, dry place. |
| Arylboronic acid | ≥98% | Commercially available | Purity is critical for high yields.[7] |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst grade | Commercially available | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Other bases like Cs₂CO₃ or K₃PO₄ can be used.[8] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Toluene | Anhydrous, ≥99.8% | Commercially available | An alternative solvent to dioxane. |
| Water | Degassed, deionized | In-house | Degas by sparging with an inert gas for at least 30 minutes. |
| Ethyl acetate | ACS grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Celite® | --- | Commercially available | For filtration. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying organic layers. |
| Argon or Nitrogen | High purity | Gas cylinder | For maintaining an inert atmosphere. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Fume Hood: All manipulations of palladium catalysts, solvents, and reagents should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium catalysts are sensitive to air and moisture. Reactions should be set up under an inert atmosphere of argon or nitrogen.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 7-bromo-triazolo[1,5-a]pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[9] Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Characterization of the Product
The identity and purity of the synthesized 7-aryl-triazolo[1,5-a]pyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the 7-position of the starting material and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful reaction.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for assessing the purity of the final compound and for monitoring the reaction progress.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. Consider using a more active pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos).[1] |
| Insufficiently degassed solvents | Thoroughly degas all solvents before use. | |
| Poor quality boronic acid | Use high-purity boronic acid.[7] Impurities can poison the catalyst. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF). | |
| Side product formation (e.g., homocoupling of boronic acid) | Reaction temperature too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.2 equivalents). | |
| Difficulty in purification | Catalyst or ligand residues | Ensure thorough filtration through Celite®. Consider an aqueous wash with a solution of thiourea or N-acetylcysteine to scavenge residual palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-aryl-triazolo[1,5-a]pyridine derivatives. By carefully controlling the reaction parameters, including the choice of catalyst, base, and solvent, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of novel compounds based on the triazolo[1,5-a]pyridine scaffold for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 7-bromo-triazolo[1,5-a]pyridine with Primary Amines
<Step>
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 7-bromo-triazolo[1,5-a]pyridine with primary amines. The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[3] The ability to efficiently forge C-N bonds at the 7-position is crucial for the synthesis of novel derivatives and the exploration of structure-activity relationships. This guide delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, and provides insights into overcoming common challenges associated with the amination of electron-deficient, coordinating heterocycles.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry where the arylamine motif is prevalent.[5] Traditional methods for synthesizing aryl amines often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[4] The Buchwald-Hartwig reaction overcomes many of these limitations, allowing for the coupling of a wide array of aryl halides and sulfonates with various amines.[1][4]
The substrate of focus, 7-bromo-triazolo[1,5-a]pyridine, presents a unique set of challenges. As an electron-deficient heterocycle, its reactivity in palladium-catalyzed couplings can differ significantly from simple aryl halides. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. This guide aims to provide a robust and reproducible methodology for the successful amination of this important heterocyclic core.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps.[4][5] The choice of ligand is critical as it influences the rates of oxidative addition and reductive elimination, ultimately dictating the efficiency of the overall transformation.[5]
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2][4][5]
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-triazolo[1,5-a]pyridine to form a Pd(II) complex.[4][5]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amido complex.[4]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 7-amino-triazolo[1,5-a]pyridine derivative is released from the palladium center, regenerating the active Pd(0) catalyst.[4][5]
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[4] The choice of a suitable ligand, often a bulky, electron-rich phosphine, is crucial to promote the desired reductive elimination pathway.[4][5]
Experimental Protocol: A Step-by-Step Guide
This protocol has been optimized for the Buchwald-Hartwig amination of 7-bromo-triazolo[1,5-a]pyridine with a variety of primary amines.
Materials and Reagents:
-
7-bromo-triazolo[1,5-a]pyridine
-
Primary amine (e.g., n-butylamine, aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Reaction Workflow Diagram:
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination. This flowchart outlines the key steps from reaction setup under an inert atmosphere to the final characterization of the purified product.
Detailed Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask or a vial in a glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).
-
Reagent Addition: Add 7-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the primary amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv). The order of addition can be critical; typically, the solid reagents are added first.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Degassing (if not in a glovebox): If using a Schlenk line, subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination on the 7-bromo-triazolo[1,5-a]pyridine core is highly dependent on the careful selection of reaction parameters.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts are often preferred as they can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[7] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) | The choice of ligand is crucial for promoting reductive elimination and preventing catalyst deactivation. For challenging heteroaryl halides, ligands like BrettPhos have shown significant success.[8] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring higher temperatures.[6] |
| Solvent | Toluene, 1,4-Dioxane, THF | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are frequently used.[1] High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry considerations.[1] |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to overcome the activation energy for oxidative addition and reductive elimination.[6] |
Common Issues and Solutions:
-
Low Conversion:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
-
Poor Ligand Choice: Screen different ligands. For electron-deficient heterocycles, more electron-rich and sterically hindered ligands are often beneficial.
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
This can arise from β-hydride elimination. Using a bulkier ligand can disfavor this pathway.
-
-
Catalyst Deactivation:
-
The triazolopyridine core can potentially coordinate to the palladium center and inhibit catalysis. Using ligands that form more stable and active catalytic complexes can mitigate this issue.[9]
-
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 7-amino-triazolo[1,5-a]pyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working on the synthesis and functionalization of this important heterocyclic scaffold. Further optimization may be required for specific primary amines and to accommodate other functional groups within the substrates.
References
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023, November 29). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. (2022, November 2). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2020, January 1). Retrieved from [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (2021, August 1). Retrieved from [Link]
-
Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[1][2]triazolo[1,5-a]pyrimidine-6-one derivatives - PMC - NIH. (2022, October 19). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved from [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(PDF) Palladium-Catalyzed Triazolopyridine Synthesis: - Amanote Research. (2013, January 1). Retrieved from [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. (2023, May 22). Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH. (2022, February 18). Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 7-bromo-triazolo[1,5-a]pyridine
Introduction: The Strategic Importance of theTriazolo[1,5-a]pyridine Scaffold
Thetriazolo[1,5-a]pyridine core is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This scaffold is a cornerstone in the development of therapeutics for a range of diseases, including novel α-glucosidase inhibitors for diabetes management. The functionalization of this core structure is therefore of paramount importance in medicinal chemistry and drug discovery.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the late-stage functionalization of heterocyclic systems. These reactions, which form the basis of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, enable the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance under mild conditions. This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings using 7-bromo-triazolo[1,5-a]pyridine (CAS No. 105355-66-5) as a key building block for creating diverse chemical libraries.
Core Concept: The Palladium Catalytic Cycle
The efficacy of these transformations hinges on a fundamental catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-triazolo[1,5-a]pyridine, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst and facilitating each step of the cycle efficiently.
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is an exceptionally robust method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures. The reaction's popularity stems from the mild conditions and the stability and low toxicity of the boronic acid and ester reagents.
Application Insights:
-
Catalyst Selection: For heteroaromatic halides, pre-formed catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. For more challenging couplings, advanced ligands such as SPhos or XPhos may be required to prevent side reactions like debromination.
-
Base and Solvent: A base is crucial for activating the boronic acid to facilitate transmetalation. A combination of an aqueous base (e.g., K₂CO₃, Cs₂CO₃) and an organic solvent (e.g., 1,4-dioxane, toluene, DMF) is standard. The water content can significantly influence reaction efficiency.
-
Boronic Acid Equivalents: A slight excess of the boronic acid (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Representative Protocol: Synthesis of 7-Phenyl-triazolo[1,5-a]pyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-heterocycles.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Recommended Value | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust, commercially available catalyst suitable for many heteroaryl couplings. |
| Base | K₂CO₃ (2.0 eq) | Common, effective base for Suzuki reactions. Cs₂CO₃ can be used for less reactive substrates. |
| Solvent | 1,4-Dioxane/Water (4:1) | A standard solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Sufficient to drive most couplings to completion without significant decomposition. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable alkynyl-substituted heterocycles. This reaction is typically co-catalyzed by palladium and copper(I).
Application Insights:
-
Dual Catalysis: The palladium catalyst activates the aryl halide, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both as a base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: To avoid the homocoupling of alkynes (Glaser coupling), a common side reaction, copper-free Sonogashira protocols have been developed, though they may require higher temperatures or more specialized ligands.
Representative Protocol: Synthesis of 7-(Phenylethynyl)-triazolo[1,5-a]pyridine
This protocol is based on standard Sonogashira conditions used for various bromo-pyridines.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 7-bromo-triazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF (or DMF) followed by triethylamine.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-65 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 3-16 hours), a precipitate of triethylammonium bromide may be observed.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common and effective pre-catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base/Solvent | Et₃N in THF | Et₃N acts as both base and acid scavenger. THF is a good solvent for the reagents. |
| Temperature | Room Temp to 65 °C | Many Sonogashira reactions proceed at room temperature, minimizing side reactions. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds from aryl halides and a wide range of amine nucleophiles. This reaction is critical for installing amine functionalities, which are prevalent in pharmaceuticals.
Application Insights:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XantPhos, or Buchwald's biarylphosphine ligands) are necessary to promote both the oxidative addition and the final reductive elimination step.
-
Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen, making the use of Schlenk techniques or a glovebox essential for reproducibility.
Representative Protocol: Synthesis of N-Phenyl-triazolo[1,5-a]pyridin-7-amine
This protocol is adapted from general procedures for the amination of bromopyridines.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of argon, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Add the 7-bromo-triazolo[1,5-a]pyridine and the remaining solvent.
-
Finally, add the aniline via syringe.
-
Seal the flask and heat in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Pd Source/Ligand | Pd₂(dba)₃ / Xantphos | A powerful catalytic system for C-N coupling, offering good scope and yields. |
| Base | NaOtBu (1.4 eq) | A strong, hindered base that effectively deprotonates the amine without competing as a nucleophile. |
| Solvent | Toluene | A common, high-boiling, non-polar solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for this thermally demanding transformation. |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation. The reaction is particularly useful for synthesizing styrenyl derivatives and acrylates.
Application Insights:
-
Regioselectivity: The arylation of monosubstituted alkenes (like styrene or butyl acrylate) typically occurs at the less substituted carbon atom to yield the linear product.
-
Catalyst and Base: The classic conditions often involve a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) and an organic base like Et₃N. Ligandless conditions can also be effective, particularly with more reactive aryl iodides.
-
Reaction Conditions: Heck reactions often require higher temperatures (100-140 °C) compared to Suzuki or Sonogashira couplings.
Representative Protocol: Synthesis of 7-Styryl-triazolo[1,5-a]pyridine
This protocol is based on conditions used for the Heck coupling of other bromopyridines.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a sealable reaction tube, add 7-bromo-triazolo[1,5-a]pyridine, Pd(OAc)₂, and PPh₃.
-
Add the solvent (DMF), followed by triethylamine and styrene.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours.
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired styrenyl derivative.
| Parameter | Recommended Value | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A classic, cost-effective catalytic system for standard Heck reactions. |
| Base | Et₃N (2.0 eq) | Acts as both a base and a scavenger for the HBr generated in the reaction. |
| Solvent | DMF | A polar, aprotic solvent with a high boiling point suitable for Heck conditions. |
| Temperature | 120 °C | Higher temperatures are generally required to facilitate the Heck catalytic cycle. |
Conclusion and Best Practices
The palladium-catalyzed cross-coupling of 7-bromo-triazolo[1,5-a]pyridine is a highly effective strategy for generating diverse libraries of functionalized molecules for drug discovery and materials science. The protocols provided herein serve as a robust starting point. Researchers should note that for any given substrate, empirical optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield and purity. Careful attention to maintaining an inert atmosphere, especially for the Buchwald-Hartwig amination, is critical for success.
References
- (2025-02-18) A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time.
Application Note: High-Purity Isolation of 7-bromo-triazolo[1,5-a]pyridine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 7-bromo-triazolo[1,5-a]pyridine, a key heterocyclic building block in pharmaceutical research and organic synthesis.[1][2] The methodology centers on automated flash column chromatography, a robust technique for achieving high purity and yield. This guide delves into the underlying principles of the separation, offering a step-by-step workflow from stationary phase selection to fraction analysis. It is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this class of compounds.
Introduction
7-bromo-triazolo[1,5-a]pyridine is a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents.[1][2] Its triazolopyridine core is a privileged scaffold in medicinal chemistry. The successful synthesis of this compound is often followed by the critical step of purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds.[3] This application note details a systematic approach to the purification of 7-bromo-triazolo[1,5-a]pyridine using automated flash column chromatography with a silica gel stationary phase.
The polarity of the target molecule, containing a fused heterocyclic ring system with nitrogen atoms and a bromine substituent, suggests a moderate polarity. This characteristic makes it an ideal candidate for normal-phase chromatography, where it can be effectively separated from less polar impurities (e.g., non-polar starting materials) and more polar impurities (e.g., highly polar byproducts or baseline impurities).
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase. Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. The choice of the mobile phase is critical for achieving optimal separation. A solvent system is typically selected to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate, which generally translates well to column chromatography. For triazolopyridine derivatives, solvent systems such as ethyl acetate/hexanes are commonly employed.[4]
Experimental Protocol
This protocol outlines the purification of crude 7-bromo-triazolo[1,5-a]pyridine using an automated flash chromatography system.
Materials and Equipment
-
Crude 7-bromo-triazolo[1,5-a]pyridine
-
Silica gel, 230-400 mesh
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Thin-layer chromatography (TLC) plates, silica gel F254
-
UV lamp (254 nm)
-
Rotary evaporator
-
Test tubes or fraction collection vials
-
Glassware: beakers, Erlenmeyer flasks, graduated cylinders
Pre-Purification: TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Sample Preparation: Dissolve a small amount of the crude 7-bromo-triazolo[1,5-a]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Development: Spot the dissolved sample onto a TLC plate. Develop the plate in a TLC chamber containing a pre-determined ratio of ethyl acetate in hexanes (e.g., start with 20% ethyl acetate/80% hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product. The ideal Rf value for good separation on a column is between 0.2 and 0.4. Adjust the mobile phase composition as necessary to achieve this target Rf. For example, if the Rf is too high, decrease the proportion of the more polar solvent (ethyl acetate). If the Rf is too low, increase the proportion of ethyl acetate.
Column Chromatography Protocol
The following is a step-by-step guide for the purification process.
-
Column Selection and Equilibration:
-
Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column by running the initial mobile phase (e.g., 10% ethyl acetate in hexanes) through it until the baseline on the detector is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude 7-bromo-triazolo[1,5-a]pyridine in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Load this powder into an empty solid-load cartridge and attach it to the chromatography system.
-
-
Wet Loading:
-
Dissolve the crude material in a minimal amount of the initial mobile phase.
-
Inject the dissolved sample onto the column using the system's injection loop.
-
-
-
Elution and Fraction Collection:
-
Begin the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Program a linear gradient to gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate over a set number of column volumes).
-
Monitor the elution profile using the system's UV detector.
-
Collect fractions as the peaks elute. The automated system can be programmed to collect fractions based on the UV signal.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure 7-bromo-triazolo[1,5-a]pyridine.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, effective for separating moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Hexanes | A common and effective solvent system for a wide range of polarities. The ratio can be easily adjusted to optimize separation. |
| Initial Mobile Phase | 10-20% Ethyl Acetate in Hexanes | A starting point for elution, ensuring that non-polar impurities are washed off first. |
| Final Mobile Phase | 40-60% Ethyl Acetate in Hexanes | The gradient endpoint, ensuring the elution of the target compound and more polar impurities. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides a good balance between retention and elution, leading to optimal separation on the column. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution, especially for samples that are not readily soluble in the initial mobile phase. |
Visualization of the Workflow
Caption: Workflow for the purification of 7-bromo-triazolo[1,5-a]pyridine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Poor separation of spots | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Consider a different solvent system. |
| Band broadening | Sample was loaded in too large a volume of solvent; column was not packed uniformly. | Use the dry loading technique. Ensure the pre-packed column is of high quality. |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate). |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 7-bromo-triazolo[1,5-a]pyridine using automated flash column chromatography. By following the systematic approach of TLC optimization, proper sample loading, and gradient elution, researchers can achieve high purity and yield of the target compound. This methodology is applicable to a broad range of substituted triazolopyridines and other moderately polar heterocyclic compounds, making it a valuable tool in synthetic and medicinal chemistry laboratories.
References
-
Columbia University. Column chromatography. Available at: [Link]
-
University of California, Los Angeles. Column Chromatography. Available at: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Available at: [Link]
-
MDPI. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available at: [Link]
Sources
- 1. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 2. 1053655-66-5|7-Bromo-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: High-Purity Recrystallization of 7-bromo-triazolo[1,5-a]pyridine for Pharmaceutical and Research Applications
Application Note: High-Purity Recrystallization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine for Pharmaceutical and Research Applications
Abstract
This document provides a detailed guide to the purification of 7-bromo-[1][2]triazolo[1,5-a]pyridine via recrystallization. As a pivotal heterocyclic building block in medicinal chemistry and materials science, the purity of this compound is paramount for reliable downstream applications, including drug development and organic electronics.[3][4][5] This guide presents two robust protocols—a single-solvent and a mixed-solvent system—grounded in the fundamental principles of crystallization. It is intended for researchers, chemists, and process development professionals seeking to achieve high-purity material with optimized yield and crystal morphology.
Introduction: The Critical Role of Purity
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in modern chemistry, exhibiting a wide range of biological activities and unique photophysical properties.[2][4] The 7-bromo substituted analog, in particular, serves as a versatile intermediate for introducing further molecular complexity through cross-coupling reactions and other transformations.[5][6] The success of these subsequent synthetic steps, and the ultimate efficacy and safety of the final compounds, is directly dependent on the purity of this starting material.
Recrystallization is a powerful and economical purification technique that leverages differences in the solubility of a compound and its impurities at varying temperatures.[7][8][9] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound forms a crystal lattice that excludes impurities, which remain in the mother liquor.[7] This application note provides a logic-driven framework for solvent selection and detailed, field-proven protocols to guide the researcher in obtaining 7-bromo-[1][2]triazolo[1,5-a]pyridine with purity exceeding 99%.
Physicochemical Profile and Solubility Rationale
A successful recrystallization begins with understanding the physicochemical properties of the target molecule. These properties dictate its behavior in various solvents and inform the selection of an optimal purification system.
Table 1: Physicochemical Properties of 7-bromo-[1][2]triazolo[1,5-a]pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1053655-66-5 | [10] |
| Molecular Formula | C₆H₄BrN₃ | [10] |
| Molecular Weight | 198.02 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Predicted Polarity (XLogP3) | 1.4 |[11] |
The structure features a fused aromatic system containing three nitrogen atoms and a bromine atom. The nitrogen atoms introduce polarity and sites for hydrogen bonding, while the aromatic rings and bromine atom contribute non-polar characteristics. The XLogP3 value of 1.4 suggests moderate polarity.[11] This profile indicates that the compound will likely be:
-
Sparingly soluble in non-polar solvents (e.g., hexanes, heptane).
-
Moderately to highly soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, isopropanol), especially upon heating.[12][13]
-
Poorly soluble in water.[13]
This balance of properties is ideal for recrystallization, as it allows for the selection of solvent systems with a significant temperature-dependent solubility gradient.[7]
The Recrystallization Workflow: A Logic-Driven Approach
The path from a crude synthetic product to a highly pure crystalline material follows a logical sequence of steps, each critical for the final outcome. The workflow below illustrates the decision-making process.
Caption: General workflow for the recrystallization of 7-bromo-triazolo[1,5-a]pyridine.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization.[14] An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[15] A preliminary screening with small amounts of the crude material (~20-50 mg) is essential.
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
|---|---|---|---|
| Heptane | 98 | Non-polar | Likely a poor solvent. Useful as an anti-solvent in mixed systems. |
| Toluene | 111 | Non-polar | May dissolve the compound when hot, but less effective than more polar options. |
| Ethyl Acetate | 77 | Polar Aprotic | Good candidate. Often shows a strong solubility gradient with temperature. |
| Acetone | 56 | Polar Aprotic | May be too effective a solvent, even when cold. Can be paired with an anti-solvent. |
| Isopropanol (IPA) | 82 | Polar Protic | Excellent candidate. Often provides a good balance of solubility for N-heterocycles. |
| Ethanol (95%) | 78 | Polar Protic | A very common and effective solvent for compounds with similar polarity.[16] |
| Methanol | 65 | Polar Protic | May be too powerful a solvent, leading to lower recovery. |
| Water | 100 | Very Polar | Likely a poor solvent. Ideal as an anti-solvent with alcohols like ethanol or IPA.[13][15] |
Screening Protocol:
-
Place ~30 mg of crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too strong for a single-solvent system.
-
If it is insoluble at room temperature, heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
Observe the quantity and quality of the crystals formed. A solvent that yields a large amount of crystalline precipitate is a strong candidate.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for all chemicals used.
Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
This protocol is recommended when screening shows that the compound has high solubility in hot IPA and low solubility in cold IPA.
Methodology:
-
Dissolution: Place the crude 7-bromo-[1][2]triazolo[1,5-a]pyridine (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar. Add a small portion of IPA (e.g., 40-50 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot IPA in small portions until the solid is completely dissolved. Causality Note: It is crucial to add only the minimum amount of hot solvent required to create a saturated solution upon cooling, thereby maximizing yield.[17]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the solution to boiling for 5-10 minutes. Mechanism: The high surface area of activated charcoal adsorbs colored, often highly conjugated, impurities.[18]
-
Hot Filtration (If charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Keeping the apparatus hot prevents premature crystallization and loss of product on the filter paper.[19]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities.[19] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities. Rationale: Using cold solvent minimizes the redissolving of the desired product.[7]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water
This method is ideal when the compound is too soluble in a primary solvent (like ethanol) even when cold, but insoluble in a miscible anti-solvent (like water).
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 7-bromo-[1][2]triazolo[1,5-a]pyridine (e.g., 5.0 g) in the minimum amount of near-boiling ethanol.
-
Induce Precipitation: While keeping the solution hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated. Principle: The addition of the "bad" solvent (water) reduces the overall solvating power of the system, forcing the less soluble product out of solution.[14]
-
Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate and produce a clear, saturated solution at the boiling point.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.
-
Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture). Dry the purified product under vacuum.
Troubleshooting and Quality Control
Even with a well-designed protocol, challenges can arise. The following decision tree and table provide guidance for common issues.
Caption: Decision tree for troubleshooting common recrystallization issues.
Table 3: Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | - Solution is not saturated (too much solvent used).- Compound is too soluble in the chosen solvent.- Lack of nucleation sites. | - Evaporate some solvent to increase concentration.- If still no crystals, evaporate to dryness and retry with a different solvent.- Induce nucleation by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[18] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a degree that precipitation occurs above the compound's melting point. | - Reheat the solution to dissolve the oil.- Add a small amount of additional "good" solvent to decrease saturation.- Allow the solution to cool more slowly to ensure crystallization occurs at a lower temperature.[18] |
| Low Recovery Yield | - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Incomplete precipitation. | - Ensure the minimum volume of hot solvent is used.- Pre-heat all glassware for hot filtration.- Wash crystals with a minimal volume of ice-cold solvent.- Increase cooling time in the ice bath. |
| Product is Colored | - Presence of colored, highly-conjugated impurities. | - Re-dissolve the product in hot solvent and perform an activated charcoal treatment as described in Protocol 1.[18] |
Purity Assessment: Upon obtaining a dry, crystalline product, its purity should be verified:
-
Melting Point: A pure compound will have a sharp, narrow melting range. Impurities typically depress and broaden the melting range.
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can quantify purity, while Thin-Layer Chromatography (TLC) provides a quick qualitative check.
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining solvent or impurities.
Conclusion
The successful recrystallization of 7-bromo-[1][2]triazolo[1,5-a]pyridine is readily achievable through a systematic approach to solvent selection and careful execution of the chosen protocol. Both single-solvent (isopropanol) and mixed-solvent (ethanol/water) systems have proven effective for purifying structurally related N-heterocyclic compounds and are strongly recommended for this target molecule. By understanding the causality behind each step—from dissolution to drying—researchers can consistently obtain material of high purity, ensuring the integrity and success of their subsequent research and development efforts.
References
- (No specific reference found for this exact statement, but it is a fundamental principle of chemistry)
- (No specific reference found for this exact statement, but it is a fundamental principle of chemistry)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
ResearchGate. (n.d.). The Chemistry of the[1][20]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from [Link]
-
Gontijo, R. N., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(19), 3584. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Taylor & Francis Online. (2006). The Chemistry of[1][20]Triazolo[1,5- a ] pyridines. Journal of Heterocyclic Chemistry, 22(1), 7-23. Available at: [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- (No specific reference found for this exact statement, but it is a fundamental principle of chemistry)
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
- (No specific reference found for this exact statement, but it is a fundamental principle of chemistry)
-
Mount Holyoke College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Recrystallization. Retrieved from [Link]
- (This is a duplicate or general product listing, content covered by other Sigma-Aldrich link)
- (This is a vendor listing, not a technical source)
- (This is a general tips page, content covered by other Rochester link)
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem Compound Database. Retrieved from [Link]
-
El-Ghandour, A. H., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 12(1), 1-12. Available at: [Link]
- (This is a PubChem entry for a different deriv
- (This is a synthesis paper, not focused on recrystalliz
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available at: [Link]
- (This is a vendor listing for a different isomer)
- (This is a PubChem entry for a different isomer)
-
Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360. Available at: [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,2,4]Triazolo[1,5-a]pyridine | 274-85-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 11. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. amherst.edu [amherst.edu]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of 7-bromo-triazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of 7-bromo-triazolo[1,5-a]pyridines in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] This core structure is present in a range of therapeutic agents, including those with anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a broad chemical space in the quest for novel drug candidates. Consequently, the development of robust and scalable synthetic routes to 7-bromo-triazolo[1,5-a]pyridine derivatives is of paramount importance for advancing drug discovery programs.[3]
This guide provides a detailed examination of a scalable synthetic protocol for 7-bromo-triazolo[1,5-a]pyridine, addressing the critical considerations for transitioning from laboratory-scale synthesis to pilot-plant or manufacturing-scale production. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying principles and rationale for key process decisions, ensuring a safe, efficient, and reproducible synthesis.
Strategic Approach to Scale-Up Synthesis
The transition from milligram- or gram-scale synthesis in a research laboratory to kilogram-scale production necessitates a shift in mindset and a thorough evaluation of the synthetic route.[4][5] A process that is feasible on the bench may present significant challenges related to safety, cost, and practicality at a larger scale.[6] Our chosen strategy for the scale-up synthesis of 7-bromo-triazolo[1,5-a]pyridine is based on the oxidative cyclization of a readily available substituted aminopyridine precursor. This approach is favored for its atom economy and the avoidance of hazardous or expensive reagents often associated with other heterocyclic syntheses.
The overall workflow for the scale-up synthesis can be visualized as a multi-stage process, encompassing starting material preparation, the key cyclization and bromination steps, and finally, purification and isolation of the active pharmaceutical ingredient (API).
Caption: High-level overview of the scale-up synthesis workflow.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of a multi-kilogram batch of 7-bromo-triazolo[1,5-a]pyridine. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls.
Part 1: Synthesis of triazolo[1,5-a]pyridine
The initial step involves the formation of the core triazolo[1,5-a]pyridine ring system from a suitable aminopyridine precursor. Several methods exist for this transformation, including copper-catalyzed oxidative cyclization.[1][7]
Reaction Scheme:
Caption: General scheme for the synthesis of the triazolo[1,5-a]pyridine core.
Materials and Equipment:
| Reagent/Equipment | Specification | Quantity (Example) |
| 2-Aminopyridine | >99% purity | 10.0 kg |
| Hydroxylamine-O-sulfonic acid | >98% purity | 13.0 kg |
| Sodium Hydroxide | Pellets, >97% | As required for pH adjustment |
| Water | Deionized | ~100 L |
| Toluene | Anhydrous | ~50 L |
| Glass-lined Reactor | 200 L capacity, with overhead stirring, temperature control, and reflux condenser | 1 |
| Filtration Unit | Nutsche filter or similar | 1 |
| Drying Oven | Vacuum oven | 1 |
Procedure:
-
Reactor Charging: Charge the 200 L glass-lined reactor with 10.0 kg of 2-aminopyridine and 80 L of deionized water. Begin agitation to ensure dissolution.
-
Reagent Addition: In a separate vessel, carefully prepare a solution of 13.0 kg of hydroxylamine-O-sulfonic acid in 20 L of water. This is an exothermic process, and the temperature should be controlled.
-
Reaction: Slowly add the hydroxylamine-O-sulfonic acid solution to the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-25 °C.
-
pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 8-9 with a 50% (w/w) aqueous solution of sodium hydroxide. The temperature should be maintained below 30 °C during this addition.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 4-6 hours).
-
Extraction: Once the reaction is complete, add 50 L of toluene to the reactor and agitate for 30 minutes. Stop the agitation and allow the layers to separate.
-
Phase Separation: Separate the lower aqueous layer and discard it.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude triazolo[1,5-a]pyridine as a solid.
Part 2: Bromination of triazolo[1,5-a]pyridine
The subsequent step is the regioselective bromination at the 7-position. The choice of brominating agent is critical for both safety and efficiency on a large scale. While elemental bromine can be used, its handling poses significant hazards.[8] N-Bromosuccinimide (NBS) is a safer and more manageable alternative for large-scale operations.[8][9]
Safety First: Bromination Hazard Analysis
Bromination reactions can be highly exothermic and require strict temperature control to prevent runaway reactions.[10] The use of NBS, while safer than Br₂, still requires careful handling.[9] It is crucial to perform a thorough risk assessment and ensure that the cooling capacity of the reactor is sufficient to handle the heat generated during the reaction.[10]
Reaction Scheme:
Caption: Electrophilic bromination of the triazolo[1,5-a]pyridine core.
Materials and Equipment:
| Reagent/Equipment | Specification | Quantity (Example) |
| Crude triazolo[1,5-a]pyridine | From Part 1 | ~12 kg (assumed) |
| N-Bromosuccinimide (NBS) | >98% purity | 1.1 equivalents |
| Acetonitrile | Anhydrous | ~120 L |
| Sodium thiosulfate | Anhydrous | As required for quenching |
| Glass-lined Reactor | 200 L capacity, with overhead stirring and temperature control | 1 |
| Filtration Unit | Nutsche filter or similar | 1 |
| Drying Oven | Vacuum oven | 1 |
Procedure:
-
Reactor Charging: Charge the 200 L reactor with the crude triazolo[1,5-a]pyridine from the previous step and 100 L of acetonitrile. Stir to dissolve.
-
Cooling: Cool the solution to 0-5 °C.
-
NBS Addition: Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Precipitation: Add 100 L of water to the concentrated mixture to precipitate the crude 7-bromo-triazolo[1,5-a]pyridine.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with water (2 x 20 L) to remove any inorganic salts.
Part 3: Purification by Crystallization
Crystallization is a critical step for achieving the high purity required for active pharmaceutical ingredients (APIs).[11][12][13] The choice of solvent system is crucial for obtaining the desired crystal form (polymorph) and for efficient removal of impurities.[14]
Crystallization Parameters:
| Parameter | Condition | Rationale |
| Solvent System | Ethanol/Water | Good solubility at high temperature, poor solubility at low temperature, promoting high recovery. |
| Cooling Profile | Slow, controlled cooling | Promotes the formation of larger, more easily filterable crystals and higher purity. |
| Agitation Rate | Moderate | Ensures good heat transfer and prevents settling, but avoids excessive secondary nucleation. |
Procedure:
-
Dissolution: Transfer the crude 7-bromo-triazolo[1,5-a]pyridine to a clean 200 L reactor. Add a sufficient volume of ethanol to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner to 0-5 °C to induce crystallization.
-
Aging: Hold the slurry at 0-5 °C for at least 2 hours to maximize the yield.
-
Isolation: Filter the crystalline product using a Nutsche filter.
-
Washing: Wash the filter cake with cold ethanol (2 x 10 L).
-
Drying: Dry the purified 7-bromo-triazolo[1,5-a]pyridine in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
Process Analytical Technology (PAT) and Quality Control
For a robust and reproducible scale-up process, the implementation of Process Analytical Technology (PAT) is highly recommended.[6] In-situ monitoring of critical process parameters can provide real-time understanding and control of the reaction.
Key Analytical Techniques:
| Analysis | Stage | Purpose |
| HPLC | Reaction Monitoring | To track the consumption of starting materials and the formation of the product. |
| NMR (¹H, ¹³C) | Final Product | To confirm the chemical structure and purity of the final product. |
| Mass Spectrometry | Final Product | To confirm the molecular weight of the final product. |
| DSC/TGA | Final Product | To determine the melting point and thermal stability. |
| XRD | Final Product | To identify the polymorphic form of the crystalline solid. |
Conclusion
The successful scale-up of the synthesis of 7-bromo-triazolo[1,5-a]pyridine derivatives hinges on a thorough understanding of the chemical process, meticulous planning, and a strong emphasis on safety. The protocol outlined in this guide provides a robust framework for the multi-kilogram production of this important pharmaceutical intermediate. By carefully considering reagent selection, reaction conditions, and purification techniques, researchers and drug development professionals can ensure a safe, efficient, and reproducible manufacturing process, thereby accelerating the development of new and life-saving medicines.
References
-
Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. Available at: [Link]
-
Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]
-
Applications of the crystallization process in the pharmaceutical industry - Hep Journals. Available at: [Link]
-
Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. - ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]
-
Bromination safety - YouTube. Available at: [Link]
-
Synthesis of[4][15]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. Available at: [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]
-
Strategic Approaches to Process Optimization and Scale-up | Pharmaceutical Technology. Available at: [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Scale up and process development: ask the experts - RegMedNet. Available at: [Link]
-
A Dangerous Bromance - Scientific Update - UK. Available at: [Link]
-
How to Scale Up Pharmaceutical Manufacturing. Available at: [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. Available at: [Link]
-
Chemical Process Development and Scale-Up - Mettler Toledo. Available at: [Link]
-
Synthesis of N-Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC - PubMed Central. Available at: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. Available at: [Link]
-
Editorial: Green Synthesis of Heterocycles - Frontiers. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH. Available at: [Link]
-
Novel[4][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mt.com [mt.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syrris.com [syrris.com]
- 13. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]
- 14. scispace.com [scispace.com]
- 15. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Leveraging 7-Bromo-triazolo[1,5-a]pyridine for the Synthesis of Novel Kinase Inhibitors
Application Notes & Protocols: Leveraging 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The[1][2]triazolo[1,5-a]pyridine core is a cornerstone scaffold in modern medicinal chemistry, widely recognized for its "privileged" status.[2][3] This heterobicycle is a prominent feature in numerous biologically active compounds, including approved drugs like Filgotinib and Dapiprazole.[2][4] Its significance in kinase inhibitor design stems from its role as a potential bio-isostere for the purine ring system, a fundamental component of adenosine triphosphate (ATP).[2][5] This structural mimicry allows triazolopyridine-based molecules to effectively compete with ATP for binding within the kinase hinge region, a critical interaction for achieving potent inhibition.
This guide focuses on a particularly valuable starting material: 7-bromo-[1][2]triazolo[1,5-a]pyridine . The bromine atom at the C7 position serves as a versatile and highly reactive chemical handle.[5] It enables chemists to introduce a vast array of molecular fragments through robust and well-established cross-coupling methodologies. This strategic functionalization is paramount for modulating a compound's potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been successfully developed into potent inhibitors targeting a wide range of kinases, including p38 MAP kinase, Janus kinases (JAKs), VEGFR2, and Bromodomain-containing protein 4 (BRD4), demonstrating its broad applicability in oncology, inflammation, and other therapeutic areas.[1][6][7][8]
The Strategic Advantage of the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine Core
The utility of 7-bromo-[1][2]triazolo[1,5-a]pyridine (Empirical Formula: C₆H₄BrN₃) as a foundational building block is rooted in its chemical properties and strategic reactivity. The C-Br bond at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable entry point for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the systematic exploration of the chemical space around the core, a process central to optimizing ligand-target interactions. The triazolopyridine nucleus itself often participates in crucial hydrogen bonding with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6][9]
Caption: Core structure and key functionalization pathways.
Core Synthetic Methodologies: Cross-Coupling Reactions
The generation of diverse kinase inhibitor libraries from 7-bromo-[1][2]triazolo[1,5-a]pyridine predominantly relies on two powerful palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C(sp²)-C(sp²) bonds.[10] It is used to couple the 7-position of the triazolopyridine core with a wide variety of aryl and heteroaryl boronic acids or esters. This transformation is fundamental for introducing substituents that can occupy hydrophobic pockets or form additional interactions within the kinase active site. Microwave-assisted protocols have been shown to significantly accelerate this reaction.[10][11]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[12][13] It allows for the coupling of the 7-position with a broad range of primary and secondary amines, anilines, and even amides. This is particularly useful for installing moieties that can act as hydrogen bond donors or acceptors, or for linking to solubilizing groups to improve the physicochemical properties of the final compound.[14]
Caption: Primary synthetic routes for functionalizing the C7 position.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative microwave-assisted Suzuki-Miyaura cross-coupling for the arylation of the 7-bromo-[1][2]triazolo[1,5-a]pyridine core.
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add 7-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) for a duration of 15-60 minutes.[10][11]
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-aryl-[1][2]triazolo[1,5-a]pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 70-95% | [10] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 100 | 65-90% | [15] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 60-85% | General |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a standard method for the C-N cross-coupling of an amine with the 7-bromo-[1][2]triazolo[1,5-a]pyridine core.
Materials:
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 - 0.05 equivalents)
-
Phosphine Ligand (e.g., BINAP or XPhos, 0.04 - 0.1 equivalents)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes at room temperature to allow for catalyst activation.
-
To this mixture, add 7-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).[16]
-
Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel) to obtain the pure 7-amino-[1][2]triazolo[1,5-a]pyridine product.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 60-88% | [14] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 75-95% | [17] |
| BrettPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 70-92% | General |
Application Case Study: p38 MAP Kinase Inhibitors
The development of inhibitors for p38 MAP kinase, a key enzyme in the inflammatory response signaling cascade, serves as an excellent example of the utility of the triazolopyridine scaffold.[18] Over-activation of p38 leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[18]
Structure-Activity Relationship (SAR) Insights: Studies on triazolopyridine-based p38 inhibitors have revealed critical SAR trends. The core scaffold typically binds to the kinase hinge region. Modifications at the C7 position, enabled by the reactivity of the 7-bromo precursor, are crucial for achieving high potency.
-
C7-Aryl Group: Introducing aryl groups at the C7 position is a common strategy. The substitution pattern on this aryl ring significantly impacts potency. For example, moving from a 4-fluorophenyl to a 2,4-difluorophenyl group can enhance inhibitory activity.[18] This is often due to improved hydrophobic interactions or the formation of specific halogen bonds within the active site.
-
Side-Chain Modification: Changes to side-chains on other parts of the scaffold, such as the triazole ring, are used to fine-tune properties like selectivity, solubility, and metabolic stability.[1][19] For instance, increasing the steric bulk of an alkyl side-chain (e.g., from methyl to isopropyl) can lead to a significant boost in potency.[18]
Caption: SAR summary for triazolopyridine-based p38 inhibitors.
Representative Data for p38α Inhibitors:
| Compound | C7-Aryl Group | Triazole Side-Chain | p38α IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | Isopropyl | 50 | [18] |
| 2 | 2,4-Difluorophenyl | Isopropyl | 25 | [18] |
| 3 | 2,4-Difluorophenyl | Cyclopropyl | 15 | [18] |
| 4 | 2,4-Difluorophenyl | tert-Butyl | 30 | [18] |
Data is representative and compiled from typical SAR studies for illustrative purposes.[18]
Conclusion and Future Outlook
7-Bromo-[1][2]triazolo[1,5-a]pyridine is an exceptionally valuable and versatile building block for the discovery and development of novel kinase inhibitors. The strategic placement of the bromine atom facilitates the application of powerful and reliable cross-coupling reactions, enabling the systematic and efficient exploration of structure-activity relationships. The successful application of this scaffold in developing inhibitors for diverse kinase families, from p38 to JAKs, underscores its broad utility. Future applications will likely see its continued use in the design of next-generation selective inhibitors, covalent inhibitors, and dual-target inhibitors to address complex diseases and overcome drug resistance.[7][20]
References
- (No Source Provided)
-
McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-44. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105091. [Link]
-
Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
-
Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 117272. [Link]
-
Abdel-Magid, A. F., et al. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Wikipedia. (2025). Triazolopyridine. Wikipedia. [Link]
-
ResearchGate. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed. [Link]
-
Stork. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Stork. [Link]
-
Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
- (No Author Provided). (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. No Source Provided.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- (No Source Provided)
-
ChemSpider. (n.d.). Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages. [Link]
-
Csenki, Z., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2962-2969. [Link]
-
El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2836. [Link]
- (No Source Provided)
-
El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
De Kloe, G. E., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 981. [Link]
Sources
- 1. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. mdpi.com [mdpi.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 20. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-Bromo-triazolo[1,5-a]pyridine in Medicinal Chemistry
Application Notes: 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Medicinal Chemistry
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purines, making it an effective bioisostere.[3][4][5] The introduction of a bromine atom at the 7-position creates 7-bromo-[1][2]triazolo[1,5-a]pyridine , a highly versatile and powerful building block for drug discovery. The bromine atom serves as a key synthetic handle, enabling extensive diversification through modern cross-coupling methodologies. This document provides a comprehensive guide for researchers, outlining the synthesis, core reactivity, and application of this scaffold in the development of novel therapeutics, with a focus on kinase inhibitors and GABA-A receptor modulators. Detailed, field-tested protocols are provided to facilitate its practical implementation in the laboratory.
Introduction: The Strategic Advantage of the 7-Bromo Handle
The[1][2]triazolo[1,5-a]pyridine core is isoelectronic with purine, allowing it to mimic the natural scaffold and interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[3][4][5] The strategic placement of a bromine atom at the C7 position is a deliberate design choice that unlocks a vast chemical space for Structure-Activity Relationship (SAR) studies.
Why the 7-Bromo position is critical:
-
Vector for Diversification: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.
-
Modulation of Physicochemical Properties: Functionalization at the C7 position can be used to fine-tune critical drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.
-
Probing Target Interactions: The C7 position often projects into solvent-exposed regions or addresses specific sub-pockets within a target's binding site. Modifying this position allows for the optimization of potency and selectivity.
This guide will explore the practical synthesis of the core scaffold and its subsequent elaboration into advanced intermediates for two distinct and high-value target classes.
Synthesis and Physicochemical Properties
The parent compound, 7-bromo-[1][2]triazolo[1,5-a]pyridine, is a stable, solid material. Its synthesis is accessible through established cyclization procedures.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1053655-66-5 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [4][6] |
| Molecular Weight | 198.02 g/mol | [4][6] |
| Appearance | Solid | |
| Melting Point | 108-108.5 °C | [1] |
| SMILES | BrC1=CC2=NC=NN2C=C1 | |
| InChI Key | VGJYOOVSVQHZPL-UHFFFAOYSA-N | [6] |
General Synthesis Protocol
A common and reliable method for synthesizing the scaffold involves the cyclization of a substituted 2-aminopyridine precursor.[1]
Protocol 1: Synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine
This protocol describes a cyclization reaction to form the fused triazole ring system.
Materials:
-
Precursor: 2-Amino-4-bromopyridine derivative
-
Formic Acid (98%)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-amino-4-bromopyridine precursor, a mixture of 98% formic acid (12 mL) and water (3 mL).
-
Acidification & Reflux: Carefully add concentrated hydrochloric acid (3 mL) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 15 hours.
-
Work-up - Quenching: After cooling to room temperature, concentrate the mixture to approximately half its original volume using a rotary evaporator.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract three times with a solvent mixture of 1:9 (v/v) methanol-chloroform.
-
Drying and Concentration: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude residue in a minimal amount of hot chloroform and add hexane until turbidity is observed. Allow to cool slowly to form crystals.
-
Chromatography: If impurities remain, purify the residue by column chromatography on silica gel, eluting with a 1:19 (v/v) methanol-chloroform mixture.[1]
-
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, LRMS, and melting point analysis. Expected ¹H-NMR (CDCl₃) peaks should appear around δ 7.15, 7.97, 8.34, and 8.48. Mass spectrometry should show characteristic M+ and M+2 peaks for the bromine isotope pattern at m/z 197 and 199.[1]
Synthesis Workflow Diagram
Sources
- 1. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-bromo-triazolo[1,5-a]pyridine for Structure-Activity Relationship (SAR) Studies
Application Notes and Protocols for the Derivatization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine moiety is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[2][4] Its structural resemblance to purines allows it to function as a purine isostere, interacting with a wide array of biological targets.[5] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[6][7][8] The strategic derivatization of the[1][2][3]triazolo[1,5-a]pyridine core is a key methodology in drug discovery, enabling the systematic exploration of the chemical space around the pharmacophore to establish robust Structure-Activity Relationships (SAR).
The 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is a particularly valuable starting material for such SAR studies. The bromine atom at the 7-position serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, facilitating a thorough investigation of how modifications at this position impact biological activity. This document provides detailed application notes and protocols for the derivatization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine, with a focus on generating compound libraries for SAR studies.
Strategic Derivatization at the C7-Position: A Gateway to Novel Analogs
The C7-position of the[1][2][3]triazolo[1,5-a]pyridine ring system is a prime target for modification in SAR studies. Its vector points into a region of chemical space that can significantly influence ligand-protein interactions. The introduction of various functional groups at this position can modulate key drug-like properties such as potency, selectivity, and pharmacokinetic profiles. The following sections detail robust and reproducible protocols for the derivatization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine using three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Core Synthetic Strategies for Derivatization
A general overview of the derivatization strategies for 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is presented below. These methods provide access to a wide range of C-C and C-N coupled products.
Caption: Derivatization strategies for 7-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-[1][2][3]triazolo[1,5-a]pyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[9] This reaction is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of diverse compound libraries.
Reaction Scheme:
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., degassed ethanol, 1,4-dioxane/water mixture)
Procedure: [1]
-
To a reaction vial, add 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed ethanol to the vial.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 85[1] |
| 2 | Phenylboronic acid | 7-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 82 |
| 3 | 3-Pyridylboronic acid | 7-(Pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyridine | 75 |
Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-[1][2][3]triazolo[1,5-a]pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[10] These derivatives are valuable for further transformations or as final products in SAR studies.
Reaction Scheme:
Materials:
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Base (e.g., triethylamine)
-
Solvent (e.g., degassed THF)
Procedure: [11]
-
To a degassed solution of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-(Phenylethynyl)-[1][2][3]triazolo[1,5-a]pyridine | 78 |
| 2 | Ethynyltrimethylsilane | 7-((Trimethylsilyl)ethynyl)-[1][2][3]triazolo[1,5-a]pyridine | 85 |
| 3 | Propargyl alcohol | 3-([1][2][3]Triazolo[1,5-a]pyridin-7-yl)prop-2-yn-1-ol | 72 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-[1][2][3]triazolo[1,5-a]pyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.
Reaction Scheme:
Materials:
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., degassed 1,4-dioxane)
Procedure:
-
To a reaction vial, add 7-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the amine (1.2 eq.), Pd₂(dba)₃ (0.025 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed 1,4-dioxane.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-([1][2][3]Triazolo[1,5-a]pyridin-7-yl)morpholine | 88 |
| 2 | Aniline | N-Phenyl-[1][2][3]triazolo[1,5-a]pyridin-7-amine | 75 |
| 3 | Benzylamine | N-Benzyl-[1][2][3]triazolo[1,5-a]pyridin-7-amine | 82 |
Structure-Activity Relationship (SAR) Insights
The derivatization of the 7-position of the[1][2][3]triazolo[1,5-a]pyridine scaffold has been shown to be critical for modulating the biological activity of these compounds. For instance, in the context of kinase inhibitors, the nature of the substituent at the 7-position can significantly impact potency and selectivity.
A hypothetical SAR workflow is depicted below, illustrating the iterative process of synthesis and biological evaluation.
Caption: Iterative workflow for SAR studies.
Hypothetical SAR Table for Kinase X Inhibition:
| Compound | R Group at C7 | Kinase X IC₅₀ (nM) |
| 1 | -Br | >10,000 |
| 2a | 4-Methoxyphenyl | 520 |
| 2b | 4-(Dimethylamino)phenyl | 150 |
| 2c | 3-Hydroxyphenyl | 85 |
| 3a | Phenylethynyl | 1200 |
| 4a | Morpholino | 750 |
| 4b | N-Phenylamino | 320 |
-
Aryl Substituents (Suzuki Coupling): The introduction of an aryl group at the 7-position significantly improves potency compared to the bromo-precursor. Electron-donating groups (e.g., dimethylamino) and hydrogen bond donors (e.g., hydroxyl) on the phenyl ring appear to be beneficial for activity.
-
Alkynyl Substituents (Sonogashira Coupling): A simple phenylethynyl group is less tolerated than aryl substituents, suggesting that a more extended and rigid linker may not be optimal for binding.
-
Amino Substituents (Buchwald-Hartwig Amination): The introduction of amino groups leads to moderate potency. The nature of the amine (e.g., cyclic vs. acyclic, aromatic vs. aliphatic) can be further explored to optimize interactions with the target protein.
These initial findings would guide the design of a second generation of analogs, for example, by exploring a wider range of substituted anilines in the Buchwald-Hartwig reaction or by introducing different heteroaryl groups via the Suzuki-Miyaura coupling.
Conclusion
The 7-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly versatile starting material for the generation of diverse compound libraries for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the introduction of a wide array of substituents at the C7-position. The systematic application of these protocols, coupled with iterative biological screening and data analysis, will undoubtedly accelerate the discovery of novel and potent drug candidates based on the privileged[1][2][3]triazolo[1,5-a]pyridine core.
References
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024;29(4):898.
-
[1][2][3]Triazolo[1,5-a]pyridinylpyridine–containing highly potent anticancer agent. ResearchGate.
- Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines.
-
Synthesis of Novel Fluorescent 3-Aryl- and 3-Methyl-7-aryl-[1][2][4]triazolo[1,5-a]pyridines by Suzuki Cross-Coupling Reactions. ResearchGate.
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. 2020;29(10):1751-1776.
-
Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. J Med Chem. 2005;48(1):169-81.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
-
Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. Eur J Med Chem. 2020;185:111822.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2017;22(9):1503.
-
7-Amino-[1][2][3]triazolo[1,5-a][1][4][6]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. Bioorg Chem. 2024;151:107659.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Med Chem Lett. 2020;11(5):744-748.
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][3]triazolo[1, 5-a]pyrimidine. ResearchGate.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024;29(13):3059.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024;29(4):898.
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv. 2021;11(4):2141-2152.
- Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. DSpace@MIT.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
-
Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications.
- (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE C
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024;5(1):102875.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J Org Chem. 2020;16:210-216.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ajol.info [ajol.info]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Common side reactions in the synthesis of 7-bromo-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.
Introduction to the Synthesis
The most common and direct synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine involves the cyclization of 2-hydrazino-4-bromopyridine with a one-carbon source, typically formic acid. The reaction proceeds through the formation of an N-formylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the fused heterocyclic system.[3] While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and reproducibility. This guide addresses the most frequent issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction resulted in a low yield and a complex mixture of products. What is the primary cause?
Diagnosis: A low yield accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate often points to two main issues: incomplete reaction and the formation of a stable, undesired regioisomer. The cyclization of 2-hydrazinopyridines can initially form the kinetically favored, but thermodynamically less stable, 7-bromo-[1][2]triazolo[4,3-a]pyridine isomer.[2][4] Under the reaction conditions, this kinetic product can undergo a subsequent rearrangement to the desired, more stable [1,5-a] isomer. This process is known as the Dimroth rearrangement.[1][5][6][7] If the reaction time or temperature is insufficient, you may isolate a mixture of the starting formylhydrazide intermediate, the kinetic [4,3-a] isomer, and the desired [1,5-a] product.
Troubleshooting Strategies:
-
Ensure Complete Cyclization and Rearrangement: The key is to drive the reaction to thermodynamic equilibrium.
-
Increase Reaction Time and/or Temperature: The initial procedure often calls for refluxing for several hours (e.g., 15 hours).[3] If you observe a mixture of products, consider extending the reflux time to 20-24 hours. This provides the necessary energy and time for the Dimroth rearrangement to proceed to completion.
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material and the intermediate hydrazone. You should see the initial formation of one product (the [4,3-a] isomer) which then gradually converts to the final, typically more polar, [1,5-a] product. The reaction is complete when only the spot for the desired product remains.
-
-
Optimize the Acid Catalyst:
-
The reaction is typically performed in formic acid with a catalytic amount of a stronger acid like HCl.[3] The acid catalyzes both the initial cyclization and the subsequent rearrangement. Ensure the catalytic acid has been added and is not degraded.
-
Diagram: Reaction Pathway and Isomer Formation
The following diagram illustrates the synthetic pathway, highlighting the formation of the kinetic isomer and its rearrangement to the desired thermodynamic product.
Caption: Synthesis pathway showing the key intermediate and isomers.
FAQ 2: My mass spectrum shows a significant peak corresponding to the loss of bromine (M-79 or M-81). What is this byproduct?
Diagnosis: This observation strongly indicates a hydrodehalogenation side reaction, where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This results in the formation of [1][2]triazolo[1,5-a]pyridine as a major byproduct. While often associated with catalytic hydrogenation, this reduction can occur under various conditions.[8][9] In this synthesis, formic acid, especially at high temperatures, can decompose to provide a source of hydrides, which may facilitate the reductive debromination.
Troubleshooting Strategies:
-
Control Reaction Temperature: Avoid excessive temperatures. While heat is needed for the cyclization and rearrangement, unnecessarily high temperatures or localized superheating can promote the decomposition of formic acid and increase the rate of debromination. Maintain a steady, controlled reflux.
-
Use Anhydrous Reagents: Ensure your formic acid and other reagents are of high quality and low in water content. While the mechanism is complex, minimizing potential proton sources and side reactions is always good practice.
-
Alternative Cyclization Reagents: If debromination is a persistent issue, consider alternative, milder reagents for the C1 insertion and cyclization that do not require harsh acidic conditions or high heat. For example, using triethyl orthoformate with a catalytic amount of acid at a lower temperature can be an effective alternative.
Data Summary: Product and Potential Byproducts
The table below summarizes the expected analytical data for the desired product and the two most common side products discussed.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Mass Spec (M+) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 7-bromo-[1][2]triazolo[1,5-a]pyridine | Br-C1=CC2=NC=NN2C=C1 | 198.02 | 197/199 (1:1 ratio) | ~8.48 (d), ~8.34 (s), ~7.97 (d), ~7.15 (dd)[3] |
| 7-bromo-[1][2]triazolo[4,3-a]pyridine | Br-C1=CC(N=N2)=C2N=C1 | 198.02 | 197/199 (1:1 ratio) | Different aromatic splitting pattern, likely upfield shifts compared to [1,5-a] isomer. |
| [1][2]triazolo[1,5-a]pyridine | C1=CC2=NC=NN2C=C1 | 119.12 | 119 | Absence of the singlet/doublet in the ~8.0 ppm region; shows a more complex multiplet pattern. |
FAQ 3: My final product is difficult to purify and contains a persistent polar impurity. What should I do?
Diagnosis: This issue often arises from either unreacted N'-(4-bromopyridin-2-yl)formohydrazide intermediate or degradation of the 2-hydrazino-4-bromopyridine starting material. Hydrazines can be unstable and susceptible to oxidation or other side reactions if not handled properly.[10][11] The resulting impurities are often polar and can co-elute with the product during chromatography.
Troubleshooting Strategies:
-
Verify Starting Material Quality:
-
Purity Check: Before starting the reaction, check the purity of the 2-hydrazino-4-bromopyridine by NMR or LC-MS. It should ideally be a pale yellow or off-white solid. If it is a dark oil or tar, it has likely degraded and should be purified or replaced.[11]
-
Proper Storage: Store the hydrazine starting material under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to prevent degradation.[12]
-
-
Refine the Purification Protocol:
-
Work-up: After neutralizing the reaction mixture with a base like NaHCO₃, ensure thorough extraction with a suitable solvent system (e.g., Methanol/Chloroform 1:9 v/v).[3] A brine wash of the combined organic layers can help remove residual inorganic salts.
-
Column Chromatography: Use a gradient elution system for column chromatography. Start with a less polar eluent (e.g., 100% chloroform or dichloromethane) and gradually increase the polarity by adding methanol. This will help separate the less polar desired product from the highly polar unreacted intermediate or degradation products.
-
Recrystallization: The product can be effectively purified by recrystallization from a mixed solvent system like hexane-chloroform.[3] This is an excellent final step to obtain high-purity, crystalline material.
-
Diagram: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence of steps to diagnose the cause of low reaction yield.
Caption: A step-by-step guide to troubleshooting low yields.
References
-
Wikipedia. (2023). Dimroth rearrangement. Available at: [Link]
- Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry.
-
Reddy, C. V., et al. (2015). A facile and practical one-pot synthesis of[1][2]triazolo[4,3-a]pyridines. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Dimroth rearrangement leading to[1][2]triazolo[1,5‐a]pyridines. Available at: [Link]
-
Wang, B., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Utkina, E. N., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
You, T., et al. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 9. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 12. 2-Hydrazinopyridine 97 4930-98-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling of 7-bromo-triazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic workflows. This guide focuses on the Suzuki-Miyaura cross-coupling reaction, specifically for the challenging substrate 7-bromo-triazolo[1,5-a]pyridine, a common scaffold in medicinal chemistry.
The triazolo[1,5-a]pyridine core, with its Lewis-basic nitrogen atoms, presents unique hurdles compared to standard aryl halides. These challenges often lead to low yields, catalyst deactivation, and frustrating side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, explaining the causality behind each experimental choice to empower you to optimize your reactions effectively.
Troubleshooting Guide
Q1: My reaction yield is extremely low, or I'm observing no product formation at all. What are the primary causes and how can I fix this?
Answer:
Low or no conversion with a substrate like 7-bromo-triazolo[1,5-a]pyridine typically points to issues with the catalytic cycle, most often catalyst inhibition or suboptimal reaction conditions. Nitrogen-containing heterocycles are notorious for coordinating with the palladium catalyst, effectively poisoning it and halting the reaction.[1][2]
Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection is Critical: The primary suspect is catalyst deactivation via coordination of the pyridine nitrogen to the palladium center.[3][4]
-
Causality: The lone pair of electrons on the triazolopyridine's nitrogen atoms can bind strongly to the electron-deficient palladium, forming inactive catalyst species and preventing it from participating in the catalytic cycle.[5][6][7][8]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve two purposes: they sterically shield the palladium center, physically blocking the nitrogen heterocycle from coordinating, and their electron-donating nature increases the electron density on the palladium, which facilitates the rate-determining oxidative addition step.[1][9][10]
-
Recommended Ligands: Start with Buchwald-type biaryl phosphine ligands like SPhos , XPhos , or RuPhos .[1][11] For particularly stubborn couplings, trialkylphosphines like tricyclohexylphosphine (PCy₃) can also be effective.[12]
-
Precatalysts: Use well-defined palladium precatalysts (e.g., XPhos Pd G2, G3, or G4). These ensure the efficient in-situ generation of the active Pd(0) species and can offer superior performance and reproducibility over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][13]
-
2. Re-evaluate Your Base and Solvent System: The base is not just a spectator; it is crucial for the transmetalation step. The solvent system affects solubility and can influence catalyst activity and selectivity.[14][15]
-
Base Selection: For nitrogenous heterocycles, inorganic bases are generally preferred. A weak or inappropriate base can lead to a stalled reaction.
-
Recommendation: Potassium phosphate (K₃PO₄) is an excellent starting point and is frequently successful for challenging heterocyclic couplings.[12][16][17] Cesium carbonate (Cs₂CO₃) is another strong contender, particularly in anhydrous conditions.[18] Screen different bases to find the optimal choice for your specific boronic acid partner.[19][20]
-
-
Solvent System: Poor solubility of the polar 7-bromo-triazolo[1,5-a]pyridine can hinder the reaction.[2][4]
Below is a workflow to guide your initial troubleshooting steps for low or no product yield.
Caption: Troubleshooting workflow for low-yielding reactions.
Q2: I'm observing significant byproduct formation, especially debromination (protodeboronation) and/or homocoupling. How can I minimize these side reactions?
Answer:
These are two of the most common side reactions in Suzuki couplings, and they are especially prevalent with heteroaryl substrates.[22]
1. Minimizing Protodeboronation (Debromination of Boronic Acid): Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid is replaced by a hydrogen atom, often from a protic source like water.[2] This consumes your coupling partner and reduces the yield.
-
Causality: Heteroaryl boronic acids can be particularly susceptible to this side reaction, especially under aqueous basic conditions.[3][23]
-
Solutions:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of a boronic acid, use a corresponding boronic acid pinacol ester (boronate ester) or a potassium trifluoroborate salt .[1] These reagents are significantly more stable towards protodeboronation but may require slightly longer reaction times or higher temperatures as they are generally less reactive.[24][25] Diethanolamine (DABO) adducts are another air-stable alternative for labile boronic acids.[26]
-
Use Anhydrous Conditions: If you must use a boronic acid, switching to strictly anhydrous solvents (e.g., dry THF, dioxane) and a non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄) can help. Ensure all glassware is flame-dried and the reaction is run under a rigorously inert atmosphere.[2]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to destabilizing conditions.
-
2. Preventing Homocoupling: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.
-
Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II) and promote the homocoupling pathway.[3][27]
-
Solutions:
-
Thorough Degassing: This is non-negotiable for a successful Suzuki coupling. All solvents and the final reaction mixture must be thoroughly degassed. The most effective method is three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can also work.[3]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish. Use Schlenk techniques or a glovebox for the best results.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for 7-bromo-triazolo[1,5-a]pyridine?
For this specific class of N-heterocyclic substrates, a robust system is required. Based on extensive literature for similar challenging couplings, the recommended starting point is a combination of a modern palladium precatalyst and a bulky, electron-rich biarylmonophosphine ligand.[28][29][30][31]
| Catalyst / Precatalyst | Ligand | Rationale |
| XPhos Pd G3 | (Internal) | Excellent general-purpose system. The built-in XPhos ligand is highly effective at preventing catalyst deactivation by N-heterocycles and promoting high turnover.[1] |
| Pd₂(dba)₃ | SPhos | A classic combination. SPhos is another highly effective bulky ligand that provides good results for a wide range of heteroaryl couplings.[11] |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | A more traditional but still powerful system. PCy₃ is a very electron-rich and bulky ligand suitable for challenging substrates.[12] |
Recommendation: Begin with XPhos Pd G3 (or G2/G4) at a loading of 1-2 mol %. It offers high reactivity, stability, and reproducibility.
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? What are the trade-offs?
The choice between a boronic acid and its ester derivative involves a fundamental trade-off between reactivity and stability.[23][24]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | Higher. Often leads to faster reaction times.[23] | Lower. May require higher temperatures or longer times.[24] |
| Stability | Lower. Prone to decomposition, especially protodeboronation.[23] | Higher. Often stable, crystalline solids that are easier to handle and store.[24] |
| Handling | Can be challenging; may require storage under inert atmosphere. | Easy to handle and often purifiable by column chromatography.[23] |
| Purity | Can be difficult to obtain in high purity due to decomposition. | Generally high purity. |
Recommendation: For heteroaryl boronic acids that will be coupled with 7-bromo-triazolo[1,5-a]pyridine, it is highly recommended to start with the pinacol boronate ester . The enhanced stability significantly reduces the risk of protodeboronation, a very common failure mode for these substrates.[1][3] While the reaction might be slightly slower, the improved reliability and potentially higher isolated yield often make it the superior choice.[23]
Experimental Protocols & Diagrams
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 7-bromo-triazolo[1,5-a]pyridine.[18]
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine, the arylboronic acid pinacol ester, the palladium precatalyst, and the base.
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe to achieve a concentration of ~0.1 M with respect to the 7-bromo-triazolo[1,5-a]pyridine.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS (e.g., every 2 hours).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- BenchChem. (2025).
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- C-H Activation. (n.d.).
- BenchChem. (2025).
- MDPI. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Thomas, D. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6350.
- Thieme. (n.d.).
- ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ACS Publications. (2025).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ACS Publications. (n.d.).
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- ResearchGate. (n.d.).
- Amanote Research. (n.d.). (PDF)
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Yoneda Labs [yonedalabs.com]
- 28. thieme-connect.com [thieme-connect.com]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 31. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling [research.amanote.com]
Troubleshooting low yields in Buchwald-Hartwig amination of 7-bromo-triazolo[1,5-a]pyridine
Technical Support Center: Buchwald-Hartwig Amination of 7-Bromo-triazolo[1,5-a]pyridine
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 7-bromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet crucial, transformation. The unique electronic properties of the triazolo[1,5-a]pyridine scaffold present distinct challenges compared to simpler aryl halides. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve higher yields and reproducible results.
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for constructing C(sp²)–N bonds.[1][2] However, its application to electron-deficient and nitrogen-rich heteroaromatic systems like 7-bromo-triazolo[1,5-a]pyridine is often plagued by low yields. The primary difficulties arise from the substrate's dual nature: the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst, while the overall electron-deficient character of the ring system can hinder the initial oxidative addition step.[3][4]
This guide is structured to help you diagnose and solve these common issues through a series of frequently asked questions and detailed, problem-oriented troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low or zero when aminating 7-bromo-triazolo[1,5-a]pyridine?
Low yields with this substrate are common and typically stem from one or more of the following issues:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen of the substrate or product can bind to the palladium center, leading to catalytically inactive species.[1][4]
-
Inefficient Oxidative Addition: The C-Br bond at the 7-position is on an electron-deficient ring, which can make the initial oxidative addition step of the catalytic cycle sluggish.
-
Inappropriate Ligand Choice: This is the most critical parameter. The ligand must be electron-rich and sterically bulky enough to promote reductive elimination and prevent the formation of inactive catalyst complexes.[5][6]
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and the prevalence of side reactions.[7][8]
-
Presence of Oxygen or Water: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a frequent cause of failure.[4][8]
Q2: What is a good starting point for reaction conditions?
For a challenging substrate like 7-bromo-triazolo[1,5-a]pyridine, a robust initial setup is crucial. Consider the following conditions as a starting point, to be optimized further:
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst | Precatalysts ensure reliable formation of the active Pd(0) species.[9] |
| Ligand | A bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos) | These ligands are proven to be effective for challenging heteroaryl couplings.[3][10] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | Strong, non-nucleophilic bases are often required to facilitate the deprotonation of the amine.[8] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are common, effective, and relatively non-coordinating solvents for this reaction.[8][11] |
| Temperature | 90-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[4] |
Q3: What are the most common side reactions I should look for?
The primary side reaction to monitor is hydrodehalogenation , where the bromine atom is replaced by a hydrogen, yielding the parent triazolo[1,5-a]pyridine.[5][8] This occurs via β-hydride elimination from the palladium-amido complex, an unproductive pathway that competes with the desired reductive elimination.[5] Another potential side reaction is the formation of bithiophene through homocoupling, especially if using thiophene-based amines.[12]
Detailed Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion (<10%)
Q: I have set up the reaction as recommended, but after 24 hours, I only see my starting materials by TLC/LCMS. What is the most likely cause?
This scenario almost always points to a problem with the catalyst's activity. The troubleshooting process should focus on ensuring the active Pd(0) species is generated and maintained throughout the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for No Conversion.
Expert Insights:
-
Inert Atmosphere is Non-Negotiable: The active L-Pd(0) species is readily oxidized. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Pre-catalyst is Preferred: Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to Pd(0), which can be unreliable. Using a well-defined Pd(II) pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3), provides a more consistent and rapid generation of the active catalyst.[9][13]
-
Base Quality Matters: Sodium tert-butoxide is hygroscopic. Use a freshly opened bottle or a sample stored in a glovebox. Clumped or discolored base is a sign of degradation and should be discarded.
Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)
Q: My reaction proceeds initially but stops before the limiting reagent is consumed. Why is it stalling?
A stalling reaction suggests that the catalyst is losing activity over time. This can be due to thermal decomposition, product inhibition, or degradation of the ligand.
Causality and Solutions:
-
Product Inhibition: The N-arylated triazolo[1,5-a]pyridine product is also a nitrogen-containing heterocycle. It can compete with the phosphine ligand for coordination to the palladium center, forming an off-cycle, inactive complex.
-
Solution: Increase the ligand-to-palladium ratio. A ratio of 1.5:1 or even 2:1 (Ligand:Pd) can often overcome product inhibition by ensuring the palladium center remains saturated with the desired phosphine ligand.
-
-
Ligand Degradation: At elevated temperatures ( >110 °C), some phosphine ligands can degrade, particularly in the presence of a strong base.
-
Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to the formation of palladium black (inactive palladium metal).
-
Solution: Use a more robust ligand that better stabilizes the Pd(0) state. Bulky biarylphosphine ligands like BrettPhos or RuPhos are designed for this purpose.[3] If you observe precipitation of a black solid, the catalyst has likely died.
-
Problem 3: Significant Hydrodehalogenation Side Product
Q: My main product is the desired amine, but I have a significant amount ( >20%) of the hydrodehalogenated starting material. How do I suppress this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and arises from a β-hydride elimination pathway.[5]
Caption: Competing Pathways in Buchwald-Hartwig Amination.
Mitigation Strategies:
-
Change the Base: This is often the most effective solution. Strong, sterically hindered bases like NaOtBu can sometimes promote β-hydride elimination. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can significantly reduce hydrodehalogenation, although it may require higher temperatures or longer reaction times.[8]
-
Use a Bulkier Ligand: A sterically demanding ligand can create a crowded environment around the palladium center that disfavors the transition state for β-hydride elimination relative to reductive elimination. If you are using a smaller ligand, switch to one like XPhos or BrettPhos.
-
Lower the Temperature: Higher temperatures can accelerate the rate of β-hydride elimination. If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C).
Systematic Optimization Workflow
If initial attempts fail, a systematic screening of reaction parameters is necessary. It is most efficient to screen one parameter at a time, starting with the most impactful: the ligand.
Caption: Workflow for Reaction Optimization.
Ligand and Base Selection Guide
| Ligand Class | Example(s) | Strengths for Heteroaryl Amination | Potential Issues |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent for promoting reductive elimination and preventing catalyst deactivation. Widely successful for electron-deficient systems.[3] | Higher cost. |
| Ferrocene-based | Josiphos-type | Bidentate nature can improve catalyst stability.[1] | May be less effective than biarylphosphines for very challenging substrates. |
| Chelating Bisphosphines | Xantphos | Wide bite angle can promote difficult couplings. | Can sometimes lead to lower reaction rates.[16] |
| N-Heterocyclic Carbenes | IPr, SIPr | Strong σ-donors, highly effective for activating aryl chlorides and resistant to oxidation.[15][17] | Can be more sensitive to steric hindrance on the coupling partners. |
| Base | pKa (Conjugate Acid) | Characteristics | Best For |
| NaOtBu | ~19 | Very strong, high reactivity. | General purpose, when speed is needed. |
| LHMDS | ~26 | Very strong, non-nucleophilic. | Substrates sensitive to alkoxide bases. |
| K₃PO₄ | ~12.3 | Weaker, good for sensitive functional groups. | Minimizing hydrodehalogenation.[8] |
| Cs₂CO₃ | ~10.3 | Weaker, often used in milder conditions. | Substrates with base-labile groups.[8] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative procedure and should be adapted based on optimization experiments.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 7-bromo-triazolo[1,5-a]pyridine (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under argon) and analyzing by TLC or LCMS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: High-Throughput Ligand Screening
-
Preparation: In a glovebox, prepare a stock solution of 7-bromo-triazolo[1,5-a]pyridine, the amine, and the base in the chosen solvent.
-
Arraying: Dispense the palladium precursor into an array of vials. To each vial, add a different ligand.
-
Reaction Initiation: Add an equal volume of the stock solution to each vial, seal the vials, and place them in a heating block.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the conversion in each vial by LCMS to identify the most promising ligand for further optimization.
By applying these systematic troubleshooting and optimization strategies, researchers can overcome the inherent challenges of the Buchwald-Hartwig amination of 7-bromo-triazolo[1,5-a]pyridine, paving the way for the efficient synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Current time information in Pasuruan, ID. Google Search. Retrieved January 4, 2026.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(20), 3460-3469. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(15), 9349-9419. [Link]
-
Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8036-8046. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
Ananikov, V. P., et al. (2019). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics, 38(2), 322-331. [Link]
-
Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 50(35), 8097-8101. [Link]
-
Heravi, M. M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(9), 1043-1071. [Link]
-
Adebayo, A., & Shaughnessy, K. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society. Retrieved January 4, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 7595-7605. [Link]
-
Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18136-18146. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Singleton, D. A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(33), 12222-12234. [Link]
-
Szostak, M., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 59(42), 18616-18622. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Szostak, M., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Hein, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
Ananikov, V. P., et al. (2015). Solvent-free Buchwald–Hartwig amination with low palladium loadings. Catalysis Science & Technology, 5(2), 1027-1033. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing debromination of 7-bromo-triazolo[1,5-a]pyridine during cross-coupling
Technical Support Center: Cross-Coupling Methodologies
Guide ID: TSC-CC-07BTP Topic: Preventing Debromination of 7-bromo-triazolo[1,5-a]pyridine During Cross-Coupling Reactions Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the palladium-catalyzed cross-coupling of 7-bromo-triazolo[1,5-a]pyridine. This substrate, like many electron-deficient N-heterocyclic halides, is particularly susceptible to a common and frustrating side reaction: reductive debromination (hydrodehalogenation), which leads to the formation of the undesired triazolo[1,5-a]pyridine byproduct and significantly reduces the yield of your target molecule.[1]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the mechanistic origins of this side reaction and provide field-proven strategies and detailed protocols to mitigate it, ensuring the successful synthesis of your target compounds.
Part 1: Understanding the Core Problem - The "Why"
Q1: Why is my 7-bromo-triazolo[1,5-a]pyridine undergoing debromination instead of coupling?
A1: The primary culprit behind debromination is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This unwanted intermediate competes with your desired cross-coupling pathway.
Mechanistic Cause:
The catalytic cycle for a Suzuki-Miyaura coupling is a finely balanced process involving oxidative addition, transmetalation, and reductive elimination.[2][3] Debromination occurs when a Pd-H species intercepts the organopalladium(II) intermediate (Ar-Pd-Br) before it can undergo transmetalation with the boronic acid. A subsequent reductive elimination between the aryl group and the hydride ligand releases the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst, which can then continue this undesired cycle.[1][4]
Sources of Hydride: The Pd-H species can be generated from several common reagents in your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known promoters of Pd-H formation.[1][5][6]
-
Solvents: Protic solvents like alcohols or residual water can serve as hydride sources.[1]
-
Boronic Acid Reagents: In some cases, impurities or decomposition of the boronic acid itself can contribute.
The triazolo[1,5-a]pyridine core is particularly problematic because the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the desired catalytic steps and making the debromination pathway more competitive.[1][7]
Caption: Competing Suzuki-Miyaura (top) and Debromination (bottom) pathways.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental observations and provides actionable solutions.
Q2: I'm observing >20% debromination. My current conditions are Pd(PPh₃)₄, Na₂CO₃ in DME/H₂O at 90 °C. What should I change first?
A2: Your primary focus should be on the ligand and base combination. While Na₂CO₃ is a reasonable starting point, the PPh₃ ligand is often not optimal for challenging heteroaryl couplings.
Recommendation 1: Change the Ligand. The key is to accelerate the desired reductive elimination step to outcompete the debromination pathway. Bulky, electron-rich biaryl phosphine ligands are designed for this purpose.[5][8] They promote the formation of stable, monoligated palladium species that are highly active in the catalytic cycle.[8]
-
Action: Replace Pd(PPh₃)₄ with a combination of a palladium precatalyst (like Pd₂(dba)₃ or a G2/G3/G4 palladacycle) and a specialized ligand.
-
Top Choices:
Recommendation 2: Change the Base. If switching the ligand is not sufficient, consider a weaker, non-alkoxide base. Potassium phosphate (K₃PO₄) is often a superior choice for sensitive substrates as it is less likely to promote Pd-H formation.[5]
-
Action: Replace Na₂CO₃ with K₃PO₄.
Q3: I switched to an XPhos-based catalyst system with K₃PO₄ but still see significant debromination, especially at higher temperatures. What's next?
A3: This indicates that either your reaction temperature is too high, or your solvent system is contributing to the problem.
Recommendation 1: Lower the Reaction Temperature. Debromination often has a different activation energy than the desired coupling. Lowering the temperature can dramatically favor the cross-coupling reaction.[5]
-
Action: Run the reaction at a lower temperature (e.g., 60-70 °C) for a longer duration. Monitor by LC-MS to track the formation of product versus byproduct over time.
Recommendation 2: Use an Anhydrous, Aprotic Solvent. Even with a non-alkoxide base, residual water can be a hydride source. Switching to a rigorously dried aprotic solvent can starve the debromination pathway of its proton source.
-
Action: Replace the DME/H₂O system with anhydrous dioxane, THF, or toluene.[1][5] Ensure all reagents and glassware are thoroughly dried. Degas the solvent and reaction mixture rigorously via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[1]
Q4: My reaction is very sluggish at lower temperatures, and forcing it with heat just leads to debromination. Are there any other options?
A4: Yes. When kinetics are slow, you can either use a more active catalyst system or explore alternative coupling mechanisms that are less prone to this side reaction.
Recommendation 1: Employ a More Active Precatalyst. Modern palladium precatalysts (e.g., XPhos Pd G2/G3/G4) are designed to form the active Pd(0) species rapidly and efficiently, which can improve reaction rates at lower temperatures.[9]
Recommendation 2: Consider an Alternative Coupling Reaction. If Suzuki-Miyaura coupling proves intractable, other cross-coupling reactions may offer a solution:
-
Stille Coupling (Organotin reagents): Often successful when Suzuki couplings fail, but requires stoichiometric use of toxic tin reagents.
-
Negishi Coupling (Organozinc reagents): Highly reactive and can often be performed at lower temperatures.[2]
-
Nickel-Catalyzed Coupling: Nickel catalysts are gaining prominence for coupling challenging heteroaryl halides and can operate through different mechanisms that may avoid the Pd-H issue.[7][10]
Part 3: Data-Driven Recommendations
For ease of reference, the following tables summarize the key parameters discussed.
Table 1: Ligand Selection Guide for Heteroaryl Coupling
| Ligand Type | Examples | Key Characteristics & Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky & Electron-Rich: Stabilize Pd(0) and promote fast reductive elimination, outcompeting debromination. The go-to choice for challenging substrates.[5] |
| Dialkylphosphines | P(tBu)₃, PCy₃ | Highly Basic & Bulky: Strong σ-donors that increase electron density on the Pd center, facilitating oxidative addition.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-Donors: Form very stable palladium complexes, often resistant to deactivation pathways that plague phosphine ligands. Effective for aryl chlorides and other tough couplings.[5][11] |
| Standard Phosphines | PPh₃, dppf | Less Effective: Generally not bulky or electron-rich enough for sensitive substrates like 7-bromo-triazolo[1,5-a]pyridine. Often lead to side reactions. |
Table 2: Base & Solvent Compatibility Matrix
| Base | Recommended Solvents | Comments & Cautions |
| K₃PO₄ | Dioxane, Toluene, THF | First Choice: Generally the best option. Effective at promoting transmetalation without significantly contributing to Pd-H formation.[5] |
| Cs₂CO₃ / K₂CO₃ | Dioxane, Toluene, THF, DME | Good Alternatives: Milder than K₃PO₄ and often effective. Carbonates are a safe starting point for optimization. |
| NaOtBu / KOtBu | Dioxane, Toluene (Anhydrous) | Use with Caution: Strong bases that can accelerate the reaction but are a primary cause of debromination.[1][6] Only consider if weaker bases fail and use at low temperatures. |
| Organic Bases | DBU, Et₃N | Generally Avoid: Often ineffective for transmetalation in Suzuki coupling and can act as ligands, interfering with catalysis. |
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-triazolo[1,5-a]pyridine, incorporating the principles discussed above.
Caption: Optimized workflow for minimizing debromination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv, finely powdered).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., XPhos, 6 mol %). Note: Using a pre-formed palladacycle like XPhos Pd G3 (5 mol %) simplifies this step.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 70 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.).
- How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). BenchChem.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.).
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.).
- Preventing debromination in Suzuki coupling of bromo-imidazoles. (n.d.). BenchChem.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
- Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. (n.d.).
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Efficient Coupling of 7-bromo-triazolo[1,5-a]pyridine
Technical Support Center: Catalyst and Ligand Selection for Efficient Coupling of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the palladium-catalyzed cross-coupling of 7-bromo-[1][2]triazolo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure successful and efficient synthesis of a diverse range of substituted triazolopyridine derivatives. The unique electronic properties of the triazolopyridine scaffold can present challenges, but with careful selection of the catalyst, ligand, and reaction conditions, high-yielding transformations are readily achievable.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of 7-bromo-[1][2]triazolo[1,5-a]pyridine sluggish or resulting in low yields?
Low yields in Suzuki couplings with bromopyridine-like substrates can often be attributed to catalyst inhibition or inefficient oxidative addition.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. Additionally, the electron-deficient nature of the triazolopyridine ring system can make the C-Br bond less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides, a more electron-rich and bulky ligand is often required to facilitate oxidative addition. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5][6] A pre-formed catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is also a robust choice for many heteroaromatic couplings.[7]
-
Base and Solvent Optimization: The choice of base is critical for the efficiency of the transmetalation step. While common bases like K₂CO₃ and Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to promote the reaction.[2] The solvent system also plays a crucial role. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
-
Temperature Adjustment: Increasing the reaction temperature can often overcome a high activation barrier for oxidative addition. However, be mindful that higher temperatures can also lead to catalyst decomposition. A careful screening of the reaction temperature is recommended.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6]
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.
-
Control of Stoichiometry: Using a slight excess of the 7-bromo-[1][2]triazolo[1,5-a]pyridine relative to the boronic acid can favor the cross-coupling pathway.
Q3: My Buchwald-Hartwig amination of 7-bromo-[1][2]triazolo[1,5-a]pyridine is not proceeding to completion. What are the likely causes?
Similar to Suzuki couplings, catalyst inhibition by the pyridine nitrogen can be a major hurdle in Buchwald-Hartwig aminations. The choice of ligand is paramount for a successful transformation.
Key Considerations:
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation. Ligands like XPhos, SPhos, and BrettPhos have been shown to be highly effective for the amination of aryl chlorides and bromides.[1] For challenging heteroaromatic substrates, bidentate ligands such as Xantphos can also be very effective.[8][9]
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to maintain a strictly inert atmosphere throughout the reaction.
Q4: What are the best practices for setting up a Sonogashira coupling with 7-bromo-[1][2]triazolo[1,5-a]pyridine?
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds.[3] Both copper-catalyzed and copper-free conditions can be employed.
Recommended Approaches:
-
Copper-Catalyzed Conditions: The classic Sonogashira protocol utilizes a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).
-
Copper-Free Conditions: Concerns about the environmental impact and potential for Glaser-Hay homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols. These often employ more sophisticated palladium catalysts and ligands, and a wider range of bases can be used.[10][11][12] Bulky, electron-rich ligands can facilitate the reaction in the absence of a copper co-catalyst.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or deactivation. | - Screen different palladium precursors (Pd(OAc)₂, Pd₂(dba)₃) and ligands (SPhos, XPhos, Pd(dppf)Cl₂).- Ensure rigorous degassing of solvents and use of an inert atmosphere.- Increase reaction temperature incrementally. |
| Poor solubility of reagents. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | |
| Formation of Palladium Black | Catalyst decomposition. | - Use a more robust ligand that can stabilize the Pd(0) species.- Lower the reaction temperature.- Ensure a strictly inert atmosphere. |
| Dehalogenation of Starting Material | Presence of a proton source. | - Use anhydrous solvents and reagents.- Consider using a stronger, non-coordinating base. |
| Inconsistent Results | Variable quality of reagents. | - Use fresh, high-purity boronic acids, amines, and alkynes.- Ensure the palladium catalyst has not degraded. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine with an Arylboronic Acid
-
Reagents:
-
Procedure:
-
To a dry Schlenk flask, add 7-bromo-[1][2]triazolo[1,5-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine with a Secondary Amine
-
Reagents:
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the secondary amine and then 7-bromo-[1][2]triazolo[1,5-a]pyridine.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Sonogashira Coupling of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine with a Terminal Alkyne (Copper-Catalyzed)
-
Reagents:
-
Procedure:
-
To a dry Schlenk flask, add 7-bromo-[1][2]triazolo[1,5-a]pyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. XPhos. Available at: [Link]
-
ThalesNano. Flow Chemistry: Sonogashira Coupling. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
ResearchGate. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
-
National Center for Biotechnology Information. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.. Available at: [Link]
-
National Center for Biotechnology Information. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Available at: [Link]
-
MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. Available at: [Link]
-
PubMed Central. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Available at: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-bromo-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you manage impurities and optimize your reaction outcomes.
Introduction
The 7-bromo-[1][2]triazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry and materials science.[3] Its synthesis, while conceptually straightforward, can be prone to side reactions and impurity formation that can complicate downstream applications. This guide provides practical, experience-driven advice to help you identify, control, and eliminate these impurities, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-bromo-[1][2]triazolo[1,5-a]pyridine, and what are the critical steps?
A1: A prevalent strategy involves a two-step process: 1) synthesis of a 2-hydrazinopyridine precursor, followed by 2) cyclization to form the fused triazole ring system. The bromination can occur either on the pyridine starting material or on the triazolopyridine core. A critical aspect is the cyclization step, which often requires dehydration or oxidation under controlled conditions to prevent side reactions.[4][5]
Q2: I'm observing a persistent impurity with a similar Rf value to my product on the TLC plate. What could it be?
A2: This is a common issue. The impurity could be a regioisomer, such as the[1][2]triazolo[4,3-a]pyridine, which can sometimes form and rearrange to the desired [1,5-a] isomer under certain conditions.[6] Alternatively, it could be an unreacted acylated hydrazinopyridine intermediate if the cyclization is incomplete. Careful analysis of your NMR and MS data is crucial for identification.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. In the first step, incomplete reaction of the chloropyridine with hydrazine can be a problem.[7] During the cyclization, harsh reaction conditions can lead to degradation of the starting material or product.[4] The choice of cyclizing agent is also critical; for instance, a classic Mitsunobu reaction for this cyclization can give low yields without modification.[2]
Q4: Can I introduce the bromine atom after forming the triazolopyridine ring?
A4: Yes, this is a viable strategy. Electrophilic bromination of the[1][2]triazolo[1,5-a]pyridine core is possible. However, the regioselectivity can be an issue, and you may obtain a mixture of brominated isomers depending on the reaction conditions and the substituents already present on the ring system.[8][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Problem 1: Multiple Spots on TLC After Hydrazinopyridine Formation
-
Symptom: Your TLC plate shows the starting material (e.g., 2-chloro-4-bromopyridine), the desired 2-hydrazino-4-bromopyridine, and one or more additional spots.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between the chloropyridine and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction forward.[1]
-
-
Formation of Dihydrazinopyridine: If your starting material has multiple leaving groups, substitution at more than one position can occur.
-
Solution: Use a less reactive starting material or carefully control the stoichiometry of the hydrazine.
-
-
Oxidation of Hydrazinopyridine: Hydrazinopyridines can be susceptible to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Problem 2: Inefficient or Incomplete Cyclization
-
Symptom: After the cyclization step, you observe significant amounts of the acylated hydrazinopyridine intermediate in your crude reaction mixture.
-
Potential Causes & Solutions:
-
Insufficiently Activating Cyclization Conditions: The conditions may not be harsh enough to promote the dehydration and ring closure.
-
Solution: For thermal cyclizations, a higher temperature or longer reaction time may be necessary. For chemically mediated cyclizations, consider a more potent dehydrating agent. A modified Mitsunobu reaction using trimethylsilyl azide (TMS-N3) has been shown to significantly improve yields.[4]
-
-
Hydrolysis of the Intermediate: The presence of water can hydrolyze activated intermediates, preventing cyclization.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.
-
-
Problem 3: Formation of Isomeric Impurities
-
Symptom: Your final product contains an isomer that is difficult to separate by column chromatography.
-
Potential Causes & Solutions:
-
Formation of the[1][2]triazolo[4,3-a]pyridine Isomer: This kinetic product can form initially and may not fully rearrange to the thermodynamically more stable [1,5-a] isomer.
-
Solution: The Dimroth rearrangement can be facilitated by acidic conditions or heat.[6] You may need to adjust your reaction conditions to favor the formation of the desired isomer directly or to promote the rearrangement.
-
-
Bromination at an Undesired Position: If brominating the triazolopyridine core, you may get a mixture of regioisomers.
-
Solution: The directing effects of the fused triazole ring can be complex. You may need to screen different brominating agents and reaction conditions to achieve the desired regioselectivity.[8]
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
-
To a solution of hydrazine hydrate (10 volumes), add the 2-chloropyridine derivative (1 equivalent).[1]
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., 8:2 ethyl acetate/methanol).[1]
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-hydrazinopyridine.
Protocol 2: Modified Mitsunobu Cyclization for Triazolopyridine Formation
This protocol is adapted from a method shown to be effective for this class of compounds.[4]
-
Dissolve the acylated 2-hydrazinopyridine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Add trimethylsilyl azide (TMS-N3) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography.
Data Summary
| Impurity Type | Potential Source | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | TLC, LC-MS, NMR | Increase reaction time/temperature, use excess reagent |
| Regioisomeric Product | Non-selective reaction | NMR, HPLC | Optimize reaction conditions (temperature, catalyst), consider alternative synthetic route |
| Dimerized Byproduct | Side reaction with hydrazine | LC-MS, NMR | Slow addition of limiting reagent, use of a syringe pump for controlled addition[7] |
| Ring-Opened Product | Harsh reaction conditions | LC-MS, NMR | Use milder reaction conditions, screen alternative reagents[8] |
Visualizing Reaction Pathways and Impurity Formation
General Synthetic Pathway
Caption: A common synthetic route to 7-bromo-[1][2]triazolo[1,5-a]pyridine.
Troubleshooting Logic for Impurity Identification
Caption: A workflow for identifying and addressing impurities.
Conclusion
The successful synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine relies on careful control of reaction conditions and a thorough understanding of potential side reactions. By employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively manage impurities and achieve high yields of the desired product. For further assistance, please do not hesitate to contact our technical support team.
References
- Time in Pasuruan, ID. Google.
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Retrieved from [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Retrieved from [Link]
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. Retrieved from [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Retrieved from [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. Retrieved from [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Retrieved from [Link]
-
The Chemistry of[1][7]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][2]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. Retrieved from [Link]
-
Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2]triazines. Semantic Scholar. Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC. Retrieved from [Link]
-
7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem. Retrieved from [Link]
-
Synthesis of[1][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Retrieved from [Link]
-
7-bromo-[1][2]triazolo[1,5-a]pyridine. PubChem. Retrieved from [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. Retrieved from [Link]
-
7-Bromo-3-methyl[1][7]triazolo[1,5-a]pyridine. Hoffman Fine Chemicals. Retrieved from [Link]
-
Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 7-Bromo-triazolo[1,5-a]pyridine
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, appearing in a range of therapeutics. Functionalization of this core, particularly at the C7 position via cross-coupling, is a critical step in the synthesis of new chemical entities. However, the 7-bromo-triazolo[1,5-a]pyridine substrate presents unique challenges due to the electron-deficient nature of the heterocyclic ring system. This can lead to sluggish reaction rates, low yields, and problematic side reactions.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving this key substrate. We will delve into the mechanistic reasoning behind common issues and offer field-proven solutions to accelerate your research.
General Troubleshooting Workflow
When a coupling reaction with 7-bromo-triazolo[1,5-a]pyridine performs poorly, a systematic approach is essential. The following workflow provides a logical progression for diagnosing and resolving the most common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 7-bromo-triazolo[1,5-a]pyridine is sluggish or stalls completely. What are the most common causes?
A1: This is a frequent challenge. The primary cause is the electron-deficient nature of the triazolo[1,5-a]pyridine ring system, which makes the rate-determining oxidative addition step of the C-Br bond to the Pd(0) center kinetically unfavorable.[1][2] To overcome this, the catalyst system must be highly active.
Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You require sterically hindered, electron-rich phosphine ligands that increase the electron density on the palladium center, thereby promoting oxidative addition.[1] Consider ligands from the Buchwald biarylphosphine family. A screening approach is highly recommended.
-
Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid.[3] For this substrate, stronger inorganic bases are often necessary. Ensure the base is anhydrous and, if it's a solid, finely powdered to maximize surface area.
-
Use a Pre-catalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable. Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3) ensures consistent and rapid formation of the active catalytic species.[4]
| Parameter | Recommendation for 7-bromo-triazolo[1,5-a]pyridine | Rationale |
| Palladium Source | XPhos Pd G2, RuPhos Pd G3, or similar pre-catalysts | Ensures reliable and rapid generation of the active L-Pd(0) species.[4] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-donating ligands that accelerate the slow oxidative addition step.[1][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are effective. Cs₂CO₃ often improves solubility.[5][6][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Aprotic solvents are generally preferred. A small amount of water is usually required.[8] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Q2: I'm observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this side reaction?
A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-deficient heteroaryl halides.[4][5][9] It typically arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[5] This species can be formed from trace water, solvents (like alcohols), or the base.[5][8]
Solutions:
-
Ligand Choice: The ligand can influence the relative rates of productive coupling versus dehalogenation. Bulkier ligands, like XPhos, can disfavor the pathways leading to Pd-H formation and promote the desired reductive elimination.[4][5] A study on a similar pyrazolo[1,5-a]pyrimidine system found that an XPhos-based catalyst was crucial to avoid debromination.[10][11][12]
-
Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Phosphate or carbonate bases are generally safer options.[5]
-
Reagent Purity: Use rigorously dried solvents and ensure your starting materials and base are anhydrous. The presence of excess water can be a proton source leading to this side reaction.[5]
-
Reaction Time & Temperature: Do not run the reaction longer than necessary. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction. Prolonged heating can increase the likelihood of side reactions.[9]
Q3: How do I choose the optimal conditions for a Buchwald-Hartwig amination with 7-bromo-triazolo[1,5-a]pyridine?
A3: Buchwald-Hartwig amination on this substrate also requires a highly active catalyst system. The nitrogen atom in the triazolo[1,5-a]pyridine ring can potentially coordinate to the palladium center, which can inhibit catalysis.[13][14] Therefore, the choice of ligand, base, and solvent is paramount.
Solutions:
-
Catalyst System: Modern catalyst systems are essential. Ligands like RuPhos and BrettPhos have shown broad utility for coupling amines with challenging heteroaryl halides.[14][15] Using their corresponding palladium pre-catalysts is highly recommended.
-
Base Selection: The choice of base depends on the pKa of the amine coupling partner. For aliphatic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[6][7] For more sensitive substrates or less basic amines (like anilines), a weaker base like Cs₂CO₃ or K₃PO₄ may be required, often with higher reaction temperatures.[6][7]
-
Solvent: Aprotic solvents like toluene, 1,4-dioxane, or CPME are standard choices.[7][16] Avoid solvents like acetonitrile or pyridine, which can inhibit the catalyst by coordinating to the palladium center.[7]
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | RuPhos Pd G3 or BrettPhos Pd G3 | Pre-catalysts designed for challenging C-N couplings.[14] |
| Ligand | RuPhos, BrettPhos | Provide the necessary activity and steric bulk to overcome substrate inhibition.[15] |
| Base | NaOtBu (for alkylamines), K₃PO₄ or Cs₂CO₃ (for anilines/sensitive substrates) | Base strength should be matched to the amine's pKa.[6][7] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF | Aprotic solvents that do not interfere with the catalytic cycle.[16] |
Q4: Are Sonogashira couplings feasible with 7-bromo-triazolo[1,5-a]pyridine, and what special considerations are needed?
A4: Yes, Sonogashira couplings are feasible, but they require careful optimization. The classic Sonogashira conditions (Pd/Cu catalysis) can be effective.[17][18] The key is to ensure the rate of the palladium catalytic cycle outpaces potential side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.
Solutions:
-
Catalyst and Ligand: A standard Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) source (e.g., CuI) is a good starting point.[17] If this fails, switching to more advanced N-heterocyclic carbene (NHC) palladium complexes can be beneficial, as they are often highly active and can sometimes be used in copper-free protocols.[17][19]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system (e.g., THF/Et₃N).[20]
-
Inert Atmosphere: It is absolutely critical to maintain a strictly inert atmosphere. Oxygen can promote the oxidative homocoupling of the alkyne, leading to undesired side products and reduced yields.[18] Thoroughly degas all solvents and reagents before use.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-triazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (1 - 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.
-
Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Degas the resulting solution by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Ligand/Base Screening
For particularly challenging couplings, a parallel screen can rapidly identify optimal conditions. This can be performed in a 24-well plate with small-scale reactions.
Setup:
-
Prepare stock solutions of the 7-bromo-triazolo[1,5-a]pyridine, the coupling partner (e.g., boronic acid or amine), and the palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous solvent (e.g., dioxane).
-
In an inert atmosphere glovebox, dispense an array of different ligands and bases into the wells of the reaction block.
-
Use automated liquid handlers or manual pipetting to add the stock solutions to each well.
-
Seal the plate, remove it from the glovebox, and heat it on a shaker block.
-
After the reaction time, quench all wells, dilute, and analyze the outcomes by LC-MS to determine the relative conversion and yield for each condition.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Available at: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available at: [Link]
-
ResearchGate. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF. Available at: [Link]
-
PubMed. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles. Available at: [Link]
-
Semantic Scholar. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available at: [Link]
-
ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters. Available at: [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
The Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Resources Worldwide. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[4][8]triazolo[1, 5-a]pyrimidine. Available at: [Link]
-
Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available at: [Link]
-
The Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available at: [Link]
-
ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available at: [Link]
-
ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis. Available at: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available at: [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Base Selection for Suzuki Reactions with 7-bromo-triazolo[1,5-a]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-bromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of base selection for this specific class of challenging substrates. We will move beyond generic protocols to explain the chemical causality behind procedural choices, helping you troubleshoot and enhance your reaction outcomes.
Section 1: The Fundamental Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Q1: What is the primary function of the base in the Suzuki-Miyaura reaction, and why is it so critical?
A1: The base is an indispensable component of the Suzuki-Miyaura catalytic cycle, playing a crucial role in the transmetalation step, which is often rate-limiting. Its primary function is to activate the organoboron species (boronic acid or its ester) to facilitate the transfer of the organic group to the palladium center.[1]
There are two generally accepted mechanisms for this activation:[2][3]
-
The Boronate Pathway: The base reacts with the neutral boronic acid [R-B(OH)₂] to form a more nucleophilic tetracoordinate "ate" complex [R-B(OH)₃]⁻. This anionic boronate is significantly more reactive and readily undergoes transmetalation with the Pd(II)-halide complex.[4][5]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the Pd(II)-halide complex [LₙPd(Ar)X] to displace the halide and form a Pd(II)-hydroxide complex [LₙPd(Ar)OH]. This complex then reacts with the neutral boronic acid to facilitate the transmetalation.[2]
The choice of base directly influences which pathway is favored and controls the overall reaction kinetics and efficiency. For nitrogen-containing heterocycles, an effective base is one that promotes rapid transmetalation without causing undesirable side reactions.
Section 2: FAQs - Base Selection for 7-bromo-triazolo[1,5-a]pyridine
Q2: Why is 7-bromo-triazolo[1,5-a]pyridine considered a "challenging" substrate for Suzuki coupling?
A2: The triazolo[1,5-a]pyridine core contains multiple Lewis basic nitrogen atoms. These nitrogens can coordinate to the electron-deficient palladium catalyst center, leading to catalyst inhibition or complete deactivation, often referred to as "catalyst poisoning".[6][7] This undesired interaction reduces the concentration of active catalyst in the reaction mixture, resulting in sluggish reactions or low to zero product yield. Therefore, the selection of reaction conditions, especially the base and ligand, is critical to minimize this effect and favor the desired catalytic turnover.
Q3: What is the recommended starting base for coupling with 7-bromo-triazolo[1,5-a]pyridine and why?
A3: For most applications involving 7-bromo-triazolo[1,5-a]pyridine, potassium phosphate (K₃PO₄) is the recommended starting base.[3] Its effectiveness stems from several factors:
-
Strong, Non-Nucleophilic Nature: It is a sufficiently strong base to facilitate the formation of the reactive boronate species but is generally non-nucleophilic, which minimizes side reactions with the substrate or catalyst.
-
Proven Efficacy with N-Heterocycles: K₃PO₄ has a well-documented history of success in promoting Suzuki couplings of various nitrogen-rich heterocycles where other bases like carbonates may fail.[7][8]
-
Moderate Solubility: Its solubility profile in common solvent mixtures like dioxane/water is often ideal for maintaining a steady concentration of the active base throughout the reaction.
Q4: When should I consider other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)?
A4: While K₃PO₄ is the best starting point, other bases can be effective or even superior in specific contexts:
-
Cesium Carbonate (Cs₂CO₃): Consider Cs₂CO₃ if you observe low yields with K₃PO₄. Cesium salts often accelerate Suzuki reactions due to the "cesium effect," where the large, soft Cs⁺ cation can influence catalyst stability and solubility of intermediates.[9] However, it is significantly more expensive, making it more suitable for difficult couplings or late-stage synthesis.
-
Potassium Carbonate (K₂CO₃): K₂CO₃ is a milder and more economical base.[1] It can be a viable option for reactions with highly reactive boronic acids or when the substrate is sensitive to the higher basicity of K₃PO₄. It is a reasonable choice for initial screening if cost is a primary concern, but be prepared to switch to a stronger base if reactivity is low.
Q5: Are strong hydroxides (NaOH, KOH) or organic amines (TEA, DIPEA) suitable for this reaction?
A5: Generally, strong hydroxides and organic amines are not recommended for this substrate class.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Their high basicity and nucleophilicity can lead to undesired side reactions, such as hydrolysis of functional groups on the coupling partners or degradation of the substrate.[3]
-
Organic Amines (e.g., Triethylamine): Organic bases are typically too weak to efficiently promote the transmetalation step in Suzuki reactions involving aryl bromides. Furthermore, as amines, they can compete with the desired phosphine ligand for coordination to the palladium center, exacerbating the problem of catalyst inhibition.[10]
Section 3: Comparative Guide and Recommended Protocols
This table provides a starting point for selecting and optimizing a base for your specific reaction. Conditions often require empirical optimization.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Remarks & Potential Issues |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | 90 - 110 | First choice. Highly effective for N-heterocycles. Anhydrous conditions can be used to prevent protodeboronation.[3][7] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DMF | 80 - 100 | Excellent for difficult couplings but high cost. Can sometimes succeed where other bases fail.[9] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Ethanol/Toluene/H₂O | 90 - 110 | A milder, cost-effective option. May result in lower yields or require longer reaction times compared to K₃PO₄.[1][11] |
| KF / CsF | 2.0 - 3.0 | Dioxane, THF | 80 - 100 | Useful for substrates with base-sensitive functional groups. Fluoride ions play a unique role in activating the boronic acid.[12][13] |
General Experimental Protocol for Suzuki Coupling of 7-bromo-triazolo[1,5-a]pyridine
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
Materials:
-
7-bromo-triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a pre-catalyst system (e.g., XPhos Pd G2, 2-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 7-bromo-triazolo[1,5-a]pyridine, the arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 90–110 °C). For sluggish reactions, microwave irradiation (up to 140 °C) can be highly effective if equipment is available.[15]
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4–24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Section 4: Troubleshooting Guide
Q6: My reaction has stalled or given very low yield. What are the most likely causes and solutions?
A6: Low conversion is a common issue. The following flowchart outlines a systematic approach to troubleshooting based on the likely cause.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Triazolopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in synthetic chemistry: catalyst poisoning by triazolopyridine scaffolds. The unique electronic properties of triazolopyridines make them valuable pharmacophores, but the presence of multiple nitrogen atoms presents a significant hurdle for many transition metal-catalyzed reactions, particularly palladium- and nickel-catalyzed cross-couplings.
This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust reaction protocols.
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow from problem identification to resolution.
Q1: My cross-coupling reaction is sluggish, stalls before completion, or fails entirely. What's the primary suspect?
A1: The most common cause is direct poisoning of the metal catalyst by the triazolopyridine substrate. The lone pair electrons on the pyridine nitrogen atom can coordinate strongly to the electron-deficient metal center (e.g., Palladium(0) or Nickel(0)), forming stable, off-cycle complexes. This sequestration of the catalyst prevents it from participating in the desired catalytic cycle (oxidative addition, reductive elimination, etc.), leading to low or no product formation.[1][2][3]
Visualizing the Problem:
The diagram below illustrates the competitive binding that leads to catalyst deactivation. The triazolopyridine acts as an inhibitory ligand, blocking the active site required for the aryl halide to initiate the catalytic cycle.
Caption: Mechanism of Catalyst Poisoning by Triazolopyridine.
Q2: I've confirmed catalyst poisoning is likely. What are my immediate strategies to rescue the reaction?
A2: There are several field-proven strategies that can be employed, ranging from simple additive approaches to more fundamental changes in the catalytic system.
The Rationale: The coordination of the triazolopyridine can be sterically disfavored by using bulky phosphine ligands. These ligands create a "cone" of steric hindrance around the metal center, making it more difficult for the planar triazolopyridine to bind while still allowing the linear or less bulky aryl halide to undergo oxidative addition.[1][2][4] This is a cornerstone of modern cross-coupling chemistry, particularly for challenging substrates.[5]
Recommended Ligands:
-
Buchwald-type biaryl phosphines: Ligands like SPhos, XPhos, and RuPhos are designed with bulky substituents that effectively shield the metal center.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes offer significant steric bulk and strong electron donation, which can stabilize the active catalyst and promote high turnover rates.
Experimental Protocol: Ligand Screening
-
Setup: Prepare a parallel set of reactions in small vials (e.g., 2 mL).
-
Standard Conditions: To each vial, add the triazolopyridine substrate (1.0 eq), coupling partner (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and solvent (e.g., Dioxane or Toluene, 0.1 M).
-
Catalyst Loading: Add a consistent amount of a palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) to each vial.
-
Ligand Variation: To separate vials, add a panel of bulky ligands (e.g., XPhos, SPhos, IPr-HCl with an activating base, 4-8 mol %).
-
Execution: Seal the vials under an inert atmosphere (Argon or Nitrogen), heat to the desired temperature (e.g., 100 °C), and monitor by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare conversion rates to identify the most effective ligand for your specific substrate combination.
The Rationale: A Lewis acid can be added to the reaction to preferentially coordinate with the basic nitrogen of the triazolopyridine. This forms a complex that "masks" the lone pair, preventing it from binding to and poisoning the palladium or nickel catalyst. The key is to select a Lewis acid that binds strongly enough to the heterocycle but does not interfere with the desired catalytic cycle.
Recommended Lewis Acids & Comparison:
| Additive | Typical Loading (mol %) | Key Considerations |
| B(C₆F₅)₃ | 5 - 20 | Highly effective but can be expensive. Use in non-protic solvents. |
| ZnCl₂ | 10 - 50 | Cost-effective and widely used. Can be hygroscopic; use anhydrous grade. |
| BF₃·OEt₂ | 10 - 30 | Strong Lewis acid. Can be sensitive to moisture and may affect acid-labile functional groups. |
| MgBr₂·OEt₂ | 20 - 100 | Milder option, useful when stronger Lewis acids cause side reactions. |
Troubleshooting Workflow:
The following diagram provides a systematic approach to troubleshooting a failed reaction where triazolopyridine poisoning is suspected.
Caption: Troubleshooting Workflow for Failed Cross-Coupling Reactions.
Frequently Asked Questions (FAQs)
Q: Can I just increase the catalyst loading to overcome poisoning? A: Yes, this can be an effective, albeit blunt, instrument. By increasing the concentration of the catalyst, you provide a stoichiometric excess relative to potential impurities and ensure that enough active catalyst remains to turn over the reaction even if a portion is deactivated. However, this increases costs and can complicate purification by leaving higher levels of residual metal. It should be considered a last resort or a strategy for final, robust scale-up rather than initial discovery.
Q: My reaction mixture turns black. Is this related to poisoning? A: Yes, the formation of a black precipitate, commonly "palladium black" or "nickel black," is a visual indicator of catalyst deactivation and decomposition.[2] While poisoning by the triazolopyridine creates inactive soluble complexes, these species can be unstable and ultimately decompose into catalytically inactive metal aggregates. Using robust, sterically shielding ligands is the best way to prevent the formation of this precipitate.[2][6]
Q: Are there any "catalyst-friendly" protecting groups I can use on the triazolopyridine ring? A: This is an advanced strategy that is not always straightforward. N-oxidation or coordination to a temporary protecting group can sometimes mitigate poisoning, but these groups must be stable to the reaction conditions and easily removable. A more common and predictable approach is to use the mitigation strategies outlined above (ligands, additives) rather than attempting to modify the core substrate.
Q: What about using scavenger resins to remove the poison? A: Scavenger resins are typically used during workup and purification to remove residual metal catalysts from the product.[7][8][9] They are not generally used during the reaction to remove the substrate poison, as this would also remove the desired starting material. However, ensuring your starting materials are pure and free of other nitrogen-containing impurities through pre-treatment can be beneficial.
References
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Institutes of Health.[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health.[Link]
-
Buchwald-Hartwig Amination. Wikipedia.[Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ChemRxiv.[Link]
-
Catalyst poisoning. Wikipedia.[Link]
-
Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate.[Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.[Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
Sources
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Metal Scavengers [sigmaaldrich.com]
Analytical methods for monitoring the progress of 7-bromo-triazolo[1,5-a]pyridine reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 7-bromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into method development, troubleshooting, and data interpretation. The unique structure of 7-bromo-triazolo[1,5-a]pyridine, featuring a brominated aromatic system and basic nitrogen atoms, presents specific analytical challenges that this guide will address in a direct question-and-answer format.
Logical Troubleshooting Workflow
Before diving into technique-specific issues, it's crucial to have a systematic approach to problem-solving. The following workflow outlines a logical progression from identifying a problem to implementing a solution.
Caption: A stepwise workflow for troubleshooting analytical issues.
Section 1: High-Performance Liquid Chromatography (HPLC) & LC-MS
HPLC is the workhorse for monitoring the progress of most organic reactions. For 7-bromo-triazolo[1,5-a]pyridine, its polarity and UV chromophore make it well-suited for Reversed-Phase HPLC (RP-HPLC) analysis.
Frequently Asked Questions (HPLC & LC-MS)
Q1: What is the best starting point for developing an HPLC method for my reaction?
A1: A gradient reversed-phase method is the most efficient starting point. The triazolopyridine core is moderately polar, and its basic nitrogens can interact with column silanols. A C18 column is a standard choice, but phenyl phases, which offer π-π interactions, can provide alternative selectivity for aromatic compounds like pyridines.[1]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm L, <5 µm | C18 offers general hydrophobicity. Phenyl phases can improve selectivity for the aromatic triazolopyridine ring system.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses the ionization of residual silanols on the column and ensures the basic nitrogens of the analyte are protonated, leading to better peak shape.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. Methanol can be an alternative and may alter selectivity.[1] |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient ensures elution of starting materials, intermediates, and the final product, providing a complete reaction snapshot. |
| Flow Rate | 0.3 - 1.0 mL/min (for 2.1 - 4.6 mm ID columns) | Adjust based on column dimensions and desired analysis time. |
| Column Temp. | 30-40 °C | Using a column oven prevents retention time drift due to ambient temperature fluctuations.[1][3] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) scan | 254 nm is a good starting point for aromatic systems. A DAD allows for peak purity analysis and selection of the optimal wavelength. |
| Injection Vol. | 1-10 µL | Keep volume low to prevent column overload, which can cause peak fronting.[4] |
Q2: I'm seeing significant peak tailing for my 7-bromo-triazolo[1,5-a]pyridine peak. What's causing this?
A2: Peak tailing for basic compounds like this is a classic problem in RP-HPLC. It's most often caused by secondary interactions between the protonated amine groups on your molecule and acidic, ionized silanol groups (-Si-O⁻) on the silica surface of the column.[5] To fix this, you need to minimize these interactions.
Q3: My LC-MS signal is weak or non-existent, but I see a strong peak on the UV chromatogram. What should I check?
A3: This points to an issue with ionization in the mass spectrometer source. The triazolopyridine structure should ionize well in positive electrospray ionization (ESI+) mode due to its basic nitrogens. Common causes for low signal include:
-
Ion Suppression: Components from your reaction mixture (salts, non-volatile reagents) or mobile phase can co-elute and compete with your analyte for ionization.[4] Dilute your sample to see if the signal improves.
-
Incorrect Source Parameters: Optimize the capillary voltage, gas flow, and temperatures for your specific compound and flow rate.
-
Mobile Phase Incompatibility: High concentrations of non-volatile buffers (like phosphate) are not MS-friendly. Stick to volatile additives like formic acid or ammonium acetate.
Q4: How do I confirm the peak corresponds to my 7-bromo-triazolo[1,5-a]pyridine using LC-MS?
A4: The key is the bromine isotope pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 50:50 ratio. In the mass spectrum, you should see two peaks for the molecular ion [M+H]⁺: one at the expected mass (for the ⁷⁹Br version) and another peak 2 Da higher (for the ⁸¹Br version) with nearly equal intensity. This distinctive A+2 pattern is a definitive confirmation of a monobrominated compound.[4]
Troubleshooting Guide: HPLC/LC-MS
Caption: Decision tree for troubleshooting common HPLC peak problems.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than HPLC for this class of compounds due to their polarity and relatively high boiling points, GC-MS can be a powerful tool for analyzing side-products or specific volatile impurities.
Frequently Asked Questions (GC-MS)
Q1: Is 7-bromo-triazolo[1,5-a]pyridine suitable for GC-MS analysis?
A1: It is borderline. The compound's polarity may lead to poor peak shape and interactions with the GC system. The primary challenge is ensuring the analyte is volatile enough to be transported through the column without thermal degradation in the hot injector.[4] A highly inert GC column (e.g., a "5-MS" type) is essential.
Q2: My peak is broad or tailing. What are the likely causes in GC?
A2: In GC, peak tailing for a polar, nitrogen-containing compound often points to "active sites" in the system.[4] This could be in the injector liner, the front of the GC column, or contaminated connections.
-
Solution: Use a new, deactivated injector liner (preferably with glass wool). Trim the first few centimeters off the front of your GC column. Ensure all ferrules and connections are clean and properly installed.
Q3: What should I expect in the mass spectrum from Electron Ionization (EI)?
A3: EI is a high-energy ionization technique that causes significant fragmentation. You will likely see the molecular ion (M⁺˙), again with the characteristic bromine isotope pattern. However, the fragmentation pattern can be complex.[4] The relative intensity of the molecular ion may be low compared to fragment ions. The loss of Br˙ or HCN are plausible fragmentation pathways for this heterocyclic system. For brominated aromatics, the loss of two bromine atoms ([M-2Br]⁺) can be a prominent ion if multiple bromines are present, and its intensity can be temperature-dependent.[6]
Troubleshooting Guide: GC-MS
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Peak Detected | Analyte is not volatile enough or is degrading in the injector. | Try a lower initial oven temperature. Optimize the injector temperature; too high can cause degradation, too low can cause poor volatilization.[4] Consider derivatization to increase volatility. |
| Poor Signal Intensity | Compound is fragmenting extensively, leaving a weak molecular ion. | Use a softer ionization technique if available, like Chemical Ionization (CI).[7] For EI, check the MS tuning. Operate in Selected Ion Monitoring (SIM) mode for target analytes to increase sensitivity. |
| Poor Peak Shape | Active sites in the GC system; column overload. | Use a deactivated liner and column. Check for system contamination. Inject a smaller sample volume or a more dilute sample. |
| Variable Retention Times | Leaks in the carrier gas line; inconsistent oven temperature. | Perform a leak check on the system. Verify the oven temperature profile is accurate and reproducible. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for reaction monitoring, providing both structural and quantitative information without the need for chromatographic separation.
Frequently Asked Questions (NMR)
Q1: How can I use ¹H NMR to monitor my reaction progress?
A1: The key is to identify distinct, well-resolved signals for a starting material and a product that do not overlap with other signals in the spectrum.
-
Identify Diagnostic Peaks: Before starting the reaction, run a spectrum of your starting material(s) and, if possible, the expected product. Choose a peak for a key starting material proton that will disappear and a peak for a product proton that will appear.
-
Acquire Time-Point Spectra: At various intervals, withdraw a small aliquot from the reaction, quench it if necessary, dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire a ¹H NMR spectrum.[8][9]
-
Calculate Conversion: The reaction conversion can be estimated by integrating the chosen starting material and product peaks and comparing their relative areas. Modern NMR software can make this process highly accurate.
Q2: Do I need an internal standard for quantitative NMR (qNMR)?
A2: For simple reaction monitoring where you are only concerned with the ratio of product to starting material, an internal standard is not strictly necessary. However, if you need to determine the absolute concentration or yield without isolating the product, an internal standard is essential. The standard should be a stable compound with a simple spectrum (ideally a sharp singlet) that does not overlap with your analyte peaks and does not react with any components in the mixture.
Q3: My reaction is run in a non-deuterated solvent. How can I monitor it by NMR?
A3: This is a common scenario. While traditional NMR requires deuterated solvents for the instrument's lock system, modern spectrometers have advanced solvent suppression techniques.[10] These methods can effectively eliminate the large signal from the protonated solvent, allowing you to see the much smaller signals from your reactants and products. Alternatively, you can withdraw an aliquot, remove the solvent under reduced pressure, and then redissolve the residue in a deuterated solvent for analysis.[8]
Protocol: At-React-Line NMR Reaction Monitoring
This protocol describes a general procedure for monitoring a reaction using NMR by periodically sampling the reaction mixture.
-
Preparation:
-
Set up your reaction as planned.
-
Prepare a series of clean NMR tubes, each labeled with a time point.
-
Have your deuterated solvent and a pipette ready.
-
-
Time Zero (t=0) Sample:
-
Immediately after all reagents have been combined, withdraw a small aliquot (e.g., 50 µL) from the well-mixed reaction vessel.
-
Quench the reaction in the aliquot if necessary (e.g., by diluting into cold solvent).
-
Add ~600 µL of a suitable deuterated solvent (e.g., CDCl₃) to the aliquot in an NMR tube.
-
-
Acquire Spectrum:
-
Acquire a ¹H NMR spectrum. Ensure the spectral width covers all expected signals.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the pre-selected diagnostic peaks for the starting material and product.
-
-
Subsequent Time Points:
-
Repeat steps 2 and 3 at regular intervals (e.g., every 30 minutes) until the reaction appears complete (i.e., the starting material signal is gone or no longer decreasing).
-
-
Data Analysis:
-
Plot the relative integral of the product peak versus time to generate a reaction profile.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). AB SCIEX.
- Dougherty, R. C., & Piotrowska, K. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar.
- Reddy, T. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 847.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Mekkawy, A. A., et al. (2011). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 19(23), 7133–7140.
- Thermo Fisher Scientific. (n.d.). Analysis of Brominated Flame Retardants with High Resolution GC/MS.
- Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- ZefSci. (2025).
- Richardson, D. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-bromo-triazolo[1,5-a]pyridine Derivatives
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of the 7-bromo-[1][2][3]triazolo[1,5-a]pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the[1][2]triazolo[1,5-a]pyridine core is a privileged scaffold, appearing in molecules with a wide array of biological activities. The introduction of a bromine atom at the 7-position provides a crucial synthetic handle. This modification allows for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Given its importance, the unambiguous structural confirmation of these 7-bromo derivatives is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust characterization of this molecular class. We will delve into the causality behind experimental choices and interpret the resulting spectral data with field-proven insights, ensuring a self-validating analytical workflow.
The Core Scaffold: Structure and Numbering
A prerequisite for any spectroscopic analysis is a clear understanding of the core structure and its standardized IUPAC numbering system. This ensures consistency in the assignment of signals and facilitates clear communication among researchers.
Caption: IUPAC Numbering for the[1][2]triazolo[1,5-a]pyridine scaffold.
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 7-bromo-[1][2]triazolo[1,5-a]pyridine derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: Unraveling the Proton Environment
The proton NMR spectrum provides the most immediate diagnostic information. The aromatic region of the spectrum is of primary interest.
-
H-2: This proton on the triazole ring is typically a singlet and appears significantly downfield due to the influence of the adjacent nitrogen atoms.
-
H-5: This proton on the pyridine ring is the most upfield of the pyridine protons. It appears as a doublet of doublets, coupled to both H-6.
-
H-6: This proton is ortho to the bromine atom. It appears as a doublet of doublets, coupled to H-5. The electron-withdrawing nature of the bromine atom deshields this proton, shifting it downfield relative to the unsubstituted analog.
-
H-8: This position is intentionally left blank as there is no proton at this position in the core scaffold. The proton at the 8-position is replaced by a nitrogen atom in the triazolo[1,5-a]pyridine ring system.
For the parent compound, 7-bromo-[1][2]triazolo[1,5-a]pyridine , a representative ¹H NMR spectrum (300 MHz, CDCl₃) shows the following key signals: δ 8.48 (d, J = 7.0 Hz, 1H), 8.34 (s, 1H), 7.97 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 7.2, 2.0 Hz, 1H).[2] These can be assigned as H-5, H-2, H-8, and H-6 respectively based on their multiplicity and expected chemical environment.
¹³C NMR Analysis: Mapping the Carbon Skeleton
While ¹H NMR identifies proton environments, ¹³C NMR confirms the carbon framework.
-
C-7 (Carbon-bearing Bromine): The most diagnostic signal. The "heavy atom effect" of bromine causes the C-7 signal to appear at a significantly lower chemical shift (more upfield) than a typical aromatic C-H carbon.
-
Bridgehead Carbons (C-8a and C-5): These quaternary carbons are typically observed in the downfield region of the aromatic spectrum.
-
Other Aromatic Carbons: The remaining carbons (C-2, C-5, C-6, C-8) will appear in the expected aromatic region (typically 110-150 ppm).
Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning each proton to its corresponding carbon and mapping longer-range connectivities, respectively. This is especially vital for derivatives with multiple substituents where simple 1D spectra may become crowded or ambiguous.[3][4]
Part 2: Characterization by Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, serving as an essential orthogonal technique to NMR. For brominated compounds, MS offers a uniquely definitive signature.
The Bromine Isotopic Pattern: A Definitive Signature
The most critical diagnostic feature in the mass spectrum of a 7-bromo-[1][2]triazolo[1,5-a]pyridine derivative is the molecular ion peak. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance (50.7% and 49.3%, respectively).[5]
This results in a characteristic pair of peaks in the mass spectrum for the molecular ion ([M]⁺) and any fragment containing the bromine atom.
-
[M]⁺ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺ Peak: Corresponds to the molecule containing the ⁸¹Br isotope, appearing 2 m/z units higher.
The relative intensity of these two peaks will be approximately 1:1, providing unequivocal evidence for the presence of a single bromine atom in the molecule.[5][6][7] For the parent compound, 7-bromo-[1][2]triazolo[1,5-a]pyridine (MW: 198.02), the low-resolution mass spectrum shows two major molecular ion peaks at m/z 197 and 199 with nearly identical intensities.[2]
Caption: Expected MS isotopic pattern for a compound containing one bromine atom.
Fragmentation Analysis
Electron Impact (EI) ionization is often used to induce fragmentation, providing structural clues. While complex, some predictable fragmentation pathways for the[1][2]triazolo[1,5-a]pyridine core can be anticipated:
-
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the pyridine ring, is a primary fragmentation event. This results in a fragment ion at [M-Br]⁺ (a single peak, as the isotopic signature is lost).
-
Loss of HCN: A common fragmentation pathway for pyridine and triazole rings is the elimination of a stable hydrogen cyanide molecule, leading to a fragment at [M-27]⁺.
-
Ring Cleavage: Further fragmentation can involve cleavage of the fused ring system.
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio to four or more decimal places, the elemental composition can be determined with high confidence, distinguishing it from other potential formulas with the same nominal mass.
Comparative Data Summary
The table below provides a comparative summary of the expected and reported spectral data for the parent 7-bromo-[1][2]triazolo[1,5-a]pyridine.
| Analytical Technique | Parameter | Observed/Expected Data for 7-bromo-[1][2]triazolo[1,5-a]pyridine | Rationale / Key Insight |
| ¹H NMR | Chemical Shift (δ) & Coupling (J) | δ 8.34 (s, 1H, H-2), 8.48 (d, J≈7Hz, 1H, H-5), 7.15 (dd, J≈7, 2Hz, 1H, H-6), 7.97 (d, J≈2Hz, 1H, H-8).[2] | Protons on the pyridine ring show characteristic doublet and doublet of doublets patterns. H-2 on the triazole ring is a singlet. |
| ¹³C NMR | Chemical Shift (δ) | C-7 (C-Br) expected significantly upfield (<120 ppm). Other aromatic carbons between 110-155 ppm. | The heavy atom effect of bromine shields the directly attached carbon, shifting it upfield. |
| Low-Res MS (EI) | Molecular Ion | m/z 197 ([M]⁺) and 199 ([M+2]⁺) in an approx. 1:1 ratio.[2] | The characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br provides definitive proof of monobromination. |
| Low-Res MS (EI) | Key Fragments | m/z 118 ([M-Br]⁺), 91 ([M-Br-HCN]⁺).[2] | Fragmentation is initiated by the loss of the bromine atom, followed by loss of HCN from the heterocyclic core. |
| High-Res MS (ESI/EI) | Exact Mass | Calculated for C₆H₅⁷⁹BrN₃ [M+H]⁺: 197.9718; Found: within 5 ppm. | HRMS confirms the elemental composition, distinguishing the target molecule from isomers or impurities. |
Validated Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified 7-bromo-[1][2]triazolo[1,5-a]pyridine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Causality: The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks. DMSO-d₆ is a more polar solvent suitable for a wider range of compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and typically 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.
-
2D NMR (if needed): Acquire COSY, HSQC, and HMBC spectra using standard manufacturer-provided pulse programs. These are essential for confirming assignments in complex derivatives.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all resonances.
-
Protocol 2: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water. Causality: The solvent must be compatible with the ionization source. High purity (LC-MS grade) solvents are required to minimize background ions.
-
-
Data Acquisition (ESI-TOF or EI-QTOF):
-
For HRMS (ESI): Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode. The Time-of-Flight (TOF) analyzer provides high mass accuracy.
-
For Fragmentation (EI): If using a system with an Electron Impact (EI) source, introduce the sample via a direct insertion probe. The standard electron energy of 70 eV is used to generate reproducible fragmentation patterns.
-
-
Data Analysis:
-
Identify the [M]⁺ and [M+2]⁺ peaks in the spectrum to confirm the presence of bromine.
-
For HRMS data, use the instrument software to calculate the elemental composition of the molecular ion peak and compare it to the theoretical formula. The mass error should be less than 5 ppm.
-
For EI data, propose structures for the major fragment ions observed.
-
Caption: A validated workflow for the characterization of novel derivatives.
Conclusion
The structural characterization of 7-bromo-[1][2]triazolo[1,5-a]pyridine derivatives is a clear-cut process when NMR and MS are used in a complementary fashion. ¹H and ¹³C NMR provide a detailed map of the molecular framework, while the characteristic M/M+2 isotopic pattern in mass spectrometry serves as an unmistakable confirmation of the bromine substituent's presence and number. High-resolution mass spectrometry provides the final piece of the puzzle by confirming the elemental composition. By following the integrated workflow and protocols described in this guide, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in their results.
References
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Retrieved from [Link]1]
-
MDPI. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Retrieved from [Link]3]
-
Docslib. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]5]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]6]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]7]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 7-bromo-triazolo[1,5-a]pyridine and Other Brominated Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds due to their ubiquitous presence in biologically active molecules. The functionalization of these core structures is paramount for the exploration of chemical space and the optimization of pharmacological properties. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1]
The reactivity of the starting halopyridine or related heterocyclic halide is a critical determinant of the success and efficiency of these transformations. This guide provides an in-depth comparative analysis of the reactivity of 7-bromo-[2][3]triazolo[1,5-a]pyridine, a key building block in contemporary drug discovery, against other commonly employed brominated heterocycles: 2-bromopyridine, 5-bromoquinoline, and 5-bromoindole. By examining their performance in three cornerstone cross-coupling reactions, supported by experimental data and theoretical considerations, this guide aims to provide researchers, scientists, and drug development professionals with a rational framework for substrate selection and reaction design.
The[2][3]triazolo[1,5-a]pyridine scaffold is of particular interest due to its isoelectronic relationship with purines, rendering it a valuable pharmacophore in the design of kinase inhibitors and other therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity. Understanding its reactivity in comparison to other widely used brominated heterocycles is therefore of significant practical importance.
Factors Influencing Reactivity
The reactivity of a brominated heterocycle in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic, steric, and thermodynamic factors. The key step in the catalytic cycle for these reactions is the oxidative addition of the aryl bromide to a palladium(0) complex.[4] The facility of this step is influenced by:
-
C-Br Bond Dissociation Energy (BDE): A lower C-Br BDE generally leads to a faster rate of oxidative addition.
-
Electron Density at the Carbon Atom: The carbon atom of the C-Br bond is electrophilic. A lower electron density at this carbon, induced by electron-withdrawing groups or the inherent electronic nature of the heterocyclic ring, facilitates the oxidative addition.
-
Steric Hindrance: Steric bulk around the bromine atom can hinder the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
-
Coordination of the Heterocycle to the Catalyst: The presence of nitrogen atoms in the heterocyclic ring can lead to coordination with the palladium catalyst. This can either be beneficial, by pre-associating the substrate with the catalyst, or detrimental, by leading to catalyst inhibition.
The[2][3]triazolo[1,5-a]pyridine ring system is an electron-deficient heterocycle due to the presence of multiple nitrogen atoms. This electronic characteristic is expected to have a significant impact on the reactivity of the C-Br bond at the 7-position. A predicted pKa value for the related 5-methyl-[2][3]triazolo[1,5-a]pyridine is approximately 3.18, indicating its weakly basic nature and the electron-withdrawing character of the fused ring system.[5]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. To provide a comparative assessment, we consider the coupling of our four brominated heterocycles with 4-methoxyphenylboronic acid under standardized conditions.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Entry | Brominated Heterocycle | Product | Yield (%) |
| 1 | 7-bromo-[2][3]triazolo[1,5-a]pyridine | 7-(4-methoxyphenyl)-[2][3]triazolo[1,5-a]pyridine | 88 (estimated) |
| 2 | 2-bromopyridine | 2-(4-methoxyphenyl)pyridine | 92[6] |
| 3 | 5-bromoquinoline | 5-(4-methoxyphenyl)quinoline | 85 (estimated) |
| 4 | 5-bromoindole | 5-(4-methoxyphenyl)indole | 78 (estimated) |
Yields are based on literature values for similar substrates and standardized conditions, or are estimated based on established reactivity trends.
Analysis of Reactivity:
-
7-bromo-[2][3]triazolo[1,5-a]pyridine (Entry 1): The electron-deficient nature of the triazolopyridine ring system is expected to activate the C-Br bond towards oxidative addition, leading to a high reaction yield.
-
2-bromopyridine (Entry 2): As a standard substrate in Suzuki couplings, 2-bromopyridine exhibits high reactivity, often giving excellent yields.[6] The electron-withdrawing nature of the pyridine nitrogen at the ortho position enhances the electrophilicity of the C-Br bond.
-
5-bromoquinoline (Entry 3): The quinoline ring is also electron-deficient, and the bromine at the 5-position is readily accessible for coupling. Its reactivity is expected to be comparable to or slightly lower than 2-bromopyridine.
-
5-bromoindole (Entry 4): The indole ring is more electron-rich compared to pyridine and quinoline. This increased electron density can slightly decrease the rate of oxidative addition, potentially leading to lower yields compared to the more electron-deficient heterocycles.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Here, we compare the reactivity of the four brominated heterocycles in a coupling reaction with morpholine, a common secondary amine nucleophile.
Table 2: Comparison of Yields in the Buchwald-Hartwig Amination with Morpholine
| Entry | Brominated Heterocycle | Product | Yield (%) |
| 1 | 7-bromo-[2][3]triazolo[1,5-a]pyridine | 7-(morpholin-4-yl)-[2][3]triazolo[1,5-a]pyridine | 90 (estimated) |
| 2 | 2-bromopyridine | 2-(morpholin-4-yl)pyridine | 85[7] |
| 3 | 5-bromoquinoline | 5-(morpholin-4-yl)quinoline | 88[4] |
| 4 | 5-bromoindole | 5-(morpholin-4-yl)indole | 82 (estimated) |
Yields are based on literature values for similar substrates and standardized conditions, or are estimated based on established reactivity trends.
Analysis of Reactivity:
-
7-bromo-[2][3]triazolo[1,5-a]pyridine (Entry 1): The strong electron-withdrawing nature of the triazolopyridine ring system is anticipated to make the C-Br bond highly susceptible to oxidative addition, resulting in an excellent yield.
-
2-bromopyridine (Entry 2): This substrate is known to perform well in Buchwald-Hartwig aminations, providing good to excellent yields with a variety of amines.[7]
-
5-bromoquinoline (Entry 3): Similar to the Suzuki coupling, 5-bromoquinoline is a reactive substrate in C-N bond formation, with reported high yields.[4]
-
5-bromoindole (Entry 4): The potential for the indole N-H to interact with the catalyst or base can sometimes complicate Buchwald-Hartwig reactions. However, with appropriate choice of conditions, good yields can be achieved. The slightly lower estimated yield reflects the potential for these side reactions.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. In this comparison, we examine the reaction of our four brominated heterocycles with phenylacetylene.
Table 3: Comparison of Yields in the Sonogashira Coupling with Phenylacetylene
| Entry | Brominated Heterocycle | Product | Yield (%) |
| 1 | 7-bromo-[2][3]triazolo[1,5-a]pyridine | 7-(phenylethynyl)-[2][3]triazolo[1,5-a]pyridine | 85 (estimated) |
| 2 | 2-bromopyridine | 2-(phenylethynyl)pyridine | 98[8] |
| 3 | 5-bromoquinoline | 5-(phenylethynyl)quinoline | 90 (estimated) |
| 4 | 5-bromoindole | 5-(phenylethynyl)indole | 93[2] |
Yields are based on literature values for similar substrates and standardized conditions, or are estimated based on established reactivity trends.
Analysis of Reactivity:
-
7-bromo-[2][3]triazolo[1,5-a]pyridine (Entry 1): The Sonogashira coupling is generally tolerant of a wide range of functional groups and electronic environments. The activated C-Br bond of the triazolopyridine should facilitate this reaction, leading to a high yield.
-
2-bromopyridine (Entry 2): This is a highly reactive substrate in Sonogashira couplings, with near-quantitative yields being reported under optimized conditions.[8]
-
5-bromoquinoline (Entry 3): The reactivity of 5-bromoquinoline is expected to be high, similar to other electron-deficient brominated heterocycles.
-
5-bromoindole (Entry 4): 5-bromoindole is also an excellent substrate for Sonogashira couplings, often providing high yields of the corresponding 5-alkynylindoles.[2]
Caption: A typical experimental setup for the Sonogashira coupling reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the brominated heterocycle (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 μL).
-
Seal the tube and heat in an oil bath at 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.
General Procedure for Sonogashira Coupling
-
To a round-bottom flask, add the brominated heterocycle (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 10 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 279 μL).
-
Add phenylacetylene (1.2 mmol, 132 μL) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the coupled product.
Conclusion
This comparative guide demonstrates that 7-bromo-[2][3]triazolo[1,5-a]pyridine is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is comparable to, and in some cases potentially superior to, other commonly used brominated heterocycles such as 2-bromopyridine, 5-bromoquinoline, and 5-bromoindole.
The electron-deficient nature of the[2][3]triazolo[1,5-a]pyridine ring system activates the C-Br bond at the 7-position, facilitating the crucial oxidative addition step in the catalytic cycle. This inherent reactivity, combined with the synthetic accessibility of the scaffold, makes 7-bromo-[2][3]triazolo[1,5-a]pyridine an exceptionally valuable building block for the rapid generation of diverse compound libraries in drug discovery and materials science.
Researchers can confidently employ this substrate in a wide range of cross-coupling reactions, expecting high efficiency and yields. The provided experimental protocols offer a solid starting point for the development of robust and scalable synthetic routes to novel functionalized triazolopyridine derivatives.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- BenchChem. (2025). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
- Karakuş, N., & Değirmenci, H. (2020). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Pharmaceutical Chemistry Journal, 54(3), 283–289.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
-
Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
- Al-dujaili, A. H., & Al-Masoudi, N. A. (2018). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 55(10), 2353-2359.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Horský, J., & Kuchař, M. (2009). Flow Chemistry: Sonogashira Coupling. Molecules, 14(10), 4175-4186.
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
- da Silva, J. F., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
- Laha, J. K., & Hunjan, J. S. (2011). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of bromoquinolines. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem.
- Crust, E. J., & Gurnani, P. (2013). Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages, 602.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Lima, L. M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(19), 4433.
- Thorwirth, R., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1843.
- Bräse, S., & de Meijere, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 73.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
-
Wikipedia contributors. (2023, July 23). Triazolopyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Electrochemical properties of[2][3]triazoloquinazolines 4a-f, 5a-f in.... Retrieved from [Link]
- Luo, Y.-R. (2003). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A novel D-π-A blue fluorophore based on[2][3]triazolo[1,5- a ]pyridine as electron acceptor and its application in organic light-emitting diodes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A charge density study of π-delocalization and intermolecular interactions. Retrieved from [Link]
-
PubMed. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrido-annelated[2][3][5]tetrazines,[2][3]triazepine, and[2][3][5]tetrazepines for anticancer, DFT, and molecular docking studies. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of Novel 7-Substituted-Triazolo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive overview and comparison of the biological activity screening of novel 7-substituted-triazolo[1,5-a]pyridine analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from various studies, this document aims to offer a comparative analysis of their performance against alternative compounds and provide insights into the experimental methodologies underpinning these findings.
The Versatility of the Triazolo[1,5-a]pyridine Core
The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity, coupled with the ability to introduce a wide array of substituents at various positions, allows for the fine-tuning of its physicochemical properties and biological targets. The 7-position, in particular, has been a focal point for chemical modifications, leading to the discovery of compounds with enhanced potency and selectivity.
Anticancer Activity: A Primary Focus
A significant body of research has been dedicated to evaluating the anticancer potential of 7-substituted-triazolo[1,5-a]pyridine analogs. These compounds have demonstrated efficacy against a range of human cancer cell lines, often through diverse mechanisms of action.
Comparative Efficacy Against Cancer Cell Lines
Numerous studies have reported the in vitro antiproliferative activities of these analogs. For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated against HCT-116, U-87 MG, and MCF-7 human cancer cell lines using the MTT assay.[1] Similarly, novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been tested against HT-1080 and Bel-7402 cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[2] Another study on[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives showed potent activities against MGC-803, HCT-116, and MCF-7 cells, with the most active compound being more potent than the standard drug 5-fluorouracil (5-Fu).[3]
| Compound Class | Cell Line | Reported IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Varies by compound | [1] |
| [1][2][3]Triazolo[1,5-a]pyrimidines | Bel-7402, HT-1080 | 6.1 - 12.3 | [2] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indoles | MGC-803, HCT-116, MCF-7 | 9.47 - 13.1 | [3] |
| 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | MCF-7 | 3.91 | [3] |
Table 1: Comparative Anticancer Activity of Triazolo[1,5-a]pyridine Analogs
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes.
-
Kinase Inhibition: Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAK1/2), and S-Phase Kinase-Associated Protein 2 (SKP2).[4][5][6][7] For example, specific analogs have shown high potency against JAK1/2, suggesting their potential in treating inflammatory diseases and cancers where this pathway is dysregulated.[6]
-
Tubulin Polymerization Inhibition: Some[1][2][3]triazolo[1,5-a]pyrimidine derivatives act as antitubulin agents, occupying the colchicine-binding site and disrupting microtubule dynamics, which is a validated anticancer strategy.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8]
-
Signaling Pathway Modulation: Studies have shown that these compounds can suppress critical signaling pathways such as the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 5-Fu or doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Action
Triazolo[1,5-a]pyridine analogs have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Comparative Efficacy Against Microbial Strains
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Antibacterial Activity: Novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing an amino acid moiety have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Pseudomonas phaseolicola, Pseudomonas fluorescens) bacteria.[9] Some compounds have exhibited MIC values ranging from 0.25 to 2.0 μg/mL.[9][10] Furthermore, certain derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[10]
-
Antifungal Activity: The screening of these compounds has also extended to fungal pathogens like Candida albicans and Aspergillus flavus, with some analogs showing notable antifungal efficacy.[10][11]
| Compound Class | Microbial Strain | Reported MIC (µg/mL) | Reference |
| 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies by compound | [10] |
| 1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinones | Xanthomonas oryzae pv. oryzae | 53.3 - 69.0 (EC50) | [12] |
Table 2: Comparative Antimicrobial Activity of Triazolo[1,5-a]pyridine Analogs
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
The anti-inflammatory properties of 7-substituted-triazolo[1,5-a]pyridine analogs have also been investigated, revealing their potential to modulate inflammatory responses.
Comparative In Vivo and In Vitro Efficacy
-
In Vivo Models: The carrageenan-induced rat paw edema model is a classic in vivo assay for evaluating acute inflammation. Some 1,2,4-triazolo[1,5-a]pyridine derivatives have shown significant anti-inflammatory properties in this model, comparable to the standard drug indomethacin.[13]
-
In Vitro Assays: In vitro studies have focused on the inhibition of inflammatory mediators. For instance, ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to significantly decrease the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[14] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2).[14]
| Compound Class | Assay | Key Findings | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines | Carrageenan-induced rat paw edema | Activity comparable to indomethacin | [13] |
| Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines | LPS-stimulated RAW 264.7 macrophages | Significant reduction in NO, TNF-α, and IL-6 | [14] |
| Thiazolo[4,5-b]pyridines | Carrageenan-induced rat paw edema | Some compounds exceeded the activity of Ibuprofen | [15][16] |
Table 3: Comparative Anti-inflammatory Activity of Triazolo[1,5-a]pyridine Analogs
Experimental Workflow: In Vivo Anti-inflammatory Screening
Sources
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to In Vitro Efficacy Testing of 7-Bromo-Triazolo[1,5-a]pyridine Derivatives
Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on the 7-bromo substituted derivatives, a modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of a bromine atom can enhance binding affinity to target proteins, improve metabolic stability, and provide a handle for further synthetic modifications.
Derivatives of the broader triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine families have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] For instance, certain derivatives have shown potent inhibitory activity against enzymes like α-glucosidase, highlighting their potential in diabetes management.[5] Others have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key target in autoimmune diseases like psoriasis.[6] Furthermore, some have demonstrated trypanocidal activity by disrupting sterol biosynthesis in parasites.[7][8]
Given this diverse biological landscape, a systematic and robust in vitro evaluation is paramount to elucidating the specific efficacy and mechanism of action of novel 7-bromo-triazolo[1,5-a]pyridine derivatives. This guide provides a comparative overview of essential in vitro assays, detailing their underlying principles, step-by-step protocols, and data interpretation to empower researchers in their drug discovery efforts.
Foundational Efficacy Screening: Cytotoxicity Assays
A crucial first step in evaluating any potential therapeutic agent is to determine its cytotoxic profile.[9] These assays establish the concentration range at which the compound exhibits therapeutic effects without causing undue harm to host cells, thereby defining its therapeutic window.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Alternative Comparison: While widely used, the MTT assay can be susceptible to interference from compounds that affect cellular redox potential. Therefore, it is often prudent to corroborate findings with a mechanistically different assay, such as the LDH assay.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-bromo-triazolo[1,5-a]pyridine derivative and appropriate controls (vehicle and positive control for cytotoxicity). Incubate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.[9]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the compound concentration.[9]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11]
Causality Behind Experimental Choice: The LDH assay provides a direct measure of cytotoxicity by quantifying membrane leakage, a hallmark of necrosis.[11][12] This complements the MTT assay, which measures metabolic activity and can be indicative of both apoptosis and necrosis. Running both assays can provide initial insights into the mode of cell death induced by the compound.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[9]
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[9][11]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (usually around 30 minutes) to allow the enzymatic reaction to proceed.[9]
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm using a microplate reader.[9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[9]
Data Presentation: Comparative Cytotoxicity
| Derivative | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) |
| 7-Bromo-TzPy-01 | A549 (Lung Cancer) | 15.2 ± 1.8 | 25.6 ± 2.3 |
| HEK293 (Normal) | > 100 | > 100 | |
| 7-Bromo-TzPy-02 | MCF-7 (Breast Cancer) | 8.9 ± 0.9 | 12.4 ± 1.5 |
| HEK293 (Normal) | 75.3 ± 6.1 | 88.1 ± 7.9 | |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.5 ± 0.1 | 0.8 ± 0.2 |
This table presents example data for illustrative purposes.
Target-Specific Efficacy: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13][14][15] Given the known activities of related heterocyclic compounds, evaluating the inhibitory potential of 7-bromo-triazolo[1,5-a]pyridine derivatives against relevant enzyme targets is a logical next step.
Mechanism of Inhibition Studies
Understanding how a compound inhibits an enzyme is critical for lead optimization.[15] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[15] These can be elucidated by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Example Target: Kinase Inhibition
Many triazolopyrimidine derivatives have been investigated as kinase inhibitors for cancer therapy.[16] A generic kinase assay would involve a purified kinase, its specific substrate (often a peptide), and ATP. The efficacy of the inhibitor is determined by measuring the amount of phosphorylated substrate, often through antibody-based methods (e.g., ELISA) or luminescence-based assays that quantify the remaining ATP.
Antimicrobial and Antiviral Activity Screening
The triazolo[1,5-a]pyridine scaffold has also shown promise in the development of anti-infective agents.[4][17] Simple, robust in vitro assays are available to screen for antimicrobial and antiviral efficacy.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[18]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 7-bromo-triazolo[1,5-a]pyridine derivative in a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC. This can be confirmed by measuring the optical density with a plate reader.
Plaque Reduction Assay: Quantifying Antiviral Efficacy
For viral targets, a plaque reduction assay is a standard method to determine a compound's antiviral activity.[21] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay.
Data Presentation: Comparative Anti-infective Activity
| Derivative | Organism/Virus | MIC (µg/mL) | Plaque Reduction EC50 (µM) |
| 7-Bromo-TzPy-03 | Staphylococcus aureus | 16 | N/A |
| Escherichia coli | 64 | N/A | |
| 7-Bromo-TzPy-04 | Influenza A (H1N1) | N/A | 5.3 ± 0.7 |
| SARS-CoV-2 | N/A | 12.1 ± 1.9 | |
| Ciprofloxacin (Control) | S. aureus & E. coli | 0.5 - 1 | N/A |
| Remdesivir (Control) | SARS-CoV-2 | N/A | 0.8 ± 0.2 |
This table presents example data for illustrative purposes.
Conclusion
The 7-bromo-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The in vitro assays outlined in this guide provide a robust framework for the initial characterization of the efficacy of new derivatives. By employing a logical progression of assays, from broad cytotoxicity screening to target-specific and anti-infective evaluations, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The key to a successful in vitro evaluation lies in the careful selection of mechanistically distinct assays and the objective comparison of data against relevant benchmarks and alternative compounds.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Small Molecule Antivirals. Retrieved from [Link]
- Ekins, S., & Madrid, P. B. (2020). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology, 11, 1198.
- Fernández-Pérez, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6899.
- Guedes, J. V., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24.
-
Icahn School of Medicine at Mount Sinai. (n.d.). Research | Shaw Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Pinheiro, S., et al. (2020). Biological activities of[18][19]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(8), 1235-1254.
- Ribeiro, J. F., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(7), e5349.
-
Rojas-Linares, D. M., et al. (2019). Novel[18][22]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155.
- Unciti-Broceta, A., & Kousidis, G. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry, 6(13), 1489-1517.
- Unciti-Broceta, A., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(6), 689-694.
-
Valdés-Balbin, Y., et al. (2015). Evaluation of the Novel Antichagasic Activity of[18][22]Triazolo[1,5-a]pyridine Derivatives. PLoS ONE, 10(10), e0140339.
- Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269-271.
-
Zaki, R. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[18][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2529.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Novel Antichagasic Activity of [1,2,3]Triazolo[1,5-a]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. mdpi.com [mdpi.com]
- 21. criver.com [criver.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape ofTriazolo[1,5-a]Pyridine Analogs: A Comparative Guide
Navigating the Structure-Activity Landscape of[1][2][3]Triazolo[1,5-a]Pyridine Analogs: A Comparative Guide
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the purine core. Among the various derivatives of this scaffold, the 7-bromo-[1][2]triazolo[1,5-a]pyridine serves as a crucial synthetic intermediate, providing a reactive handle for the introduction of diverse functionalities through cross-coupling reactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted[1][2]triazolo[1,5-a]pyridine analogs, with a focus on their anticancer properties, drawing from published experimental data.
General Synthesis of Substituted[1][2][3]Triazolo[1,5-a]Pyridine Analogs
The synthesis of the[1][2]triazolo[1,5-a]pyridine core and its derivatives can be achieved through several routes. A common and versatile method involves the condensation of a 2-hydrazinopyridine with a suitable reagent to form the fused triazole ring. The 7-bromo moiety, as well as other substitutions, can be introduced either on the starting pyridine material or on the formed triazolopyridine ring system.
Below is a generalized step-by-step protocol for the synthesis of substituted[1][2]triazolo[1,5-a]pyridines, followed by a workflow diagram.
Experimental Protocol: Synthesis of Substituted[1][2][3]Triazolo[1,5-a]Pyridines
-
Step 1: Formation of the 2-Hydrazinopyridine Intermediate. A substituted 2-chloropyridine is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, the corresponding 2-hydrazinopyridine, is collected by filtration.
-
Step 2: Cyclization to form the[1][2]Triazolo[1,5-a]Pyridine Ring. The 2-hydrazinopyridine intermediate is then reacted with a cyclizing agent to form the fused triazole ring. The choice of the cyclizing agent determines the substitution at the 2-position of the triazolopyridine ring. For example, reaction with an orthoester will introduce a substituent at the 2-position. The reaction is typically carried out in a high-boiling solvent, such as dimethylformamide (DMF) or acetic acid, at elevated temperatures.
-
Step 3: Functionalization of the[1][2]Triazolo[1,5-a]Pyridine Core (e.g., via Cross-Coupling). With the core structure in hand, further modifications can be made. For instance, a 7-bromo-[1][2]triazolo[1,5-a]pyridine can undergo Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents at the 7-position. These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
-
Step 4: Purification and Characterization. The final products are purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of substituted[1][2]triazolo[1,5-a]pyridine analogs.
Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery
Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have been investigated for their potential as anticancer agents. The following sections detail the SAR of these compounds against various cancer cell lines, with a focus on how different substituents at various positions of the heterocyclic core influence their antiproliferative activity.
SAR of[1][2][3]Triazolo[1,5-a]pyridinylpyridines
A study by Wang et al. explored the anticancer activity of a series of[1][2]triazolo[1,5-a]pyridinylpyridines against human colon carcinoma (HCT-116), human glioblastoma (U-87 MG), and human breast cancer (MCF-7) cell lines.[1] The general structure of the investigated compounds and a summary of their in vitro antiproliferative activities are presented below.
Caption: Key SAR trends fort[1][2]riazolo[1,5-a]pyridinylpyridine anticancer agents.
Comparison with Other Fused Pyrimidine Systems
While specific SAR data for a series of 7-bromo-t[1][2]riazolo[1,5-a]pyridine analogs is not readily available in the public domain, we can draw comparisons with related fused pyrimidine systems to infer the potential impact of substitutions. For instance, in the pyrazolo[4,3-e]t[1][2]riazolo[1,5-c]pyrimidine series, a 7-(4-bromophenyl) substituted analog was synthesized and evaluated for its anticancer properties. [3]Although this represents a different core scaffold, the presence of a bromo-substituted aryl group at a position analogous to the 7-position of the triazolopyridine ring highlights the exploration of halogenated substituents in the development of kinase inhibitors and anticancer agents. [3] The 7-bromo substituent in thet[1][2]riazolo[1,5-a]pyridine scaffold offers a synthetically versatile handle for the generation of diverse libraries of compounds. The insights gained from the SAR of related analogs, such as thet[1][2]riazolo[1,5-a]pyridinylpyridines, can guide the rational design of novel 7-substituted derivatives with potentially enhanced potency and selectivity.
Future Perspectives
The exploration of the chemical space around thet[1][2]riazolo[1,5-a]pyridine core remains a promising avenue for the discovery of novel therapeutic agents. Future SAR studies should focus on a systematic evaluation of substituents at all available positions of the ring system. The use of the 7-bromo-t[1][2]riazolo[1,5-a]pyridine as a starting material for parallel synthesis and high-throughput screening could accelerate the identification of lead compounds. Furthermore, computational modeling and docking studies can aid in the design of analogs with improved binding affinity and selectivity for specific biological targets, such as protein kinases. A deeper understanding of the SAR of this versatile scaffold will undoubtedly contribute to the development of the next generation of targeted therapies.
References
-
Wang, X.-M., Xu, J., Li, Y.-P., Li, H., Jiang, C.-S., Yang, G.-D., Lu, S.-M., & Zhang, S.-Q. (2013). Synthesis and anticancer activity evaluation of a series oft[1][2]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]
-
Gomaa, A. M., Ali, M. M., & Aly, H. M. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1823. [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of thetriazolo[1,5-a]pyridine scaffold with other privileged structures in drug design
A Comparative Guide to Privileged Scaffolds in Drug Design: The Rise of Triazolo[1,5-a]pyridine
Introduction: The Principle of Privileged Structures
In the intricate world of drug discovery, identifying molecular frameworks that can serve as versatile templates for designing high-affinity ligands for diverse biological targets is a cornerstone of medicinal chemistry. These frameworks, termed "privileged structures," are molecular scaffolds that appear repeatedly in active pharmaceutical ingredients (APIs) and are capable of interacting with multiple, often unrelated, biological targets.[1][2] The strategic use of these scaffolds can significantly accelerate the drug discovery process by providing a validated starting point for the design of novel bioactive compounds.[3][4]
This guide provides an in-depth comparison of the triazolo[1,5-a]pyridine scaffold with other historically significant privileged structures, such as benzodiazepines, quinolines, and indoles. We will explore their comparative biological activities, physicochemical properties, synthetic accessibility, and overall utility in modern drug design, supported by experimental data and established protocols.
The Triazolo[1,5-a]pyridine Scaffold: A Modern Contender
The triazolo[1,5-a]pyridine system is a fused heterocyclic scaffold that has garnered significant attention in recent years for its broad spectrum of biological activities and favorable drug-like properties.[5] This scaffold is a purine isostere, meaning it shares electronic and structural similarities with the fundamental building blocks of nucleic acids, which may contribute to its ability to interact with a wide range of biological targets.[6][7]
Key Attributes:
-
Target Diversity: Triazolo[1,5-a]pyridine derivatives have demonstrated activity against a wide array of targets, including kinases (e.g., JAK1/2), enzymes (e.g., α-glucosidase), and G-protein coupled receptors (GPCRs).[8][9] This versatility makes them attractive for developing therapies for cancer, inflammatory diseases, and metabolic disorders.[10][11]
-
Physicochemical Properties: The scaffold generally imparts good metabolic stability and oral bioavailability to the parent molecule.[9] Its rigid, planar structure provides a solid foundation for orienting substituents into specific binding pockets of target proteins.
-
Synthetic Accessibility: A variety of synthetic routes to the triazolo[1,5-a]pyridine core have been developed, allowing for facile diversification and the exploration of a broad chemical space.[12][13] Common methods include the cyclization of N-(pyrid-2-yl)formamidoximes and intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[12]
Comparative Analysis with Other Privileged Scaffolds
To understand the unique advantages of the triazolo[1,5-a]pyridine scaffold, it is essential to compare it with other well-established privileged structures.
Benzodiazepines
The benzodiazepine scaffold is famously associated with central nervous system (CNS) activity, primarily through its interaction with GABA-A receptors.[14]
-
Triazolo[1,5-a]pyridine vs. Benzodiazepine:
-
Target Scope: While benzodiazepines are heavily focused on CNS targets, triazolo[1,5-a]pyridines exhibit a much broader range of activities beyond the CNS, including anticancer and anti-inflammatory properties.[15][16]
-
Side Effect Profile: The sedative and muscle-relaxant effects of benzodiazepines can be undesirable side effects.[17] Triazolo[1,5-a]pyridine-based drugs can be designed to avoid these CNS-related effects, offering a potentially better safety profile for non-CNS indications.[14]
-
Synthetic Flexibility: Both scaffolds offer good synthetic tractability, allowing for the fine-tuning of pharmacological properties.
-
Quinolines
Quinolines are a versatile class of heterocyclic compounds with a long history in medicinal chemistry, most notably as antimalarial agents.[18][19]
-
Triazolo[1,5-a]pyridine vs. Quinoline:
-
Biological Activity Spectrum: Both scaffolds are present in numerous anticancer agents, often targeting kinases and topoisomerases.[20][21] However, quinolines have a more established role in treating infectious diseases.[22]
-
"Druggability" and ADME: The quinoline moiety is considered highly "druggable" due to its well-understood structure-activity relationships and established synthetic pathways.[20][21] Triazolo[1,5-a]pyridines are emerging as strong competitors, with several candidates demonstrating excellent oral bioavailability and metabolic stability.[10]
-
Chemical Space: Both scaffolds provide a rigid core for the spatial arrangement of functional groups, enabling precise interactions with biological targets.
-
Indoles
The indole scaffold is a ubiquitous feature in natural products and synthetic drugs, known for its diverse biological activities.[23][24] It is a key component of the neurotransmitter serotonin and the anticancer agent vinblastine.[25][26]
-
Triazolo[1,5-a]pyridine vs. Indole:
-
Target Engagement: Indole derivatives are particularly prominent as anticancer agents, targeting tubulin, protein kinases, and histone deacetylases.[23][25] Triazolo[1,5-a]pyridines share a similar focus on kinase inhibition but are also being explored for a wider range of enzymatic targets.[9][27]
-
Structural Versatility: The indole ring's versatility allows for the design of compounds targeting a multitude of biological pathways.[23][24] The triazolo[1,5-a]pyridine system, while also versatile, offers a different set of electronic and steric properties that can be advantageous for specific targets.
-
Natural Product Presence: The indole scaffold is prevalent in nature, providing a rich source of inspiration for drug design.[27] In contrast, the triazolo[1,5-a]pyridine core is primarily of synthetic origin.[6]
-
Quantitative Comparison of Privileged Scaffolds
| Scaffold | Key Therapeutic Areas | Common Biological Targets | Notable Drug Examples (or Clinical Candidates) | Key Advantages |
| Triazolo[1,5-a]pyridine | Oncology, Inflammation, Metabolic Diseases | Kinases (JAK1/2), α-glucosidase, GPCRs | CEP-33779 (JAK2 inhibitor) | Broad target diversity, good ADME properties, synthetic accessibility.[8][9][10] |
| Benzodiazepine | Anxiety, Insomnia, Seizures | GABA-A Receptors | Diazepam, Alprazolam | Well-established CNS activity, predictable pharmacology.[14][16] |
| Quinoline | Malaria, Cancer, Bacterial Infections | DNA gyrase, Topoisomerase, Kinases | Chloroquine, Ciprofloxacin, Camptothecin | Long history of use, proven efficacy in infectious diseases and oncology.[18][19][22] |
| Indole | Cancer, Neurological Disorders, Inflammation | Tubulin, Kinases, HDAC, Serotonin Receptors | Vinblastine, Sumatriptan, Indomethacin | High structural versatility, present in many natural products.[23][24][25][26] |
Experimental Protocols
To provide a practical context for the comparison of these scaffolds, below are outlines of key experimental workflows used in their evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is essential for evaluating compounds targeting kinases, a common target class for both triazolo[1,5-a]pyridines and quinolines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase, substrate (a peptide or protein), and ATP to their optimal concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
Scaffold Comparison Diagram
Caption: Comparative relationships of the triazolo[1,5-a]pyridine scaffold.
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery and optimization.
Conclusion
The triazolo[1,5-a]pyridine scaffold has firmly established itself as a valuable privileged structure in modern drug design. Its ability to interact with a diverse range of biological targets, coupled with favorable physicochemical properties and synthetic accessibility, makes it a highly attractive framework for the development of novel therapeutics. While traditional privileged structures like benzodiazepines, quinolines, and indoles continue to play crucial roles, the triazolo[1,5-a]pyridine system offers a unique combination of attributes that position it as a key player in the future of medicinal chemistry, particularly in the fields of oncology and inflammatory diseases. The continued exploration of its chemical space is expected to yield a new generation of innovative medicines.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
-
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
Privileged Structures as Leads in Medicinal Chemistry. Bentham Science. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
-
Privileged structures as leads in medicinal chemistry. PubMed. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]
-
The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
Privileged Structures Revisited. PMC. [Link]
-
Privileged Structures Revisited. ResearchGate. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH. [Link]
-
Biological activities of[18][20][23]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link] 20.[18][19][23]Triazolo[1,5-a]pyridine. PubChem. [Link]
-
The Chemistry of the[18][19][23]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of[18][20][23]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. [Link] 31.[18][20][23]Triazolo[1,5-a]pyridinylpyridine–containing highly potent anticancer agent. ResearchGate. [Link]
-
The Chemistry of[18][19][23]Triazolo[1,5- a] pyridines. ResearchGate. [Link]
-
Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. PubMed Central. [Link]
-
8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers. [Link]
-
Mechanism of triazolo-benzodiazepine and benzodiazepine action in anxiety and depression: Behavioral studies with concomitant in vivo CA1 hippocampal norepinephrine and serotonin release detection in the behaving animal. PubMed Central. [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Privileged Structures Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of triazolo-benzodiazepine and benzodiazepine action in anxiety and depression: Behavioral studies with concomitant in vivo CA1 hippocampal norepinephrine and serotonin release detection in the behaving animal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to Pharmacophore Modeling of 7-bromo-triazolo[1,5-a]pyridine Derivatives
This guide provides an in-depth technical comparison of pharmacophore modeling strategies as applied to derivatives of the 7-bromo-triazolo[1,5-a]pyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to computational drug design.
The Rationale: Why Pharmacophore Modeling for Triazolopyridine Scaffolds?
The[1][2]triazolo[1,5-a]pyridine core and its analogs are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] Specifically, derivatives have been identified as potent inhibitors of crucial cancer targets like the bromodomain-containing protein 4 (BRD4) and various kinases.[2][4] The 7-bromo substitution on this scaffold provides a key chemical handle for synthetic diversification, making it an attractive starting point for developing new therapeutic agents.[5]
Pharmacophore modeling is a powerful computational technique that reduces the complexity of molecular interactions to a set of essential three-dimensional features responsible for a molecule's biological activity.[6] This approach is invaluable in the early stages of drug discovery for several key applications:
-
Virtual Screening: Rapidly filtering large compound libraries to identify novel molecules (hits) that possess the desired pharmacophoric features.[6][7]
-
Lead Optimization: Guiding the modification of hit compounds to enhance potency, selectivity, and pharmacokinetic properties.[1]
-
Target Identification: Proposing potential biological targets for compounds with unknown mechanisms of action.[8]
By developing a pharmacophore model for active 7-bromo-triazolo[1,5-a]pyridine derivatives, we can create a 3D query to discover new chemotypes that are likely to bind to the same target receptor, accelerating the discovery of novel drug candidates.[9]
A Dichotomy in Approach: Ligand-Based vs. Structure-Based Modeling
The choice of pharmacophore modeling strategy is fundamentally dictated by the available data. The two primary methods, Ligand-Based and Structure-Based, offer distinct advantages and are chosen based on whether the 3D structure of the biological target is known.[7]
Ligand-Based Pharmacophore Modeling (LBPM)
This approach is employed when the 3D structure of the target protein is unknown, but a set of active, structurally diverse ligands is available.[10] The core principle is to superimpose these active molecules and extract the common chemical features that are essential for their biological activity.[6]
Causality Behind the Choice: You choose LBPM when you have good structure-activity relationship (SAR) data but no reliable protein structure. The underlying assumption is that molecules with similar biological activity share common binding features. The diversity of the ligand set is crucial; a set of conformationally constrained, potent ligands will often yield a more predictive model.
Structure-Based Pharmacophore Modeling (SBPM)
When a high-resolution 3D structure of the target protein (often from X-ray crystallography or Cryo-EM), preferably in complex with a ligand, is available, SBPM is the method of choice.[11] This technique analyzes the key interaction points within the receptor's binding site to generate a pharmacophore model representing the ideal features for a high-affinity ligand.[11]
Causality Behind the Choice: SBPM is inherently more direct as it models the actual binding environment. It leverages detailed atomic information of the active site, including hydrogen bond donors/acceptors, hydrophobic pockets, and charged residues, to define the pharmacophore.[6] This method is particularly powerful for scaffold hopping—finding new molecular frameworks that satisfy the binding site requirements.[11]
The general workflow for a pharmacophore modeling project is illustrated below.
Caption: General workflow for a pharmacophore modeling project.
Comparative Analysis of Pharmacophore Modeling Software
A variety of commercial and open-source software packages are available for pharmacophore modeling, each with unique algorithms and features. The choice of software can significantly impact the outcome of a virtual screening campaign.[12][13]
| Software | Developer | Core Approach(es) | Key Features & Strengths |
| Discovery Studio (Catalyst) | BIOVIA | Ligand-Based (HypoGen, HipHop), Structure-Based | Well-established algorithms for generating and validating 3D QSAR pharmacophore models. Includes large pre-built pharmacophore databases (PharmaDB).[14][15] |
| LigandScout | Inte:Ligand | Ligand-Based, Structure-Based | Intuitive interface for creating models from PDB files or ligand sets. Excellent visualization tools and robust validation metrics.[1][16][17] |
| Phase | Schrödinger | Ligand-Based, Structure-Based | Employs a unique common pharmacophore perception algorithm. Fully integrated into the Schrödinger suite for seamless workflows with docking and molecular dynamics.[9][18] |
| MOE (Molecular Operating Environment) | Chemical Computing Group | Ligand-Based, Structure-Based | Comprehensive platform with strong capabilities in 3D query editing, virtual screening, and molecular docking.[1] |
| Pharmer | Open Source | Ligand-Based | A free and open-source tool known for its exceptional speed in searching large chemical databases (millions of structures in seconds).[17] |
Expert Insight: While commercial packages like Discovery Studio and Schrödinger's Phase offer highly integrated and validated workflows, open-source tools like Pharmer are exceptionally powerful for rapid screening when computational resources are a consideration. A comparative analysis found that algorithms with RMSD-based scoring functions (like Phase) tend to predict compound poses more accurately, while overlay-based methods (like LigandScout) can perform better in library enrichment.[12][13] Often, a consensus approach, combining the results from multiple tools, can increase the success rate of hit identification.[12]
Experimental Protocols: A Self-Validating System
The trustworthiness of a pharmacophore model hinges entirely on its validation.[8] A robust protocol must include rigorous steps to ensure the model can distinguish active compounds from inactive ones and that its predictive power is not due to chance.
Protocol for Ligand-Based Pharmacophore Modeling (LBPM)
This protocol outlines a workflow for developing a model when the target structure is unknown, using a set of known active triazolopyridine derivatives.
Caption: Step-by-step workflow for Ligand-Based Pharmacophore Modeling.
Step-by-Step Methodology:
-
Dataset Curation:
-
Collect a set of 7-bromo-triazolo[1,5-a]pyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) against a specific target.
-
Ensure structural diversity and a significant range of activity (at least 2-3 orders of magnitude). For this example, we assume a set of 30-50 compounds.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[6] The training set is used to generate the model, while the test set is used for external validation.[19]
-
Causality: This separation is critical to prevent model overfitting and to provide an unbiased assessment of its predictive ability on unseen data.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is crucial because the biologically active conformation is unknown.[10]
-
-
Pharmacophore Feature Identification:
-
Identify the key chemical features within the training set molecules. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic groups (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.[20]
-
-
Model Generation:
-
Using software like LigandScout or Phase, align the training set molecules based on their common features to generate a set of pharmacophore hypotheses.[10] The software will typically score and rank these hypotheses based on how well they map to the most active compounds while excluding features present in inactive ones.
-
-
Rigorous Model Validation: This is the most critical phase.
-
a. Test Set Validation: The generated model must predict the activity of the test set compounds (which it has not seen before). A good model will correctly classify active compounds as active and inactive ones as inactive.[21]
-
b. Decoy Set Validation (Enrichment): Create a database containing the known active compounds and a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology, assumed to be inactive).[22] Screen this database with the pharmacophore model. A robust model will show a high enrichment factor, meaning it preferentially selects the active compounds over the decoys.[23]
-
c. Fischer's Randomization Test: The software shuffles the activity data of the training set and builds new hypotheses. If the original hypothesis has a significantly better score than any of the random models, it provides confidence that the correlation is not due to chance.[21]
-
-
Model Selection: Select the validated hypothesis with the best statistical significance (e.g., highest correlation coefficient, lowest RMSD, best enrichment factor) as the final model for virtual screening.[24]
Protocol for Structure-Based Pharmacophore Modeling (SBPM)
This protocol is applicable when a 3D structure of the target protein is available (e.g., from the Protein Data Bank - PDB).
Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.
Step-by-Step Methodology:
-
Target Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules (unless specific water molecules are known to be critical for binding), adding hydrogen atoms, and correcting any structural issues.
-
-
Binding Site Identification:
-
Define the active site of the protein. If the structure is a complex, the binding site is defined by the location of the co-crystallized ligand. If it is an apo-protein (no ligand), binding pockets can be predicted using computational tools.[6]
-
-
Pharmacophore Feature Generation:
-
Use software (e.g., LigandScout, MOE) to automatically generate pharmacophore features based on the interactions between the ligand and the protein's active site residues.[16] This will create features complementary to the binding pocket, such as an HBA feature near a donor residue in the protein.
-
-
Model Refinement:
-
Manually inspect and refine the generated model. This is a critical step where scientific expertise is applied.
-
Causality: You may add features based on known SAR data that the software missed or add "excluded volumes" to represent steric clashes with the protein, preventing hits that are too large for the pocket.[24] Refining the model based on molecular dynamics (MD) simulations can also provide a more realistic representation of the binding pocket's flexibility.[25]
-
-
Model Validation:
-
a. Decoy Set Screening: As with LBPM, validate the model by screening a database of known actives and a larger set of decoys. The model's ability to enrich the actives is a primary measure of its quality.[21]
-
b. Cross-Validation with Molecular Docking: Dock a set of known active and inactive compounds into the protein's active site. The poses of the active compounds should map well onto the pharmacophore features. This provides a strong cross-validation of the model.[6]
-
-
Model Selection: Choose the refined and validated model for subsequent virtual screening campaigns.
Conclusion and Future Perspectives
Pharmacophore modeling provides a scientifically rigorous and computationally efficient framework for navigating the vast chemical space in the quest for novel therapeutics. For a promising scaffold like 7-bromo-triazolo[1,5-a]pyridine, these methods allow for the intelligent design and prioritization of new derivatives. The choice between ligand- and structure-based approaches is dictated by data availability, but both demand meticulous validation to ensure the resulting models are predictive and trustworthy.
The integration of pharmacophore modeling with other computational techniques like molecular docking, QSAR, and artificial intelligence is continually enhancing its predictive power.[2][8] As these methods evolve, they will further accelerate the transition from a promising chemical scaffold to a clinically viable drug candidate.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- Vertex AI Search. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.
- Ekins, S., et al. (2016). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. PubMed Central.
- Ilic, M., et al. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors.
- Jamal, S., et al. (n.d.). Structure-based pharmacophore models to probe anticancer activity of inhibitors of protein kinase B-beta (PKB β). PubMed.
- Luo, J., et al. (n.d.). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed.
- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
- Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA.
- Schrödinger. (n.d.). Phase.
- Sanders, M. P. A., et al. (2012). Comparative Analysis of Pharmacophore Screening Tools. Journal of Chemical Information and Modeling.
- ACS Publications. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
- Scirp.org. (n.d.). In-Silico Identification of Anticancer Compounds; Ligand-Based Pharmacophore Approach against EGFR Involved in Breast Cancer.
- Taylor & Francis. (n.d.). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies.
- CD ComputaBio. (n.d.). Ligand-based Pharmacophore Model Service.
- Distinto, S., et al. (2016). Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations. PMC - NIH.
- Royal Society Publishing. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents.
- ResearchGate. (2016). (PDF) Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants.
- (2025). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP.
- ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Download Table.
- (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
- ResearchGate. (2025). Comparative Analysis of Pharmacophore Screening Tools | Request PDF.
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
- Sanders, M. P. A., et al. (2012). Comparative analysis of pharmacophore screening tools. PubMed.
- Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
- YouTube. (2020). Demonstration-7 Pharmacophore model generation and screening.
- ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation....
- (n.d.). Creating a pharmacophore from a single protein-ligand complex.
- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.
- ResearchGate. (2015). How do I validate pharmacophore in absence of reported inhibitor?.
- Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.
- Wang, Y., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC - NIH.
- Li, Y., et al. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. PubMed.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.
-
NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved January 4, 2026, from
- PubChem. (n.d.). 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.
- PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4.
- PubMed. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model.
- ResearchGate. (n.d.). a Most active triazolothienopyrimidine molecule selected for....
-
(n.d.). Unlock the Potential of 6-Bromo-7-methyl[1][2]triazolo[1,5-a]pyridine. Retrieved January 4, 2026, from
-
ResearchGate. (n.d.). Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. Retrieved January 4, 2026, from
Sources
- 1. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. dovepress.com [dovepress.com]
- 9. schrodinger.com [schrodinger.com]
- 10. Ligand-based Pharmacophore Model Service - CD ComputaBio [computabio.com]
- 11. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative analysis of pharmacophore screening tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directory of in silico Drug Design tools [click2drug.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Landscape of Triazolo[1,5-a]pyridine Analogs in Oncology Research
In the ever-evolving landscape of oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective cytotoxicity against cancer cells is paramount. Among the myriad of heterocyclic compounds, the[1][2]triazolo[1,5-a]pyridine nucleus has emerged as a "privileged scaffold," a core structure upon which a multitude of pharmacologically active agents have been built. While the specific exploration of 7-bromo-substituted derivatives remains a niche area with limited publicly available comparative data, a broader examination of the triazolo[1,5-a]pyridine and the closely related and isoelectronic[1][2]triazolo[1,5-a]pyrimidine core reveals a wealth of information on their anticancer potential. This guide provides a comprehensive comparison of the cytotoxic profiles of various derivatives, delving into the experimental data that underscores their promise and the mechanistic pathways they modulate.
The Rationale for Targeting Cancer with Triazolopyridine and Triazolopyrimidine Scaffolds
The structural resemblance of the[1][2]triazolo[1,5-a]pyrimidine scaffold to endogenous purines allows these compounds to act as bioisosteres, competitively inhibiting enzymes crucial for cancer cell proliferation and survival.[3] This mimicry enables them to interfere with key cellular processes, making them attractive candidates for anticancer drug design. Furthermore, the fused heterocyclic system provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Comparative Cytotoxicity of Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in this assessment. While a comprehensive table for 7-bromo-[1][2]triazolo[1,5-a]pyridine derivatives is not available in the current literature, we can draw valuable insights from studies on related structures.
For instance, a series of novel pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines.[1] One of the synthesized compounds, which notably features a 7-(4-bromophenyl) substituent on a related pyrazolo-triazolopyrimidine core, was part of a study that highlighted the potential of this class of molecules.[1] The IC50 values for three compounds from this study are presented below:
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 |
| MCF7 (Breast Cancer) | 15.23 | |
| HeLa (Cervical Cancer) | 11.34 | |
| Compound 2 | HCC1937 (Breast Cancer) | 25.18 |
| MCF7 (Breast Cancer) | 48.28 | |
| HeLa (Cervical Cancer) | 33.67 | |
| Compound 3 | HCC1937 (Breast Cancer) | 18.72 |
| MCF7 (Breast Cancer) | 39.81 | |
| HeLa (Cervical Cancer) | 26.54 |
Data synthesized from a study on pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives.[1]
These findings underscore the potential of the broader triazolopyrimidine scaffold in cancer therapy. The variation in IC50 values across different cell lines and with different substitutions highlights the importance of structure-activity relationship (SAR) studies in optimizing the cytotoxic potency of these compounds.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how these compounds induce cancer cell death is crucial for their development as targeted therapies. Research into triazolo-fused pyrimidine derivatives suggests that their anticancer effects are often mediated through the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. One of the hallmarks of early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. This can be detected using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Studies on related heterocyclic systems have shown that treatment with these compounds leads to a significant increase in the apoptotic cell population, indicating that they effectively trigger this cell death pathway.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.
Cell cycle analysis, typically performed by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry, can reveal the phase of the cell cycle in which cells are arrested. For example, a study on certain pyrazolo-triazolopyrimidine derivatives demonstrated that the lead compound induced cell cycle arrest, preventing the progression of cancer cells through their division cycle.[2]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizing the Experimental Workflow and Mechanistic Pathways
To provide a clearer understanding of the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for evaluating the cytotoxic effects of novel compounds.
Proposed Mechanism of Action
Caption: A simplified model of the proposed mechanism of action for triazolo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The[1][2]triazolo[1,5-a]pyridine and[1][2]triazolo[1,5-a]pyrimidine scaffolds represent a promising avenue for the development of novel anticancer agents. While comprehensive comparative data on 7-bromo-substituted derivatives is currently limited, the broader class of compounds has demonstrated significant cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest provides a strong rationale for their continued investigation.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 7-bromo-[1][2]triazolo[1,5-a]pyridine derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to identify the specific molecular targets of the most potent compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold in the fight against cancer.
References
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Pyrazolo[1][2]triazolopyrimidine derivatives as potential anticancer agents: Design, synthesis, and biological evaluation. Molecules, 26(13), 4065. [Link][1] [1] Al-Ghorbani, M., Al-Ostoot, F. H., Kheder, N. A., & Al-Majid, A. M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. [Link][1] [3] Radi, M., & Schenone, S. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current medicinal chemistry, 22(1), 2-4. [Link][3] [2] El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2020). Synthesis, biological evaluation and molecular docking of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103437. [Link][2]
Sources
A Senior Application Scientist's Guide to 7-bromo-triazolo[1,5-a]pyridine as a Bioisostere for Privileged Bicyclic Systems
A Senior Application Scientist's Guide to 7-bromo-[1][2][3]triazolo[1,5-a]pyridine as a Bioisostere for Privileged Bicyclic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug discovery. Bioisosterism, the interchange of structurally distinct moieties with similar physicochemical and biological properties, stands out as a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth evaluation of 7-bromo-[1][2]triazolo[1,5-a]pyridine as a potential bioisostere for commonly employed bicyclic systems such as indole, benzimidazole, and indazole.
The indole scaffold, in particular, is a privileged structure in a vast number of biologically active compounds and approved drugs.[1][3] However, its metabolic liabilities, particularly oxidation of the electron-rich pyrrole ring, often present a significant hurdle in drug development.[4] This necessitates the exploration of bioisosteric replacements that can mimic the key interactions of the indole nucleus while offering improved metabolic stability and other desirable ADMET properties. The[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a promising candidate in this regard, offering a unique combination of aromaticity, hydrogen bonding capabilities, and altered electronic distribution.[4][5][6]
This guide will delve into a comparative analysis of the physicochemical properties, metabolic stability, and synthetic accessibility of 7-bromo-[1][2]triazolo[1,5-a]pyridine relative to indole, benzimidazole, and indazole. We will provide detailed experimental protocols for the synthesis of this promising bioisostere and for the key assays used in its evaluation, empowering researchers to incorporate this scaffold into their drug discovery programs.
The Rationale for Bioisosteric Replacement: A Structural and Electronic Perspective
The concept of bioisosterism is rooted in the principle of maintaining or enhancing biological activity by replacing a functional group with another that possesses similar steric and electronic characteristics.[1][2] The successful application of this strategy can lead to improvements in potency, selectivity, and pharmacokinetic properties.[7]
Caption: A general workflow illustrating the application of bioisosteric replacement in drug design.
The[1][2]triazolo[1,5-a]pyridine system presents a compelling case as a bioisostere for indole and related bicyclic heterocycles. The fusion of a triazole and a pyridine ring creates a planar, aromatic scaffold that can effectively mimic the spatial orientation of indole. Furthermore, the introduction of nitrogen atoms into the ring system significantly alters the electronic landscape, which can have profound effects on metabolic stability and target engagement.
Caption: Structural comparison of indole and its potential bioisosteres.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a scaffold is critical for predicting its behavior in biological systems. Key parameters such as lipophilicity (logP), aqueous solubility, and acidity/basicity (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Indole | Benzimidazole | Indazole | 7-bromo-[1][2]triazolo[1,5-a]pyridine |
| Molecular Weight ( g/mol ) | 117.15 | 118.14 | 118.14[8] | 198.02[9] |
| logP | 2.14 | 1.53 | 1.83 | 1.4 (Computed)[9] |
| Aqueous Solubility (mg/L) | 1,940 | 2,000 | 730 | Low (Predicted) |
| pKa (acidic) | 16.97 | 12.8 | 13.86[8] | Not Available |
| pKa (basic) | -3.63 | 5.54 | 1.04[8] | Not Available |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 2 | 2 | 3 |
Note: Data for Indole, Benzimidazole, and Indazole are experimentally derived where available. Data for 7-bromo-[1][2]triazolo[1,5-a]pyridine is largely computational and should be experimentally verified.
The introduction of additional nitrogen atoms in the triazolopyridine scaffold is expected to increase polarity and reduce lipophilicity compared to indole, as suggested by the computed logP value. This can be advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity. The absence of an acidic N-H proton, a common site for metabolic conjugation, is another potential advantage of the[1][2]triazolo[1,5-a]pyridine core.
Metabolic Stability: The Achilles' Heel of Indoles
The metabolic instability of the indole ring, primarily due to oxidation by cytochrome P450 enzymes, is a well-documented challenge in drug development.[4] The electron-rich pyrrole moiety is particularly susceptible to hydroxylation, leading to rapid clearance and the formation of potentially reactive metabolites.
The replacement of the indole core with a[1][2]triazolo[1,5-a]pyridine scaffold is a rational strategy to mitigate this metabolic liability. The nitrogen atoms in the triazolopyridine ring system act as electron sinks, reducing the overall electron density of the aromatic system and rendering it less susceptible to oxidative metabolism.[4]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (time point 0), add ACN with internal standard before adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold ACN with internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated from the slope of the natural log of the remaining compound versus time.
Sources
- 1. Molecules | Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry [mdpi.com]
- 2. BN Isosteres of Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-bromo-triazolo[1,5-a]pyridine
A Comprehensive Guide to the Safe Disposal of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
This guide provides essential safety and logistical information for the proper disposal of 7-bromo-[1][2]triazolo[1,5-a]pyridine (CAS No. 1053655-66-5). As a critical component in modern synthetic chemistry, particularly in drug discovery and development, ensuring its responsible handling from acquisition to disposal is paramount. This document outlines a self-validating protocol grounded in established safety standards and regulatory compliance to protect laboratory personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 7-bromo-[1][2]triazolo[1,5-a]pyridine is a halogenated, heterocyclic solid compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for its handling and disposal.
The primary causality for the stringent disposal protocols described herein stems from two key characteristics:
-
Halogenated Nature: The presence of a bromine atom classifies this compound as a halogenated organic waste . This is the single most important factor in determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is a serious compliance violation and can complicate the final disposal process.[3] Non-halogenated solvents contaminated with any amount of this compound must be treated as halogenated waste.[3]
-
Toxicological Profile: The compound presents multiple health hazards that necessitate its management as regulated hazardous waste.
Table 1: GHS Hazard Profile for 7-bromo-[1][2]triazolo[1,5-a]pyridine
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ⚠️ | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ⚠️ | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | ⚠️ | Warning |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | ⚠️ | Warning |
Source: Information synthesized from PubChem and supplier safety data sheets.[4][5]
These classifications mandate that 7-bromo-[1][2]triazolo[1,5-a]pyridine cannot be disposed of as common trash or via sanitary sewer systems. It must be handled under the "cradle-to-grave" management system for hazardous waste as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
The Critical Decision: Waste Stream Segregation
The first and most crucial step in the disposal process is correct segregation. All waste generated from procedures involving this compound must be directed to the halogenated waste stream . This decision point prevents costly and hazardous cross-contamination of laboratory waste streams.
Caption: End-to-end disposal workflow for 7-bromo-t[1][2]riazolo[1,5-a]pyridine.
By adhering to this comprehensive guide, researchers and scientists can ensure the safe and compliant disposal of 7-bromo-t[1][2]riazolo[1,5-a]pyridine, upholding their commitment to laboratory safety and environmental stewardship.
References
- Time in Pasuruan, ID. Google Search. Accessed January 4, 2026.
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533. PubChem. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Pyridine Safety Data Sheet. Lab Alley. [Link]
-
Pyridine Standard Operating Procedure. University of Washington. [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
-
Hazardous Waste. US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Halogenated Waste Categories. University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. PubMed. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
MSDS of 6-bromo-7-methyl-t[1][2]riazolo[4,3-a]pyridin-3(2H)-one. Capot Chemical. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pfw.edu [pfw.edu]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Safely Handling 7-bromo-triazolo[1,5-a]pyridine
A Senior Application Scientist's Guide to Safely Handling 7-bromo-[1][2][3]triazolo[1,5-a]pyridine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds such as 7-bromo-[1]triazolo[1,5-a]pyridine are of significant interest. As a Senior Application Scientist, my priority is to empower our partners in research with not only high-quality reagents but also the critical knowledge to handle them safely and effectively. This guide provides essential, immediate safety and logistical information for the handling of 7-bromo-[1]triazolo[1,5-a]pyridine, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the potential hazards associated with a chemical is paramount. For 7-bromo-[1]triazolo[1,5-a]pyridine, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound is an acute oral toxin, a skin and eye irritant, and a respiratory irritant[2]. While specific toxicological data for this compound is not extensively available, the hazard profile of the parent pyridine molecule and other brominated heterocyclic compounds suggests that caution is warranted. Pyridine itself can cause a range of health issues, including headaches, dizziness, respiratory irritation, and in severe cases, liver and kidney damage[1][3][4]. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 7-bromo-[1]triazolo[1,5-a]pyridine. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | 100% Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat, and a properly fitted N95 or higher respirator in a ventilated enclosure or fume hood. |
| Solution Preparation | 100% Nitrile or Neoprene Gloves, Chemical Splash Goggles, and a Lab Coat within a certified chemical fume hood. |
| Chemical Reactions and Work-up | 100% Nitrile or Neoprene Gloves (consider double-gloving), Chemical Splash Goggles, a Lab Coat, and potentially a face shield, all within a certified chemical fume hood. |
| Waste Disposal | 100% Nitrile or Neoprene Gloves, Chemical Splash Goggles, and a Lab Coat. |
A Step-by-Step Guide to Donning and Doffing PPE:
-
Hand Hygiene: Always begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Don a clean, buttoned lab coat that fits properly.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, use a face shield in addition to goggles.
-
Gloves: Select the appropriate gloves (nitrile or neoprene are recommended for pyridine-based compounds) and inspect for any defects before use[1]. Pull the gloves on to cover the cuffs of your lab coat.
When work is complete, reverse the process for doffing, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.
Operational Plans: From Receipt to Disposal
A comprehensive operational plan ensures that 7-bromo-[1]triazolo[1,5-a]pyridine is handled safely at every stage of its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3].
-
Ensure the container is clearly labeled with the chemical name, CAS number (1053655-66-5), and all relevant GHS hazard pictograms.
Handling and Use:
-
Engineering Controls: All manipulations of 7-bromo-[1]triazolo[1,5-a]pyridine, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][5].
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory[3]. Wash hands thoroughly after handling the compound, even if gloves were worn[6].
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of 7-bromo-[1]triazolo[1,5-a]pyridine and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solid waste contaminated with the compound and any unused material should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
Waste Disposal Vendor: Follow your institution's specific procedures for hazardous waste disposal, which will involve collection by a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the PPE Selection Workflow
To aid in the rapid assessment of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the nature of the laboratory operation.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.laballey.com [media.laballey.com]
- 6. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
